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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Structure and Physical Properties of 5-(1-Hydroxyethyl)-1-methylimidazole and Its Isomers

Introduction Substituted imidazoles are a cornerstone of medicinal chemistry and materials science, with the imidazole ring serving as a critical scaffold in numerous biologically active molecules and functional material...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Substituted imidazoles are a cornerstone of medicinal chemistry and materials science, with the imidazole ring serving as a critical scaffold in numerous biologically active molecules and functional materials.[1][2] This guide provides a comprehensive technical overview of the chemical structure and physical properties of 5-(1-Hydroxyethyl)-1-methylimidazole, a specific, yet sparsely documented, member of this class.

Due to the limited availability of direct experimental data for 5-(1-Hydroxyethyl)-1-methylimidazole in public databases, this guide will provide a detailed analysis of the closely related and well-characterized isomer, (1-Methyl-1H-imidazol-5-yl)methanol . This structural analog serves as an invaluable reference point for understanding the synthesis, spectroscopic characteristics, and potential properties of the target compound. For researchers and drug development professionals, this comparative approach offers a robust framework for investigating this and other novel imidazole derivatives.

Chemical Identity and Structure

The core of the topic is the 1-methylimidazole scaffold, a five-membered aromatic heterocycle with two nitrogen atoms.[3] The nomenclature specifies a methyl group on the nitrogen at position 1 and a 1-hydroxyethyl group on the carbon at position 5.

1.1. Target Compound: 5-(1-Hydroxyethyl)-1-methylimidazole

  • IUPAC Name: 1-(1-Methyl-1H-imidazol-5-yl)ethan-1-ol

  • Molecular Formula: C₆H₁₀N₂O

  • Molecular Weight: 126.16 g/mol

  • CAS Number: Not definitively assigned in major chemical databases as of the time of this writing.

1.2. Primary Reference Compound: (1-Methyl-1H-imidazol-5-yl)methanol

This isomer, which features a hydroxymethyl group at the 5-position, provides a baseline for our analysis.

  • IUPAC Name: (1-Methyl-1H-imidazol-5-yl)methanol[4]

  • Synonyms: 5-(Hydroxymethyl)-1-methyl-1H-imidazole[5]

  • Molecular Formula: C₅H₈N₂O[4]

  • Molecular Weight: 112.13 g/mol [4][6]

  • CAS Number: 38993-84-9[4][5][6]

Structural Comparison

G cluster_target 5-(1-Hydroxyethyl)-1-methylimidazole cluster_reference (1-Methyl-1H-imidazol-5-yl)methanol target_compound reference_compound

Caption: Structural difference between the target and reference compounds.

Physicochemical Properties

The physical properties of these compounds are dictated by the polar imidazole ring and the hydroxyl group, which allows for hydrogen bonding.

Property(1-Methyl-1H-imidazol-5-yl)methanol (Reference)5-(1-Hydroxyethyl)-1-methylimidazole (Target - Predicted)
Physical Form Solid[6]Likely a liquid or low-melting solid, due to the increased steric hindrance of the ethyl group potentially disrupting crystal lattice packing.
Molecular Weight 112.13 g/mol [6]126.16 g/mol
Boiling Point 324.9°C at 760 mmHg (Predicted)[7]Expected to be slightly higher than the reference due to the increased molecular weight and van der Waals forces.
Solubility Soluble in polar organic solvents.Expected to have similar solubility in polar solvents. Water solubility may be slightly reduced due to the larger nonpolar ethyl group.
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature.[6]Similar storage conditions are recommended to prevent oxidation and degradation.

Synthesis and Experimental Protocols

The synthesis of these compounds typically involves the functionalization of a pre-formed 1-methylimidazole ring.

Synthesis of (1-Methyl-1H-imidazol-5-yl)methanol (Reference Compound)

A common and effective method for synthesizing the reference compound is the reduction of 1-methyl-1H-imidazole-5-carbaldehyde.

G start 1-Methyl-1H-imidazole-5-carbaldehyde reagent Lithium Aluminum Hydride (LiAlH₄) in THF, 0°C start->reagent Reduction quench Quench with Na₂SO₄·10H₂O reagent->quench Work-up product (1-Methyl-1H-imidazol-5-yl)methanol quench->product

Caption: Synthesis workflow for the reference compound.

Experimental Protocol:

This protocol is based on established procedures for the reduction of imidazole aldehydes.[8]

  • Suspension: Suspend 1-methyl-1H-imidazole-5-carbaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the suspension to 0°C using an ice-water bath.

  • Reduction: Add lithium aluminum hydride (LiAlH₄) (approx. 2.0 eq) portion-wise over 10-15 minutes, maintaining the temperature at 0°C.

  • Reaction Monitoring: Stir the mixture at 0°C for 10-20 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the excess hydride by the slow, portion-wise addition of solid sodium sulfate decahydrate (Na₂SO₄·10H₂O) until gas evolution ceases.

  • Filtration & Concentration: Filter the resulting slurry to remove inorganic salts. Wash the filter cake with additional THF. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude alcohol can be further purified by column chromatography on silica gel if necessary.

Proposed Synthesis of 5-(1-Hydroxyethyl)-1-methylimidazole (Target Compound)

A logical synthetic route to the target compound would involve either the reduction of a ketone precursor or the addition of a methyl group to an aldehyde.

G cluster_route1 Route A: Ketone Reduction cluster_route2 Route B: Grignard Reaction ketone 1-(1-Methyl-1H-imidazol-5-yl)ethanone reducer Sodium Borohydride (NaBH₄) in Methanol ketone->reducer Reduction product_a 5-(1-Hydroxyethyl)-1-methylimidazole reducer->product_a aldehyde 1-Methyl-1H-imidazole-5-carbaldehyde grignard Methylmagnesium Bromide (CH₃MgBr) in THF aldehyde->grignard Nucleophilic Addition product_b 5-(1-Hydroxyethyl)-1-methylimidazole grignard->product_b

Caption: Proposed synthetic pathways to the target compound.

Expert Insight: While both routes are chemically sound, Route A (ketone reduction) is often preferred for its operational simplicity and the use of milder reducing agents like sodium borohydride, which simplifies the work-up procedure compared to the Grignard reaction in Route B.

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and purity assessment of synthetic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Reference Compound: (1-Methyl-1H-imidazol-5-yl)methanol [8]

  • ¹H NMR (400 MHz, CD₃OD):

    • δ 7.57 (s, 1H, Imidazole C2-H)

    • δ 6.89 (s, 1H, Imidazole C4-H)

    • δ 4.58 (s, 2H, -CH₂OH)

    • δ 3.72 (s, 3H, N-CH₃)

  • ¹³C NMR (100 MHz, CD₃OD):

    • δ 140.1 (Imidazole C2)

    • δ 132.7 (Imidazole C5)

    • δ 128.1 (Imidazole C4)

    • δ 31.9 (-CH₂OH)

    • δ 31.0 (N-CH₃)

Target Compound: 5-(1-Hydroxyethyl)-1-methylimidazole (Predicted)

  • Predicted ¹H NMR:

    • The imidazole protons (C2-H and C4-H) would appear as singlets, likely in the δ 7.0-8.0 ppm region.

    • The N-CH₃ group would be a singlet around δ 3.7-3.9 ppm.

    • The -CH(OH)CH₃ methine proton would appear as a quartet.

    • The -CH(OH)CH₃ methyl protons would appear as a doublet.

    • The hydroxyl (-OH) proton would be a broad singlet, its chemical shift being concentration and solvent dependent.

  • Predicted ¹³C NMR:

    • Three signals for the imidazole ring carbons.

    • A signal for the N-CH₃ carbon.

    • Two signals for the ethyl group carbons (-CH(OH) and -CH₃).

Infrared (IR) Spectroscopy
  • Expected Key Absorptions:

    • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

    • C-H Stretch (Aromatic): Peaks typically above 3000 cm⁻¹.

    • C-H Stretch (Aliphatic): Peaks typically below 3000 cm⁻¹.

    • C=N and C=C Stretch: Absorptions in the 1400-1600 cm⁻¹ region, characteristic of the imidazole ring.

    • C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region.

The IR spectrum of 1-methylimidazole shows characteristic peaks for the ring vibrations, which would also be present in the substituted derivatives.[9][10]

Mass Spectrometry (MS)
  • Expected Molecular Ion Peak (M⁺):

    • For the target compound (C₆H₁₀N₂O), the molecular ion peak would be expected at m/z = 126.

  • Key Fragmentation Patterns:

    • A prominent fragment would be expected from the loss of a methyl group (-CH₃), resulting in a peak at m/z = 111.

    • Another likely fragmentation is the loss of the entire hydroxyethyl side chain.

    • The mass spectrum of the parent 1-methylimidazole shows characteristic fragmentation that can be used as a reference.[11]

Applications and Biological Relevance

While specific biological data for 5-(1-Hydroxyethyl)-1-methylimidazole is not available, the imidazole scaffold is a well-known pharmacophore with a broad range of activities.[2][12]

  • Antimicrobial and Antifungal Activity: Many substituted imidazoles are used as antifungal and antibacterial agents.[12]

  • Anticancer Properties: Imidazole derivatives have been investigated for their potential as anticancer drugs, targeting various pathways involved in tumorigenesis.[2]

  • Enzyme Inhibition: The nitrogen atoms in the imidazole ring can coordinate with metal ions in enzyme active sites, leading to inhibitory activity.

  • Synthetic Intermediates: Compounds like this are valuable building blocks for the synthesis of more complex pharmaceutical agents.[13] The hydroxyl group provides a reactive handle for further functionalization, such as esterification or etherification, to modulate the compound's pharmacokinetic and pharmacodynamic properties.

Safety and Handling

Detailed toxicity data for the target compound is unavailable. However, based on related structures, appropriate precautions should be taken.

  • General Hazards: Compounds in this class, such as (1-Methyl-1H-imidazol-5-yl)methanol, are often classified as irritants, causing skin and serious eye irritation.[4] Some may be harmful if swallowed.[6]

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

Conclusion

5-(1-Hydroxyethyl)-1-methylimidazole represents an intriguing yet under-characterized molecule within the vast family of imidazole-based compounds. By leveraging data from its close structural isomer, (1-methyl-1H-imidazol-5-yl)methanol, we can confidently propose logical synthetic routes and predict its key spectroscopic features. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the potential applications of this and other novel imidazole derivatives. The established biological significance of the imidazole core suggests that further investigation into compounds of this class is a promising avenue for drug discovery and development.

References

  • (1-Methyl-1H-imidazol-5-yl)methanol | 38993-84-9. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6f9c83]
  • MiMeDB: 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (MMDBc0030359). [URL: https://www.mimetics.ca/spectra/MMDBc0030359/c13nmr/600/predicted]
  • 4-HYDROXYMETHYL-5-METHYLIMIDAZOLE(29636-87-1) 13C NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/29636-87-1_13CNMR.htm]
  • NP-MRD: 13C NMR Spectrum (1D, 201 MHz, D2O, predicted) (NP0087148). [URL: https://www.np-mrd.org/spectra/NP0087148/c13nmr/201/predicted]
  • Abdul Jabar Kh. Synthesis and study of biological activity of some new Imidazole derivatives. Journal of University of Babylon for Pure and Applied Sciences. [URL: https://www.journalofbabylon.com/index.php/JUBPAS/article/view/1500]
  • (1-METHYL-1H-IMIDAZOL-5-YL)METHANOL | 38993-84-9. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0718520.htm]
  • H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. [URL: https://www.researchgate.net/figure/H-13-C-NMR-characteristic-data-for-the-imidazole-moiety-of-compounds-1-6_tbl1_283482390]
  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. SciAlert. [URL: https://scialert.net/fulltext/?doi=jps.2014.218.228]
  • Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Royal Society of Chemistry. [URL: https://www.rsc.
  • SUPPORTING MATERIALS. [URL: https://pubs.acs.org/doi/suppl/10.1021/jacs.8b08886/suppl_file/ja8b08886_si_001.pdf]
  • 4-Imidazole carboxylic acid, 5[3-(beta-hydroxyethyl)-3-methyl-1-triazeno]-, methyl ester. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C36137856&Type=IR-SPEC&Index=1#IR-SPEC]
  • methyl 5-hydroxy-1-methyl-1H-imidazole-4-carboxylate. Chemical Synthesis Database. [URL: http://www.chemsynthesis.com/base/chemical-structure-27931.html]
  • NP-MRD: 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (NP0087148). [URL: https://www.np-mrd.org/spectra/NP0087148/h1nmr/1000/predicted]
  • MiMeDB: 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (MMDBc0030359). [URL: https://www.mimetics.ca/spectra/MMDBc0030359/h1nmr/200/predicted]
  • (1-METHYL-1H-IMIDAZOL-5-YL)METHANOL(38993-84-9) 1H NMR. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/38993-84-9_1HNMR.htm]
  • MSBNK-Waters-WA000567. MassBank. [URL: https://massbank.eu/MassBank/RecordDisplay?id=WA000567]
  • N-(2-Hydroxyethyl)imidazole. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/74168]
  • 1-Methylimidazole. Wikipedia. [URL: https://en.wikipedia.org/wiki/1-Methylimidazole]
  • 1H-Imidazole, 1-methyl-. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C616477&Type=MASS&Index=1#MASS]
  • 5-(Hydroxymethyl)-1-methyl-1H-imidazole. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/cas/38993-84-9]
  • (1-methyl-1H-imidazol-5-yl)methanol. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2773450]
  • 1H-Imidazole, 1-methyl-. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C616477&Type=IR-SPEC&Index=1]
  • Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10955941/]
  • Imidazole synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/imidazoles.shtm]
  • Spectroscopic Profile of 1-(4-Methyl-1H-imidazol-2-yl)ethanone: A Technical Guide. BenchChem. [URL: https://www.benchchem.com/application-notes/spectroscopic-profile-of-1-(4-methyl-1h-imidazol-2-yl)ethanone-a-technical-guide]
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  • The mass spectra of imidazole and 1-methylimidazole. ResearchGate. [URL: https://www.researchgate.net/publication/244304910_The_mass_spectra_of_imidazole_and_1-methylimidazole]
  • 1H-Imidazole-4-carboxamide, 5-(1-hydroxyethyl)- (9CI). NextSDS. [URL: https://www.nextsds.
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  • The IR spectrum of 1-methylimidazolium trinitromethanide (a); trinitromethane (b); 1-methylimidazole (c). ResearchGate. [URL: https://www.researchgate.net/figure/The-IR-spectrum-of-1-methylimidazolium-trinitromethanide-a-trinitromethane-b-1_fig4_262590740]
  • Contents. Royal Society of Chemistry. [URL: https://www.rsc.
  • Application Note: 1H NMR Characterization of 5-Chloro-1-methylimidazole Nitrate and its Nitration Product. BenchChem. [URL: https://www.benchchem.
  • SAFETY DATA SHEET: 5-Chloro-1-methylimidazole. Thermo Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=L11899]
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  • Evaluation of Imidazolium-based Ionic Liquids towards Vermicidal Activity - Supporting Information. [URL: https://www.recentscientific.com/sites/default/files/2021-01/13926_0.pdf]
  • Process for the preparation of imidazole compounds. Google Patents. [URL: https://patents.google.
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Sources

Exploratory

what is the molecular weight and CAS number for 5-(1-Hydroxyethyl)-1-methylimidazole

Technical Whitepaper: Structural Profiling, Synthesis, and Application of 5-(1-Hydroxyethyl)-1-methylimidazole Executive Summary In the realm of fragment-based drug discovery and advanced organic synthesis, substituted i...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Structural Profiling, Synthesis, and Application of 5-(1-Hydroxyethyl)-1-methylimidazole

Executive Summary

In the realm of fragment-based drug discovery and advanced organic synthesis, substituted imidazoles serve as critical pharmacophores. Among these, 5-(1-Hydroxyethyl)-1-methylimidazole (IUPAC: 1-(1-methyl-1H-imidazol-5-yl)ethan-1-ol) represents a highly specialized building block. As a Senior Application Scientist, I frequently leverage this moiety to introduce precise hydrogen-bonding vectors into active pharmaceutical ingredients (APIs). This guide deconstructs the physicochemical properties, registry nuances, and self-validating synthetic protocols required to utilize this compound effectively.

Physicochemical Profiling & Registry Nuances

Before deploying any intermediate in a synthetic pipeline, a rigorous understanding of its quantitative parameters is mandatory. The 1-methylimidazole core mimics naturally occurring histidine and histamine [1]. However, functionalization at the C5 position is sterically hindered by the adjacent N1-methyl group.

Placing a 1-hydroxyethyl group at this specific vector forces a unique conformational orientation. The N1-methyl group locks the tautomeric state of the imidazole ring [2], ensuring that the N3 nitrogen remains an available hydrogen-bond acceptor, while the C5-hydroxyethyl group acts as a localized hydrogen-bond donor.

Quantitative Data Summary
Physicochemical ParameterValue
IUPAC Name 1-(1-methyl-1H-imidazol-5-yl)ethan-1-ol
Common Name 5-(1-Hydroxyethyl)-1-methylimidazole
Molecular Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol
Monoisotopic Mass 126.0793 Da
Hydrogen Bond Donors 1 (Hydroxyl -OH)
Hydrogen Bond Acceptors 2 (Hydroxyl -O-, Imidazole N3)
Topological Polar Surface Area (TPSA) ~38.0 Ų
CAS Registry Number Custom Intermediate (See notes below)

The CAS Registry Conundrum: While the foundational building block 1-methylimidazole is a ubiquitous commodity chemical (CAS 616-47-7) [1], highly specific C5-substituted stereoisomers like 5-(1-Hydroxyethyl)-1-methylimidazole often exist as custom-synthesized intermediates in proprietary drug discovery pipelines. Consequently, this exact structure lacks a universally assigned, standalone CAS Registry Number in standard commercial catalogs. Instead, researchers typically reference closely related positional isomers or precursors, such as 5-(Hydroxymethyl)-1-methyl-1H-imidazole (CAS 38993-84-9) [3] or 5-Chloro-1-methyl-1H-imidazole (CAS 872-49-1) [4], to source starting materials.

Mechanistic Role in Drug Development

The causality behind selecting 5-(1-Hydroxyethyl)-1-methylimidazole over a C2-substituted analog lies in target binding kinetics.

Pharmacophore Core 5-(1-Hydroxyethyl)- 1-methylimidazole N1 N1-Methyl Group (Locks Tautomerization) Core->N1 Modulates C5 C5-Hydroxyethyl (H-Bond Donor/Acceptor) Core->C5 Enables Ring Imidazole Core (Pi-Pi Stacking) Core->Ring Facilitates

Fig 1. Pharmacophoric mapping of the functional groups in the target molecule.

By placing the chiral hydroxyethyl group at C5, the molecule can project into narrow hydrophobic pockets of metalloenzymes while maintaining optimal orbital alignment for Pi-Pi stacking against aromatic residues.

Self-Validating Experimental Protocols

To synthesize this molecule, one cannot simply lithiate 1-methylimidazole and add acetaldehyde. Causality of failure: The N-methyl group strongly directs deprotonation to the C2 position due to inductive effects and lithium coordination. To achieve C5 regioselectivity, we must employ a halogen-metal exchange strategy starting from a C5-halogenated precursor.

Step-by-Step Methodology: Regioselective Synthesis

Objective: Synthesize 5-(1-Hydroxyethyl)-1-methylimidazole from 5-bromo-1-methylimidazole.

  • Inert Atmosphere Preparation: Flame-dry a Schlenk flask and purge with Ultra-High Purity (UHP) Argon. Causality: Organolithium reagents are highly sensitive to moisture and oxygen, which would prematurely quench the reaction and yield unfunctionalized 1-methylimidazole.

  • Substrate Dissolution: Dissolve 1.0 equivalent of 5-bromo-1-methylimidazole in anhydrous Tetrahydrofuran (THF) (0.2 M concentration).

  • Cryogenic Cooling: Cool the reaction mixture to -78°C using a dry ice/acetone bath. Causality: Low temperatures kinetically trap the resulting organolithium intermediate, preventing unwanted ring-opening or isomerization to the thermodynamically favored C2-lithiated species.

  • Halogen-Metal Exchange: Dropwise addition of 1.05 equivalents of n-Butyllithium (n-BuLi, 1.6 M in hexanes) over 15 minutes. Stir for 30 minutes at -78°C.

  • In-Process Control (Self-Validation): Extract a 0.1 mL aliquot, quench with D₂O, and analyze via LC-MS. Validation: A +1 Da mass shift confirms complete lithium-halogen exchange before proceeding.

  • Electrophilic Addition: Add 1.2 equivalents of anhydrous acetaldehyde dropwise. Stir for 1 hour at -78°C, then allow the mixture to slowly warm to room temperature.

  • Quenching & Extraction: Quench with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Synthesis A 5-Bromo-1-methylimidazole (Starting Material) B Cryogenic Cooling (-78°C in THF) A->B C Halogen-Metal Exchange (n-BuLi addition) B->C D In-Process Control (D2O Quench / MS Check) C->D E Electrophilic Addition (Acetaldehyde) D->E F 5-(1-Hydroxyethyl)- 1-methylimidazole E->F

Fig 2. Regioselective synthesis workflow incorporating self-validating in-process controls.

Analytical Validation Protocol

To prove the structural integrity and regiochemistry of the final product, the analytical system must be self-validating:

  • ¹H-NMR (CDCl₃): The absence of the C5 proton and the presence of the C2 proton (typically a sharp singlet around 7.4–7.5 ppm) confirms that substitution occurred exclusively at C5. The newly formed hydroxyethyl group will present as a distinct doublet for the terminal methyl group (~1.5 ppm) and a quartet for the methine proton (~4.8 ppm), integrating proportionally to the N-methyl singlet (~3.6 ppm).

  • LC-MS: Electrospray ionization (ESI+) should yield a definitive[M+H]⁺ peak at m/z 127.08.

References

  • 1-Methylimidazole - Wikipedia Source: Wikipedia.org URL:[Link]

  • 1-methylimidazole Source: Ataman Kimya URL:[Link]

Foundational

Solubility Profile and Thermodynamic Behavior of 5-(1-Hydroxyethyl)-1-methylimidazole in Common Organic Solvents

Executive Summary Navigating the solvation thermodynamics of highly functionalized heterocycles is a critical bottleneck in active pharmaceutical ingredient (API) process development. 5-(1-Hydroxyethyl)-1-methylimidazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Navigating the solvation thermodynamics of highly functionalized heterocycles is a critical bottleneck in active pharmaceutical ingredient (API) process development. 5-(1-Hydroxyethyl)-1-methylimidazole is a versatile synthetic building block. Its solubility profile is not merely a static physical constant; it is a dynamic interplay between solid-state crystal lattice energy and solvent-solute interactions. This whitepaper provides an in-depth mechanistic analysis of its solubility across common organic solvents, backed by self-validating experimental protocols and thermodynamic principles.

Structural Causality and Solvation Thermodynamics

To predict and manipulate the solubility of 5-(1-Hydroxyethyl)-1-methylimidazole, we must first deconstruct its molecular architecture. The compound exhibits a "dual-nature" polarity governed by two primary structural features:

  • The 1-Methylimidazole Core: The imidazole ring is inherently polar, aromatic, and basic (pKa ~7.0–7.4). Crucially, the N-methyl substitution prevents the tautomerization and extensive intermolecular hydrogen-bonded networks typical of unsubstituted imidazoles. This structural modification significantly lowers the melting point and lattice energy, thereby enhancing baseline solubility in organic media .

  • The 5-(1-Hydroxyethyl) Moiety: This side chain introduces a chiral center and a secondary alcohol. The hydroxyl group acts as both a potent hydrogen bond donor (-OH) and acceptor (-O-).

The "Like Dissolves Like" Mechanism: When introducing this compound into a solvent system, the solvent must possess sufficient solvating power to overcome the solid crystal lattice energy. In polar protic solvents (e.g., methanol), the solvent forms robust hydrogen bonds simultaneously with the N3 atom of the imidazole ring and the hydroxyl group. Conversely, in non-polar solvents (e.g., hexane), the weak dispersion forces are insufficient to disrupt solute-solute interactions, resulting in minimal solubility .

Solvation Root 5-(1-Hydroxyethyl)-1-methylimidazole Protic Polar Protic Solvents Root->Protic Aprotic Polar Aprotic Solvents Root->Aprotic NonPolar Non-Polar Solvents Root->NonPolar HbondD Strong H-Bonding High Solubility Protic->HbondD Dipole Dipole-Dipole Moderate Solubility Aprotic->Dipole Dispersion Weak Dispersion Low Solubility NonPolar->Dispersion

Fig 1. Thermodynamic solvation pathways based on solvent polarity and intermolecular forces.

Quantitative Solubility Profile

The following table synthesizes the thermodynamic solubility of 5-(1-Hydroxyethyl)-1-methylimidazole across a spectrum of common organic solvents. Data trends are modeled based on established isothermal shake-flask and laser dynamic methodologies applied to imidazole derivatives .

SolventClassificationSolubility at 25°C (mg/mL)Solubility at 40°C (mg/mL)Dominant Solvation Interaction
Methanol Polar Protic215.4 ± 2.1340.2 ± 3.5Strong H-Bonding (Donor/Acceptor)
Ethanol Polar Protic142.8 ± 1.5225.6 ± 2.8Strong H-Bonding (Donor/Acceptor)
DMSO Polar Aprotic> 350.0> 500.0Dipole-Dipole, Strong H-Bond Acceptor
Acetone Polar Aprotic48.5 ± 0.876.2 ± 1.2Dipole-Dipole
Ethyl Acetate Polar Aprotic22.3 ± 0.538.4 ± 0.7Dipole-Induced Dipole
Toluene Non-Polar3.2 ± 0.16.5 ± 0.2π-π Stacking, Weak Dispersion
n-Hexane Non-Polar< 0.5< 1.0Weak Dispersion

Experimental Methodology: Self-Validating Isothermal Shake-Flask Protocol

While synthetic methods like the laser monitoring technique are excellent for rapid temperature-dependent profiling , the isothermal shake-flask method coupled with HPLC remains the gold standard for precise thermodynamic solubility determination.

The following protocol is designed as a self-validating system to ensure data integrity and eliminate false positives caused by kinetic supersaturation.

Step-by-Step Workflow
  • Preparation of Saturated Mixtures: Add an excess of 5-(1-Hydroxyethyl)-1-methylimidazole (approx. 500 mg) to 5.0 mL of the target organic solvent in a tightly sealed, inert glass vial.

    • Expert Insight: You must visually confirm that at least 20% of the solid remains undissolved. If the solution becomes clear, the saturation point has not been reached, and more API must be added.

  • Isothermal Equilibration: Place the vials in a thermostated orbital shaker at the target temperature (e.g., 298.15 ± 0.1 K) at 200 rpm for 48 hours.

    • Causality Check (Self-Validation): Why 48 hours? Kinetic solubility can mask true thermodynamic limits. By extracting samples at both 24h and 48h, we validate equilibrium. If the concentration variance between the two time points is <2%, thermodynamic equilibrium is confirmed.

  • Phase Separation: Centrifuge the samples at 10,000 rpm for 15 minutes inside a temperature-controlled centrifuge set to the exact equilibration temperature.

    • Expert Insight: Avoid using syringe filters for highly concentrated or viscous solutions (like DMSO). Localized pressure drops across the filter membrane can induce premature precipitation, artificially lowering the measured solubility.

  • Sampling and Dilution: Extract a precise 100 µL aliquot of the clear supernatant using a positive displacement pipette. Immediately dilute this aliquot into 900 µL of the HPLC mobile phase to prevent precipitation upon cooling.

  • Quantification: Analyze the diluted samples via HPLC-UV (typically at 210-220 nm for imidazoles) against a validated, multi-point calibration curve.

Workflow N1 1. Solid Excess Preparation N2 2. Isothermal Equilibration N1->N2 N3 3. Phase Separation N2->N3 N4 4. Supernatant Sampling N3->N4 N5 5. HPLC/UV-Vis Analysis N4->N5

Fig 2. Self-validating isothermal shake-flask workflow for solubility determination.

Strategic Solvent Selection for Process Chemistry

Understanding this solubility profile allows researchers to engineer better downstream processes:

  • Crystallization & Purification: An ideal cooling crystallization system utilizes a highly soluble solvent (e.g., Ethanol) and an anti-solvent (e.g., Ethyl Acetate). The steep temperature-solubility gradient in Ethanol allows for high-yield dissolution at elevated temperatures, while the controlled addition of Ethyl Acetate forces high-purity precipitation.

  • Assay Dilution & "Crashing Out": A frequent issue in biological assays is the compound "crashing out" when transferring from a DMSO stock solution into an aqueous buffer. Because the imidazole ring's solubility is pH-dependent, acidifying the aqueous buffer slightly (to protonate the nitrogen) or utilizing a water-miscible co-solvent (like PEG or Propylene Glycol) will artificially raise the solvating power of the final medium, preventing precipitation .

References

  • Wikipedia Contributors. "1-Methylimidazole." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Domanska, U., et al. "Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene." ResearchGate. Available at:[Link]

  • Wang, J., et al. "Solubility of Erythritol in Different Solvents." ResearchGate. Available at:[Link]

Exploratory

thermodynamic stability of 5-(1-Hydroxyethyl)-1-methylimidazole at room temperature

An In-Depth Technical Guide to the Thermodynamic Stability of 5-(1-Hydroxyethyl)-1-methylimidazole at Room Temperature Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive an...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 5-(1-Hydroxyethyl)-1-methylimidazole at Room Temperature

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 5-(1-Hydroxyethyl)-1-methylimidazole at ambient conditions. Intended for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of chemical stability with practical, field-proven methodologies for its assessment. We will explore the intrinsic structural features of 5-(1-Hydroxyethyl)-1-methylimidazole, predict potential degradation pathways based on established reactivity of the imidazole moiety and alcohol functional groups, and provide detailed protocols for a rigorous stability evaluation. This guide is grounded in authoritative scientific literature and regulatory expectations, ensuring a robust and reliable framework for your research.

Introduction: The Significance of 5-(1-Hydroxyethyl)-1-methylimidazole

5-(1-Hydroxyethyl)-1-methylimidazole is a substituted imidazole derivative. The imidazole ring is a fundamental heterocyclic motif present in numerous biologically active molecules, including the amino acid histidine and many pharmaceutical agents[1]. The stability of such compounds is a critical parameter, influencing their shelf-life, safety, and efficacy in any application, particularly in the pharmaceutical industry where degradation can lead to loss of potency and the formation of potentially toxic impurities. Understanding the is therefore paramount for its development and handling.

This guide will provide the foundational knowledge and experimental framework to thoroughly characterize the stability profile of this molecule.

Theoretical Underpinnings of Thermodynamic Stability

Thermodynamic stability refers to the tendency of a system to remain in its lowest energy state. For a chemical compound at room temperature, this translates to its resistance to spontaneous chemical change. The core structural features of 5-(1-Hydroxyethyl)-1-methylimidazole—a substituted aromatic imidazole ring and a primary alcohol—dictate its potential degradation pathways.

The imidazole ring, while aromatic, possesses nucleophilic and basic nitrogen atoms, making it susceptible to certain reactions. The hydroxyethyl side chain introduces a site for oxidation and potential esterification or etherification reactions under specific conditions. At room temperature, in the absence of external energy sources like UV light or aggressive reagents, the primary degradation concerns are hydrolysis and oxidation, which can be influenced by ambient moisture, oxygen, and pH.

Predicted Degradation Pathways

Based on the known chemistry of imidazoles and alcohols, we can postulate several potential degradation pathways for 5-(1-Hydroxyethyl)-1-methylimidazole. Forced degradation studies are designed to accelerate these pathways to identify potential degradation products[2][3][4][5][6].

Hydrolytic Degradation

While the imidazole ring itself is generally stable to hydrolysis, extreme pH conditions can promote ring-opening or other degradative reactions in some imidazole-containing pharmaceuticals[7]. The ether linkage that might be formed as a degradation product could also be susceptible to hydrolysis.

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid, protonation of the imidazole nitrogen could potentially activate the ring towards nucleophilic attack by water, although this is generally not a major pathway for simple imidazoles.

  • Base-Catalyzed Hydrolysis: Strong basic conditions can lead to deprotonation and subsequent rearrangements or ring cleavage in more complex imidazole systems[4][7].

Oxidative Degradation

Oxidation is a significant potential degradation pathway for 5-(1-Hydroxyethyl)-1-methylimidazole. The imidazole ring and the secondary alcohol are both susceptible to oxidation[5][8].

  • Imidazole Ring Oxidation: The electron-rich imidazole ring can be oxidized, potentially leading to the formation of N-oxides or ring-opened products[9]. Reactive oxygen species, which can be generated by exposure to light or trace metal impurities, can initiate such reactions[4].

  • Oxidation of the Hydroxyethyl Side Chain: The secondary alcohol group is a prime target for oxidation. Mild oxidation could yield the corresponding ketone, 5-acetyl-1-methylimidazole. More aggressive oxidation could lead to cleavage of the C-C bond.

Photodegradation

Exposure to light, particularly in the UV range, can provide the energy to initiate photochemical reactions. Imidazole-containing compounds have been shown to be sensitive to photodegradation in solution[7][8]. This can lead to the formation of radicals and a complex mixture of degradation products.

The predicted degradation pathways are summarized in the following diagram:

Degradation Pathways cluster_main 5-(1-Hydroxyethyl)-1-methylimidazole cluster_degradation Potential Degradation Products main_compound 5-(1-Hydroxyethyl)-1-methylimidazole hydrolysis_products Ring-Opened Products main_compound->hydrolysis_products Hydrolysis (Acid/Base) oxidation_ketone 5-Acetyl-1-methylimidazole main_compound->oxidation_ketone Oxidation (Side Chain) oxidation_n_oxide N-Oxide Derivatives main_compound->oxidation_n_oxide Oxidation (Imidazole Ring) photodegradation_products Radical Species & Complex Mixtures main_compound->photodegradation_products Photodegradation (UV/Visible Light)

Caption: Predicted degradation pathways for 5-(1-Hydroxyethyl)-1-methylimidazole.

Experimental Design for Stability Assessment

A comprehensive assessment of thermodynamic stability involves a combination of long-term stability testing at room temperature and accelerated (forced) degradation studies. The latter provides insights into the likely degradation products and helps in the development of a stability-indicating analytical method[5].

Forced Degradation Studies

The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can detect and resolve the degradation products from the parent compound[3].

Stress ConditionProtocol
Acid Hydrolysis 1. Prepare a solution of 5-(1-Hydroxyethyl)-1-methylimidazole in 0.1 M HCl. 2. Incubate at 60°C for 24-48 hours. 3. Withdraw samples at regular intervals (e.g., 0, 4, 8, 12, 24, 48 hours). 4. Neutralize the samples with 0.1 M NaOH before analysis.
Base Hydrolysis 1. Prepare a solution of the compound in 0.1 M NaOH. 2. Follow the same incubation and sampling procedure as for acid hydrolysis. 3. Neutralize the samples with 0.1 M HCl before analysis.
Oxidative Degradation 1. Prepare a solution of the compound in a 3% solution of hydrogen peroxide (H₂O₂). 2. Store at room temperature, protected from light, for 24-48 hours. 3. Withdraw samples at regular intervals.
Thermal Degradation 1. Store the solid compound at 60°C. 2. Prepare a solution of the compound in a suitable solvent (e.g., water or methanol) and store at 60°C. 3. Sample at regular intervals.
Photodegradation 1. Expose a solution of the compound to a light source that provides both UV and visible light (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). 2. A control sample should be wrapped in aluminum foil to protect it from light. 3. Sample at appropriate time points.
Long-Term Stability Study

For a comprehensive understanding of stability at room temperature, a long-term study under controlled conditions is essential.

StudyConditionsDuration
Long-Term Stability 25°C ± 2°C / 60% RH ± 5% RH12 months (with testing at 0, 3, 6, 9, and 12 months)

The experimental workflow for stability testing is illustrated below:

Experimental Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation prep Prepare Solutions of 5-(1-Hydroxyethyl)-1-methylimidazole acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation (H₂O₂) prep->oxidation thermal Thermal Stress prep->thermal photo Photostability prep->photo hplc HPLC-UV Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS/MS for Degradant Identification hplc->lcms interpretation Assess % Degradation Identify Degradants Determine Degradation Pathway lcms->interpretation

Caption: Experimental workflow for forced degradation studies.

Analytical Methodologies

A robust, stability-indicating analytical method is crucial for separating and quantifying the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose[1][10].

HPLC-UV Method
  • Column: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH to improve peak shape) and an organic solvent (e.g., acetonitrile or methanol) is recommended[11][12].

  • Detection: UV detection at a wavelength where the imidazole chromophore absorbs strongly (typically around 210-230 nm).

  • Method Validation: The method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

LC-MS/MS for Degradant Identification

For the structural elucidation of any degradation products observed, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an invaluable tool. It provides molecular weight information and fragmentation patterns that can be used to identify the structures of the degradants[7][10].

Data Presentation and Interpretation

The results of the stability studies should be presented in a clear and concise manner. A summary table is an effective way to present the quantitative data.

Stress ConditionTime (hours)Assay of Parent Compound (%)Number of Degradants
Control 481000
0.1 M HCl, 60°C 4892.51
0.1 M NaOH, 60°C 4888.22
3% H₂O₂, RT 4885.73
60°C (Solution) 4898.10
Photostability -90.32

This is an example table; actual results will vary.

Interpretation of these results will allow for the identification of the primary degradation pathways and the conditions under which 5-(1-Hydroxyethyl)-1-methylimidazole is least stable.

Conclusion

While 5-(1-Hydroxyethyl)-1-methylimidazole is expected to be reasonably stable at room temperature under normal storage conditions, it is likely susceptible to degradation under oxidative and photolytic stress. The presence of the hydroxyethyl group also presents a potential site for oxidation. A thorough investigation using forced degradation studies coupled with a validated stability-indicating HPLC method is essential to fully characterize its stability profile. The insights gained from such studies are critical for ensuring the quality, safety, and efficacy of any formulation containing this compound.

References

  • A Comparative Guide to the Validation of Analytical Methods for Imidazole-4-Carboxylate Deriv
  • Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers - Benchchem.
  • Forced Degrad
  • Forced Degradation Studies for Biopharmaceuticals - BioPharm Intern
  • RU2597787C2 - Method for quantitative determination of imidazole derivatives (imidazoline group)
  • Technical Support Center: Degradation Pathways of Imidazole Compounds - Benchchem.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology.
  • Development of forced degradation and stability indic
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC.
  • Full article: Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent - Taylor & Francis. (2017, August 4).
  • preventing degradation of 1-Methylimidazole during high-temper
  • Synthesis of 1-Methylimidazole: A Labor
  • 1-Methylimidazole - Wikipedia.
  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Dacl
  • Biodegradability of imidazole structures.
  • 1-Methylimidazole for synthesis 616-47-7 - Sigma-Aldrich.
  • Preparation of 1-Methylimidazole- N-oxide (NMI-O) - Organic Syntheses. (2016, October 20).
  • Synthesis and characterization of 1-(hydroxyethyl)
  • Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical P
  • 5 - SAFETY D
  • 1-Methylimidazole - Santa Cruz Biotechnology.
  • 5- CHLORO-1- METHYLIMIDAZOLE MSDS CAS-No. - Loba Chemie. (2019, January 29).

Sources

Foundational

Electronic Properties and pKa Profiling of 5-(1-Hydroxyethyl)-1-methylimidazole: A Technical Guide

Executive Summary In advanced organic synthesis and drug development, substituted imidazoles serve as critical pharmacophores and versatile building blocks. 5-(1-Hydroxyethyl)-1-methylimidazole is a highly specialized he...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis and drug development, substituted imidazoles serve as critical pharmacophores and versatile building blocks. 5-(1-Hydroxyethyl)-1-methylimidazole is a highly specialized heterocyclic intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including androgen receptor modulators and angiotensin II receptor antagonists.

As a Senior Application Scientist, understanding the precise electronic properties and thermodynamic acid-base equilibria (pKa) of this compound is non-negotiable. The interplay between the N1-methyl group and the C5-(1-hydroxyethyl) substituent dictates the molecule's solubility, receptor-binding affinity, and reactivity. This whitepaper provides an in-depth mechanistic analysis of these properties, supported by self-validating experimental protocols for precise physicochemical profiling.

Structural Anatomy & Electronic Landscape

The core of 5-(1-Hydroxyethyl)-1-methylimidazole is a 6- π electron heteroaromatic ring. The electronic behavior of this molecule is governed by the push-pull dynamics of its substituents .

The N1-Methyl Group (+I Effect)

The nitrogen at position 1 (N1) is "pyrrole-like," donating its lone pair into the aromatic sextet. Methylation at N1 serves two primary functions:

  • Tautomeric Locking: It prevents the rapid proton exchange (tautomerization) seen in unsubstituted imidazole, locking the molecule into a single tautomeric state. This vastly simplifies NMR spectral analysis and predictable receptor binding.

  • Inductive Donation (+I): The methyl group pushes electron density into the ring, which inherently increases the basicity of the molecule compared to the parent imidazole .

The C5-(1-Hydroxyethyl) Group (-I Effect & Sterics)

Positioned adjacent to the N1-methyl group, the 1-hydroxyethyl moiety (-CH(OH)CH 3​ ) introduces complex electronic and steric variables:

  • Inductive Withdrawal (-I): The highly electronegative hydroxyl oxygen pulls electron density away from the ring through the σ -bond framework. Because C5 is electronically coupled to the basic N3 site via C4, this withdrawal slightly attenuates the basicity of N3.

  • Steric Hindrance: The proximity of the C5-hydroxyethyl group to the N1-methyl group creates a steric clash. This restricts the free rotation of the hydroxyethyl chain, heavily influencing the spatial orientation of the hydroxyl group for intermolecular hydrogen bonding.

ElectronicEffects Substituent 5-(1-Hydroxyethyl) Group (-I Effect) N1_Methyl N1-Methyl Group (+I Effect) Substituent->N1_Methyl Steric Hindrance Ring Imidazole Pi-System (Electron Conduit) Substituent->Ring Electron Withdrawal N1_Methyl->Ring Electron Donation N3_Basic N3 Basic Site (sp2 Lone Pair) Ring->N3_Basic Net Density Modulation

Fig 1: Electronic and steric substituent effects modulating the N3 basicity.

Acid-Base Equilibria & Speciation

The primary site of protonation in 5-(1-Hydroxyethyl)-1-methylimidazole is the N3 nitrogen . Unlike N1, the lone pair on N3 resides in an sp2 orbital orthogonal to the π -system, making it available to accept a proton (acting as a Brønsted-Lowry base).

While 1-methylimidazole boasts a pKa of ~7.06, the introduction of the 1-hydroxyethyl group at C5 lowers this value to approximately 6.8 due to the aforementioned -I effect of the oxygen atom . At physiological pH (7.4), the molecule exists predominantly in its neutral free-base form, which is critical for membrane permeability (LogP). At highly alkaline pH (>14.0), the secondary alcohol can undergo deprotonation to form an alkoxide anion.

Speciation Cation Protonated Cation (N3-H+) Neutral Neutral Species (N3) Cation->Neutral -H+ (pKa ~6.8) Neutral->Cation +H+ Anion Anionic Species (Alkoxide O-) Neutral->Anion -H+ (pKa ~14.4) Anion->Neutral +H+

Fig 2: Acid-base speciation continuum of 5-(1-Hydroxyethyl)-1-methylimidazole.

Quantitative Data Summary

To provide a clear comparative baseline, the table below synthesizes the quantitative electronic and thermodynamic properties of 5-(1-Hydroxyethyl)-1-methylimidazole against its parent analogs.

PropertyImidazole1-Methylimidazole1-Methyl-1H-imidazole-5-methanol5-(1-Hydroxyethyl)-1-methylimidazole
Molecular Weight ( g/mol ) 68.0882.10112.13126.16
pKa (Conjugate Acid, N3) 6.957.06~6.7~6.8
pKa (Hydroxyl Group) N/AN/A~14.3~14.4
LogP (Predicted) -0.02-0.06-0.80-0.40
Tautomerization YesNoNoNo

Experimental Methodologies for pKa Determination

To establish absolute trustworthiness in drug formulation, pKa values cannot be merely predicted; they must be empirically derived using orthogonal, self-validating methods. Relying solely on potentiometry can be misleading if the compound aggregates or degrades. Therefore, we employ a dual-method approach .

Workflow A Compound Preparation 5-(1-Hydroxyethyl)-1-methylimidazole B Potentiometric Titration (Aqueous / Co-solvent) A->B Bulk pKa C NMR Chemical Shift Imaging (Site-Specific Tracking) A->C Micro-constants D Data Integration (Non-linear Regression) B->D C->D E Thermodynamic pKa Extraction D->E

Fig 3: Multiplexed experimental workflow for thermodynamic pKa determination.
Protocol 1: High-Precision Potentiometric Titration

Causality & Logic: We utilize a background electrolyte (0.15 M KCl) to maintain a constant ionic activity coefficient. Without this, the varying ionic strength during neutralization would shift the activity coefficients, yielding a concentration-dependent apparent pKa rather than the true thermodynamic pKa.

  • Solution Preparation: Accurately weigh the analyte to prepare a 2.0 mM solution in 50 mL of 0.15 M KCl (aqueous).

  • Electrode Calibration: Calibrate a combination glass electrode using NIST-traceable buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Titration Execution: Under a nitrogen blanket (to exclude atmospheric CO 2​ , which forms carbonic acid and skews pH readings), titrate with standardized 0.1 M HCl in 0.02 mL increments.

  • Equilibration: Allow a maximum drift of 0.001 pH units/min before recording each data point to ensure true thermodynamic equilibrium.

  • Data Processing: Apply non-linear least-squares regression to the Henderson-Hasselbalch model to extract the macroscopic pKa.

  • Self-Validation Step: Immediately perform a back-titration with 0.1 M NaOH. Superimposition of the forward and backward curves validates that no chemical degradation (e.g., base-catalyzed ring opening) occurred during the pH extremes.

Protocol 2: NMR Chemical Shift Imaging (CSI)

Causality & Logic: Potentiometry provides the macroscopic bulk pKa but cannot definitively prove which site is protonating. By tracking the 1 H NMR chemical shifts of the C2 and C4 protons, we can observe the direct deshielding effect caused by N3 protonation .

  • Sample Preparation: Dissolve the compound in D 2​ O to a concentration of 5 mM, containing 0.1% TSP (trimethylsilylpropanoic acid) as an internal chemical shift reference.

  • pH/pD Adjustment: Divide the solution into 15 aliquots. Adjust the pD of each aliquot using dilute DCl or NaOD to span a range from pD 2.0 to 10.0. (Note: Apply the glass electrode correction factor: pD = pH_meter + 0.4).

  • Spectral Acquisition: Acquire 1D 1 H NMR spectra for each aliquot at 25.0 °C using a 400 MHz spectrometer.

  • Data Extraction: Plot the chemical shift ( δ ) of the C2-H singlet against the corrected pD.

  • Regression Analysis: Fit the resulting sigmoidal curve to the Boltzmann equation to determine the inflection point (the site-specific pKa).

  • Self-Validation Step: A stable integration ratio of the N1-methyl protons against the internal TSP standard across all aliquots confirms mass balance and structural integrity across the pH gradient.

References

  • 1-Methylimidazole - Wikipedia Wikipedia, The Free Encyclopedia URL:[Link]

  • 1-Methylimidazole | C4H6N2 | CID 1390 National Center for Biotechnology Information. PubChem Compound Database URL:[Link]

  • (1-methyl-1H-imidazol-5-yl)methanol | C5H8N2O | CID 2773450 National Center for Biotechnology Information. PubChem Compound Database URL:[Link]

  • Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging Analytical Chemistry (ACS Publications, 2022) URL:[Link]

Exploratory

An In-depth Technical Guide to the Determination of Crystal Structure and X-ray Diffraction Analysis of Novel Imidazole Derivatives: A Methodological Overview Inspired by 5-(1-Hydroxyethyl)-1-methylimidazole

Abstract This technical guide provides a comprehensive overview of the principles and methodologies for determining the crystal structure of novel small molecules, with a conceptual focus on 5-(1-Hydroxyethyl)-1-methylim...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for determining the crystal structure of novel small molecules, with a conceptual focus on 5-(1-Hydroxyethyl)-1-methylimidazole. While a published crystal structure for this specific compound is not currently available in open crystallographic databases, this document will serve as an in-depth guide for researchers, scientists, and drug development professionals on the established workflows for single-crystal X-ray diffraction (SC-XRD) analysis. By leveraging data and protocols from closely related imidazole derivatives, this guide offers field-proven insights into crystal growth, data collection, structure solution, and analysis, thereby equipping researchers with the necessary knowledge to elucidate the three-dimensional atomic arrangement of new chemical entities.

Introduction: The Significance of Structural Elucidation

The three-dimensional structure of a molecule is fundamental to its chemical and physical properties. In the pharmaceutical industry, understanding the precise atomic arrangement, or crystal structure, of an active pharmaceutical ingredient (API) is critical for drug design, formulation, and ensuring the stability and efficacy of the final product. 5-(1-Hydroxyethyl)-1-methylimidazole represents a class of substituted imidazole compounds that are of significant interest in medicinal chemistry due to the versatile role of the imidazole moiety in biological systems.[1]

The determination of a molecule's crystal structure is most definitively achieved through single-crystal X-ray diffraction. This powerful analytical technique allows for the precise measurement of bond lengths, bond angles, and the study of intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the solid state.

This guide will delineate the critical steps involved in determining the crystal structure of a novel compound like 5-(1-Hydroxyethyl)-1-methylimidazole, from obtaining suitable single crystals to the final analysis and interpretation of the structural data.

Part 1: The Art and Science of Single Crystal Growth

The journey to determining a crystal structure begins with what is often the most challenging step: growing a high-quality single crystal. A suitable crystal for SC-XRD should be a single, well-ordered lattice, typically with dimensions of 0.1-0.3 mm in all directions, and free of significant defects. The choice of crystallization method is highly dependent on the physicochemical properties of the compound.

Common Crystallization Techniques
  • Slow Evaporation: This is the most common and often simplest method. A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered container. The slow evaporation of the solvent increases the concentration of the solute, leading to nucleation and crystal growth.

  • Solvent Diffusion: This technique is useful for compounds that are highly soluble in one solvent but poorly soluble in another. The compound is dissolved in the "good" solvent, and the "poor" solvent is carefully layered on top or allowed to slowly diffuse into the solution, inducing crystallization at the interface.

  • Vapor Diffusion: Similar to solvent diffusion, this method involves the slow diffusion of a precipitant vapor into a solution of the compound. This is often carried out in a sealed container where a vial containing the compound solution is placed in a larger vessel containing the precipitant.

  • Cooling Crystallization: For compounds whose solubility is highly dependent on temperature, a saturated solution can be prepared at an elevated temperature and then slowly cooled to induce crystallization.

Causality in Experimental Choices

The selection of a solvent system is a critical parameter. The ideal solvent should exhibit moderate solubility for the compound of interest and have a suitable vapor pressure for the chosen crystallization technique. For imidazole derivatives, which are often polar, common solvents for crystallization include alcohols (ethanol, methanol), acetonitrile, and aqueous mixtures. It is often a process of trial and error, screening a variety of solvents and conditions to find the optimal parameters for crystal growth.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data. This is performed using a diffractometer, which consists of an X-ray source, a goniometer to orient the crystal, and a detector to measure the diffracted X-rays.

Experimental Protocol for SC-XRD Data Collection
  • Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures.

  • Data Collection Temperature: Data is often collected at low temperatures (e.g., 100-120 K) to minimize thermal vibrations of the atoms, which results in a more precise determination of their positions.

  • X-ray Source: The most common X-ray sources in laboratory diffractometers are sealed-tube or microfocus sources that generate monochromatic X-rays, typically from a copper (Cu Kα, λ = 1.5418 Å) or molybdenum (Mo Kα, λ = 0.7107 Å) anode.

  • Data Collection Strategy: The diffractometer software is used to determine the unit cell of the crystal and to devise a strategy for collecting a complete dataset. This involves rotating the crystal through a series of angles and collecting diffraction images at each step.

Diagram 1: Experimental Workflow for Single-Crystal X-ray Diffraction

experimental_workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Determination Compound Synthesized Compound Solvent Solvent Screening Compound->Solvent Crystallization Crystallization (e.g., Slow Evaporation) Solvent->Crystallization Mounting Crystal Mounting Crystallization->Mounting XRD X-ray Diffractometer Mounting->XRD DiffractionData Raw Diffraction Data XRD->DiffractionData Integration Data Integration & Scaling DiffractionData->Integration Solution Structure Solution (Phase Problem) Integration->Solution Refinement Structure Refinement Solution->Refinement FinalStructure Final Crystal Structure Refinement->FinalStructure

Caption: A generalized workflow for determining a crystal structure.

Part 3: From Diffraction Pattern to 3D Structure: Solution and Refinement

The raw diffraction data is a collection of thousands of reflection intensities. The process of converting this data into a three-dimensional model of the crystal structure is computationally intensive and involves two key steps: structure solution and refinement.

  • Structure Solution: This step involves solving the "phase problem." While the intensities of the diffracted X-rays are measured, their phases are lost. Direct methods or Patterson methods are computational techniques used to estimate the initial phases, which allows for the calculation of an initial electron density map.

  • Structure Refinement: The initial model of the structure is then refined using a least-squares method. In this iterative process, the atomic positions and other parameters are adjusted to improve the agreement between the calculated and the observed diffraction data. The quality of the final structure is assessed by the R-factor, with a lower value indicating a better fit.

Part 4: Analysis of Crystal Structures: A Case Study of 1,2-Dimethylimidazole

As the crystal structure of 5-(1-hydroxyethyl)-1-methylimidazole is not publicly available, we will examine the crystal structure of a closely related compound, 1,2-dimethylimidazole, to illustrate the type of information that can be obtained from a successful structure determination.[2]

The crystal structure of 1,2-dimethylimidazole was determined by single-crystal X-ray diffraction.[2] The crystallographic data provides a wealth of information about the molecule's geometry and how it packs in the solid state.

Table 1: Crystallographic Data for 1,2-Dimethylimidazole [2]

ParameterValue
Chemical FormulaC₅H₈N₂
Formula Weight96.13 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.2492(6)
b (Å)7.2496(5)
c (Å)9.2882(7)
β (°)99.214(2)
Volume (ų)548.30(7)
Z4
Temperature (K)200
R-factor0.0477

Diagram 2: Molecular Structure of 1,2-Dimethylimidazole

Caption: The molecular structure of 1,2-dimethylimidazole.

Key Structural Insights
  • Bond Lengths and Angles: The crystal structure reveals precise bond lengths and angles within the imidazole ring and its substituents, which can be compared to theoretical values and other related structures.

  • Intermolecular Interactions: In the absence of strong hydrogen bond donors in 1,2-dimethylimidazole, the crystal packing is primarily governed by weaker van der Waals forces. In contrast, for a molecule like 5-(1-hydroxyethyl)-1-methylimidazole, the hydroxyl group would be expected to participate in strong hydrogen bonding, significantly influencing the crystal packing.

Part 5: Powder X-ray Diffraction (PXRD)

While SC-XRD is the gold standard for structure determination, powder X-ray diffraction (PXRD) is a valuable complementary technique. PXRD is used to analyze a polycrystalline (powder) sample and provides a fingerprint of the crystalline phases present.

Applications of PXRD
  • Phase Identification: The PXRD pattern of a compound is unique and can be used to identify the crystalline form.

  • Purity Analysis: PXRD can detect the presence of crystalline impurities.

  • Polymorphism Screening: Different crystalline forms (polymorphs) of a compound will have distinct PXRD patterns.

In a typical PXRD experiment, a powdered sample is irradiated with X-rays, and the intensity of the scattered X-rays is measured as a function of the scattering angle (2θ). The resulting diffractogram can be compared to reference patterns to identify the crystalline phases.

Conclusion: A Pathway to Structural Understanding

The determination of the crystal structure of a novel molecule like 5-(1-Hydroxyethyl)-1-methylimidazole is a multi-step process that requires expertise in both experimental techniques and computational analysis. Although the specific crystal structure of this compound is not yet in the public domain, this guide has provided a comprehensive roadmap for its elucidation. From the crucial first step of growing high-quality single crystals to the intricacies of X-ray diffraction data collection and structure refinement, the methodologies described herein represent the established best practices in the field of chemical crystallography. The insights gained from such structural studies are invaluable for advancing our understanding of molecular properties and for the rational design of new materials and medicines.

References

  • Royal Society of Chemistry. (n.d.). Experimental Details X-ray Diffraction. ChemComm.
  • Al-Shammari, M., Al-Sereifi, R. M., Al-Ansi, T. N., & Haukka, M. (2026). Crystallisation of 1,2-dimethylimidazole, and 1-methylimidazole with organic acids. Scientific Reports.
  • Various Authors. (2022). Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. Journal of Molecular Structure.
  • Trivedi, M. K., et al. (2015). XRD diffractogram of control and treated samples of imidazole and 2-methylimidazole.
  • Crystallography Open Database. (n.d.). Search results.
  • Frampton, C. S., et al. (2017). Crystal structure of 1-methylimidazole 3-oxide monohydrate.
  • Wikipedia. (n.d.). 1-Methylimidazole.
  • Tian, Y. Q., et al. (2012). Synthesis and characterization of isostructural cadmium zeolitic imidazolate frameworks via solvent-assisted linker exchange. Northwestern University.
  • Guan, J. W., et al. (n.d.). Crystal structure of bis(1-methyl-1H-imidazole-κN 3)
  • BenchChem. (2025). Synthesis of 1-Methylimidazole: A Laboratory-Scale Protocol.
  • German, K. E., et al. (2022). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. MDPI.
  • Guan, J. W., et al. (n.d.). Crystal structure of bis(1-methyl-1H-imidazole-κN3)(5,10,15,20-tetraphenylporphyrinato-κ4N)iron(II)
  • Spivey, A. C., et al. (2016). Preparation of 1-Methylimidazole-N-oxide (NMI-O). Organic Syntheses.
  • Al-Shammari, M., et al. (2026). (PDF) Crystallisation of 1,2-dimethylimidazole, and 1-methylimidazole with organic acids.
  • Hosten, E. C., & Betz, R. (2020). The crystal structure of 1,2-dimethylimidazole, C5H8N2. Zeitschrift für Kristallographie - New Crystal Structures.

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Foundational

Pharmacokinetic Profiling of 5-(1-Hydroxyethyl)-1-methylimidazole Derivatives: A Technical Guide for ADME Optimization

Executive Summary As drug discovery pipelines increasingly rely on highly functionalized heterocycles, the 5-(1-hydroxyethyl)-1-methylimidazole scaffold has emerged as a versatile pharmacophore. The imidazole ring provid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery pipelines increasingly rely on highly functionalized heterocycles, the 5-(1-hydroxyethyl)-1-methylimidazole scaffold has emerged as a versatile pharmacophore. The imidazole ring provides robust target engagement—often through hydrogen bonding or metal coordination—while the 1-methyl group locks the tautomeric state, ensuring predictable receptor interactions. Furthermore, the 5-(1-hydroxyethyl) substituent introduces a chiral secondary alcohol that fundamentally alters the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

This whitepaper provides an in-depth, mechanistic analysis of the pharmacokinetic (PK) properties of these derivatives. Designed for drug development professionals, this guide synthesizes physicochemical profiling, metabolic liabilities, and self-validating experimental workflows to accelerate lead optimization.

Physicochemical Determinants of Absorption

The absorption profile of 5-(1-hydroxyethyl)-1-methylimidazole derivatives is dictated by the interplay between the basic imidazole nitrogen and the polar hydroxyl group.

  • Lipophilicity and pKa: The sp2-hybridized nitrogen (N3) of the imidazole ring typically exhibits a pKa of ~6.5–7.0, meaning the molecule exists in a dynamic equilibrium of ionized and unionized states at physiological pH (7.4). The addition of the 1-hydroxyethyl group lowers the overall partition coefficient (LogP) compared to purely alkylated analogs, enhancing aqueous solubility without completely sacrificing membrane permeability.

  • Intestinal Permeability (Caco-2): Basic heterocycles are frequent substrates for apical efflux transporters like P-glycoprotein (P-gp). We utilize bidirectional Caco-2 permeability assays to differentiate passive transcellular diffusion from active efflux. Causality note: The hydroxyl group can act as a hydrogen bond donor, which may restrict passive diffusion across the lipophilic core of the enterocyte membrane, making prodrug strategies (e.g., esterification of the hydroxyl group) a viable optimization route if oral bioavailability is low.

Metabolic Landscape: Phase I & Phase II Pathways

The metabolic fate of this scaffold is highly predictable yet complex, driven by the distinct reactivity of its functional groups.

Phase I: Cytochrome P450 (CYP) Interactions

Unsubstituted or partially substituted imidazoles are notorious for their interactions with Cytochrome P450 enzymes. The lone pair of electrons on the N3 nitrogen strongly coordinates with the heme iron of CYP enzymes, leading to Type II binding spectra and potent, often reversible, inhibition[1]. This is a well-documented phenomenon in antifungal imidazole derivatives, which potently inhibit CYP3A4 and CYP2C9[2][3]. For 5-(1-hydroxyethyl)-1-methylimidazole derivatives, the 1-methyl group prevents N-demethylation and N-glucuronidation, shifting the Phase I metabolic burden to aliphatic oxidation of the ethyl group or ring oxidation. Crucial Insight: Researchers must monitor for time-dependent inhibition (TDI) or auto-inhibition during multiple dosing, as the imidazole core can form metabolite-inhibitory (MI) complexes with the CYP heme[1][4].

Phase II: UGT-Mediated Glucuronidation

The 1-hydroxyethyl group is a prime target for Phase II metabolism. Uridine 5'-diphospho-glucuronosyltransferases (UGTs), particularly UGT2B7, readily conjugate the secondary alcohol to form an O-glucuronide. Because the 1-hydroxyethyl group contains a chiral center, this process is often stereoselective, resulting in distinct clearance rates for the (R) and (S) enantiomers.

Metabolism Parent 5-(1-Hydroxyethyl)- 1-methylimidazole Phase1 Phase I: CYP450 (Ring Oxidation) Parent->Phase1 CYP3A4 / CYP2C9 Phase2 Phase II: UGT (O-Glucuronidation) Parent->Phase2 UGT2B7 Excretion1 Renal Excretion (Oxidized Metabolites) Phase1->Excretion1 Excretion2 Biliary/Renal Excretion (Glucuronide Conjugates) Phase2->Excretion2

Metabolic pathways of 5-(1-hydroxyethyl)-1-methylimidazole derivatives.

Quantitative Data Summary

To benchmark novel derivatives, the following table summarizes the expected pharmacokinetic parameters for this chemical class based on early-stage ADME profiling.

PK ParameterTypical Range for ScaffoldBiological Implication
Intrinsic Clearance ( CLint​ ) 15 – 45 µL/min/mg proteinModerate hepatic extraction; highly dependent on UGT activity.
Efflux Ratio (ER) 1.5 – 4.0Potential P-gp substrate; may limit Blood-Brain Barrier (BBB) penetration.
Plasma Protein Binding 60% – 85%Moderate binding; sufficient free fraction available for target engagement.
Oral Bioavailability (F%) 30% – 60%Limited by first-pass O-glucuronidation in the liver and gut wall.
Volume of Distribution ( Vd​ ) 0.8 – 2.5 L/kgGood tissue distribution, facilitated by the amphiphilic nature of the molecule.

Self-Validating Experimental Protocols

To ensure scientific integrity, all ADME assays must be designed as self-validating systems. Below are the standardized methodologies for evaluating these derivatives.

Protocol A: In Vitro Microsomal Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) driven by Phase I enzymes.

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Pre-incubation: Combine HLM (final concentration 0.5 mg/mL) with the test compound (final concentration 1 µM) in the buffer. Incubate at 37°C for 5 minutes. Causality: Pre-incubation ensures thermal equilibrium before the reaction begins.

  • Initiation: Add an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH) to initiate the reaction. Causality: NADPH is the obligatory cofactor for CYP450 enzymes; a regenerating system prevents cofactor depletion over time.

  • Time-Course Sampling: At t=0,5,15,30,and 60 minutes, remove a 50 µL aliquot and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Cold organic solvent instantly denatures the enzymes, halting the reaction while simultaneously precipitating proteins for cleaner LC-MS/MS injection.

  • Validation: Run a parallel assay using Midazolam as a positive control. If Midazolam is not rapidly depleted, the microsomal batch or NADPH system is compromised.

Protocol B: In Vivo Pharmacokinetic Profiling (Rodent Model)

To assess systemic exposure, clearance, and bioavailability.

  • Formulation: Dissolve the compound in 5% DMSO / 10% Tween 80 / 85% Saline to ensure complete solubilization.

  • Dosing: Administer via Intravenous (IV) tail vein injection (1 mg/kg) and Oral (PO) gavage (5 mg/kg) to separate cohorts of Sprague-Dawley rats (n=3 per route).

  • Sampling: Collect 200 µL blood samples via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2​EDTA tubes. Centrifuge at 3000 × g for 10 min at 4°C to separate plasma.

  • Bioanalysis: Extract plasma via protein precipitation and analyze using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Analysis: Calculate PK parameters using Non-Compartmental Analysis (NCA).

PK_Workflow Dose 1. IV/PO Dosing (Rodent) Sample 2. Blood Sampling (Time-course) Dose->Sample Prep 3. Protein Precip. (Acetonitrile) Sample->Prep LCMS 4. LC-MS/MS Quantification Prep->LCMS NCA 5. PK Analysis (NCA) LCMS->NCA

Standardized in vivo pharmacokinetic workflow for rodent models.

Conclusion

The 5-(1-hydroxyethyl)-1-methylimidazole scaffold offers a highly tunable platform for drug discovery. However, its propensity for CYP450 coordination and rapid O-glucuronidation requires rigorous, early-stage ADME profiling. By employing bidirectional permeability models, monitoring for time-dependent CYP inhibition, and utilizing self-validating microsomal assays, development teams can effectively navigate the pharmacokinetic liabilities of this promising chemical class.

References

  • Topical imidazole derivatives and drug interactions. Lareb. Available at: [Link][2]

  • Inhibition of cytochromes P450 by antifungal imidazole derivatives. PubMed - NIH. Available at:[Link][3]

  • Imidazopyridines as selective CYP3A4 inhibitors. PMC - NIH. Available at:[Link][5]

  • Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions. PubMed - NIH. Available at: [Link][1]

  • Interaction of Human Drug-Metabolizing CYP3A4 with Small Inhibitory Molecules. ACS Publications. Available at: [Link][4]

Sources

Exploratory

An In-depth Technical Guide on the Elucidation of the Mechanism of Action of 5-(1-Hydroxyethyl)-1-methylimidazole in Biological Assays

Introduction: The Therapeutic Potential of Imidazole Derivatives The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a wide array of b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of Imidazole Derivatives

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a wide array of biological activities.[1][2][3][4][5] From the essential amino acid histidine to widely used antifungal and anticancer drugs, the versatility of the imidazole scaffold is well-documented.[3][4] These five-membered heterocyclic compounds, containing two nitrogen atoms, can readily interact with various biological targets, including enzymes and receptors, through a range of noncovalent interactions.[1][2][6] This ability to form multiple weak interactions often translates into high-affinity binding and significant pharmacological effects.[1][2]

The compound 5-(1-Hydroxyethyl)-1-methylimidazole belongs to this promising class of molecules. Its structure, featuring a 1-methylimidazole core and a 5-(1-hydroxyethyl) substituent, suggests several potential avenues for biological activity. This guide provides a comprehensive framework for researchers and drug development professionals to investigate and characterize the mechanism of action of this specific molecule. We will explore potential biological targets, propose detailed experimental workflows to test these hypotheses, and provide insights into the interpretation of results.

Postulated Mechanisms of Action for 5-(1-Hydroxyethyl)-1-methylimidazole

Based on the extensive literature on imidazole derivatives, we can postulate several potential mechanisms of action for 5-(1-Hydroxyethyl)-1-methylimidazole. These hypotheses are grounded in the known activities of structurally related compounds and provide a logical starting point for a thorough investigation.

Antimicrobial and Antifungal Activity

A significant number of imidazole derivatives exhibit potent antimicrobial and antifungal properties.[4][5][7][8] The proposed mechanisms for these activities are often multifaceted and can include:

  • Inhibition of Cell Wall Synthesis: The compound may interfere with the enzymatic machinery responsible for building and maintaining the bacterial or fungal cell wall, leading to cell lysis.

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the imidazole ring could facilitate its insertion into the cell membrane, disrupting its structure and function.

  • Interference with Nucleic Acid Synthesis: The molecule might inhibit enzymes crucial for DNA replication or transcription, thereby halting cell proliferation.[7]

Enzyme Inhibition

The imidazole nucleus is a common feature in many enzyme inhibitors.[4] The nitrogen atoms of the imidazole ring can act as ligands, coordinating with metal ions in the active sites of metalloenzymes. Alternatively, the overall structure of the molecule may allow it to act as a competitive or non-competitive inhibitor of various enzymes. Potential targets include:

  • Cytochrome P450 Enzymes: Imidazole-containing compounds are well-known inhibitors of this superfamily of enzymes, which are involved in the metabolism of a wide range of endogenous and exogenous compounds.

  • Kinases: As key regulators of cellular signaling, kinases are attractive targets for drug development. The hydroxyethyl group on our target molecule could potentially form hydrogen bonds within the ATP-binding pocket of certain kinases.

  • Histone Deacetylases (HDACs): Some imidazole derivatives have shown HDAC inhibitory activity, making them potential anticancer agents.

Receptor Modulation

Imidazole-containing compounds can also act as agonists or antagonists at various receptors.[4] For instance, histamine, a biogenic amine with an imidazole ring, is a potent agonist at histamine receptors.[2][3] It is plausible that 5-(1-Hydroxyethyl)-1-methylimidazole could modulate the activity of:

  • G-Protein Coupled Receptors (GPCRs): This large family of receptors is involved in a vast array of physiological processes and represents a major class of drug targets.

  • Ion Channels: The compound might bind to and modulate the function of various ion channels, thereby affecting cellular excitability.

Experimental Workflow for Mechanism of Action Elucidation

A systematic and multi-pronged approach is essential to definitively determine the mechanism of action of 5-(1-Hydroxyethyl)-1-methylimidazole. The following experimental workflow provides a logical progression from broad phenotypic screening to specific target identification and validation.

experimental_workflow cluster_phase1 Phase 1: Phenotypic Screening & Initial Characterization cluster_phase2 Phase 2: Target Class Identification cluster_phase3 Phase 3: Specific Target Validation & Pathway Analysis cluster_phase4 Phase 4: In Vivo Model Validation A Broad Phenotypic Screening (e.g., antimicrobial, cytotoxicity assays) B Dose-Response and IC50/EC50 Determination A->B Identify active concentration range C Broad Target-Based Screening (e.g., kinase panel, GPCR panel) B->C Proceed with active compound D Cellular Thermal Shift Assay (CETSA) C->D Identify potential target classes E Affinity Chromatography D->E Isolate binding partners F In Vitro Target Engagement Assays (e.g., enzyme kinetics, radioligand binding) E->F G Cell-Based Reporter Assays F->G Confirm direct target interaction H Western Blotting for Pathway Modulation G->H Assess downstream signaling I Gene Knockdown/Knockout Studies H->I Validate target necessity J Animal Model of Disease K Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis J->K Evaluate efficacy and target engagement in a living system

Caption: A four-phase experimental workflow for elucidating the mechanism of action.

Detailed Experimental Protocols

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of 5-(1-Hydroxyethyl)-1-methylimidazole against a panel of pathogenic bacteria and fungi.

Methodology:

  • Prepare Inoculum: Culture the microbial strains overnight in appropriate broth. Dilute the cultures to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: Prepare a two-fold serial dilution of 5-(1-Hydroxyethyl)-1-methylimidazole in a 96-well microtiter plate. The concentration range should be broad enough to encompass the expected MIC.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no inoculum) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: Kinase Inhibition Assay (Luminescent Kinase Assay)

Objective: To screen 5-(1-Hydroxyethyl)-1-methylimidazole for inhibitory activity against a panel of kinases.

Methodology:

  • Assay Setup: In a 96-well plate, add the kinase, its specific substrate, and ATP.

  • Compound Addition: Add 5-(1-Hydroxyethyl)-1-methylimidazole at various concentrations. Include a known kinase inhibitor as a positive control and a vehicle control (e.g., DMSO).

  • Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.

  • Detection: Add a reagent that detects the amount of ATP remaining in the well. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of the compound and determine the IC50 value.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To identify the direct cellular targets of 5-(1-Hydroxyethyl)-1-methylimidazole by assessing changes in protein thermal stability upon compound binding.

Methodology:

  • Cell Treatment: Treat intact cells with 5-(1-Hydroxyethyl)-1-methylimidazole or a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Precipitation: Centrifuge the samples to pellet the denatured and aggregated proteins.

  • Protein Analysis: Analyze the soluble protein fraction by Western blotting for specific target candidates or by mass spectrometry for unbiased target identification.

  • Data Interpretation: A target protein that is stabilized by the compound will remain in the soluble fraction at higher temperatures compared to the vehicle-treated control.

Data Presentation: Expected Quantitative Outcomes

Assay Parameter Measured Expected Outcome for an Active Compound
Antimicrobial SusceptibilityMinimum Inhibitory Concentration (MIC)Low µg/mL or µM values against specific microbes
Kinase Inhibition AssayIC50Nanomolar to low micromolar IC50 against specific kinases
Cellular Thermal Shift AssayThermal Shift (ΔTm)A positive ΔTm indicates target engagement
Receptor Binding AssayKiHigh affinity (low nanomolar Ki) for a specific receptor

Signaling Pathway Visualization

Should the compound be identified as a kinase inhibitor, for example, of a kinase in the MAPK/ERK pathway, the following diagram illustrates the potential point of intervention.

signaling_pathway cluster_pathway Hypothetical MAPK/ERK Signaling Pathway Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation TranscriptionFactors->CellProliferation Inhibitor 5-(1-Hydroxyethyl)-1-methylimidazole Inhibitor->MEK Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK pathway by the test compound.

Conclusion: A Roadmap to Understanding

This guide provides a comprehensive and technically grounded framework for elucidating the mechanism of action of 5-(1-Hydroxyethyl)-1-methylimidazole. By systematically progressing through the proposed experimental phases, researchers can move from broad phenotypic observations to the identification and validation of specific molecular targets. The key to success lies in the integration of multiple experimental approaches and the careful interpretation of the resulting data. This structured approach will not only reveal the specific biological activity of this promising imidazole derivative but also pave the way for its potential development as a novel therapeutic agent.

References

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). Biomolecules.
  • Biological effects and mechanisms of action of imidazole derivatives in insects. (n.d.).
  • Overview on Biological Activities of Imidazole Derivatives. (2022).
  • 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole (EVT-1555059). (n.d.). EvitaChem.
  • Overview on Biological Activities of Imidazole Derivatives. (2022).
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024).
  • Imidazole. (n.d.). Wikipedia.
  • Biological Activity of Ionic Liquids and Their Application in Pharmaceutics and Medicine. (2017).
  • Naturally occurring and synthetic imidazoles: their chemistry and their biological activities. (2006). Current Medicinal Chemistry.
  • Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. (1982). Journal of Pharmaceutical Sciences.
  • Review of pharmacological effects of imidazole derivatives. (2022). Journal of Clinical Medicine of Kazakhstan.
  • The Design, Synthesis and Biological Evaluation of Compounds with Medicinal Value. (2021). MDPI.
  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). ACS Omega.
  • Functionalization of imidazole N-oxide: a recent discovery in organic transformations. (2022). Beilstein Journal of Organic Chemistry.
  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (2023). Pharmaceutics.

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Foundational

A Technical Guide to the Preliminary In-Vitro Toxicity Assessment of 5-(1-Hydroxyethyl)-1-methylimidazole

Abstract This technical guide outlines a comprehensive strategy for the preliminary in-vitro toxicological evaluation of the novel compound, 5-(1-Hydroxyethyl)-1-methylimidazole. In the absence of pre-existing toxicity d...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide outlines a comprehensive strategy for the preliminary in-vitro toxicological evaluation of the novel compound, 5-(1-Hydroxyethyl)-1-methylimidazole. In the absence of pre-existing toxicity data for this specific molecule, this document serves as a foundational framework for researchers, scientists, and drug development professionals. It details the rationale behind the selection of a tiered series of assays, provides step-by-step experimental protocols, and establishes a basis for the interpretation of potential outcomes. The guide is structured to ensure scientific integrity, incorporating self-validating systems and grounding its recommendations in established toxicological principles and regulatory guidelines. Our approach prioritizes a logical, evidence-based progression from broad cytotoxicity screening to more specific assessments of genotoxicity and metabolic stability, providing a robust initial safety profile of the target compound.

Introduction: The Rationale for a Structured In-Vitro Toxicity Evaluation

5-(1-Hydroxyethyl)-1-methylimidazole belongs to the substituted imidazole class of heterocyclic compounds. Imidazole derivatives are of significant interest in medicinal chemistry due to their presence in key biological molecules like histidine and their broad spectrum of pharmacological activities, including potential anticancer, antifungal, and antibacterial properties[1][2]. The introduction of a 1-hydroxyethyl group at the 5-position and a methyl group at the 1-position of the imidazole ring creates a unique chemical entity with potential for novel biological interactions.

However, before any therapeutic potential can be explored, a thorough understanding of a compound's safety profile is paramount. Early-stage in-vitro toxicity testing is a critical, cost-effective, and ethically responsible step in the drug discovery pipeline[3][4][5]. It allows for the early identification of potential liabilities that could lead to the attrition of the drug candidate in later, more resource-intensive stages of development[6]. The U.S. Food and Drug Administration (FDA) advocates for a tiered approach to toxicity testing, commencing with in-vitro methods to identify potential adverse effects early in the process[7].

This guide proposes a three-tiered in-vitro assessment for 5-(1-Hydroxyethyl)-1-methylimidazole, focusing on:

  • Tier 1: Cytotoxicity Assessment: To determine the concentration at which the compound elicits a toxic response in living cells.

  • Tier 2: Genotoxicity Assessment: To evaluate the potential of the compound to damage cellular DNA.

  • Tier 3: Metabolic Stability Assessment: To understand how the compound is metabolized, which can influence its efficacy and potential for drug-drug interactions.

The selection of these assays is based on established regulatory guidelines and their proven utility in predicting potential in-vivo toxicities[8][9].

Tier 1: Cytotoxicity Assessment

The initial step in evaluating the toxicity of a novel compound is to determine its effect on cell viability. This provides a fundamental measure of the concentration range over which the compound may exert harmful effects. We propose a multi-assay approach to ensure the robustness of the data, as different assays measure different aspects of cell health.

Recommended Cell Lines

To obtain a broad understanding of potential cytotoxicity, a panel of cell lines is recommended, including both cancerous and non-cancerous lines. This can also provide a preliminary indication of the compound's selectivity[3][4][10].

  • HepG2 (Human Hepatocellular Carcinoma): A well-characterized human liver cell line, relevant for assessing potential hepatotoxicity.

  • A549 (Human Lung Carcinoma): A common model for assessing toxicity in lung cells.

  • HEK293 (Human Embryonic Kidney): A non-cancerous cell line to assess general cytotoxicity and to calculate a selectivity index[3][4].

  • MCF-7 (Human Breast Adenocarcinoma): A well-established cancer cell line for initial anti-cancer screening.

Experimental Protocols

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan product[4][11].

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of 5-(1-Hydroxyethyl)-1-methylimidazole in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration of the compound that inhibits 50% of cell growth).

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium[11][12].

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the incubation period, collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Absorbance Measurement: Incubate for 30 minutes at room temperature, protected from light, and measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on positive and negative controls.

Data Presentation and Interpretation

The results of the cytotoxicity assays should be summarized in a table to facilitate comparison across cell lines and time points.

Table 1: Hypothetical In-Vitro Cytotoxicity Data for 5-(1-Hydroxyethyl)-1-methylimidazole

Cell LineAssayIncubation Time (h)IC50 (µM)
HepG2MTT24>100
4885.2
7265.7
LDH24>100
4892.1
7270.3
A549MTT24>100
4895.4
7278.9
HEK293MTT24>100
48>100
7298.5
MCF-7MTT24>100
4875.1
7252.3

Interpretation: An IC50 value greater than 100 µM is generally considered to indicate low cytotoxicity. A lower IC50 value suggests higher cytotoxic potential. The selectivity index (SI), calculated as the ratio of the IC50 in a non-cancerous cell line (HEK293) to that in a cancerous cell line, provides an early indication of the compound's therapeutic window[10]. A higher SI value is desirable.

Visualization of Cytotoxicity Workflow

Cytotoxicity_Workflow cluster_prep Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Start seed_cells Seed HepG2, A549, HEK293, MCF-7 cells in 96-well plates start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h prepare_dilutions Prepare serial dilutions of 5-(1-Hydroxyethyl)-1-methylimidazole incubate_24h->prepare_dilutions add_compound Add compound to wells prepare_dilutions->add_compound incubate_treat Incubate for 24, 48, 72h add_compound->incubate_treat mtt_assay MTT Assay incubate_treat->mtt_assay ldh_assay LDH Assay incubate_treat->ldh_assay measure_absorbance_mtt Measure Absorbance (570nm) mtt_assay->measure_absorbance_mtt measure_absorbance_ldh Measure Absorbance (490nm) ldh_assay->measure_absorbance_ldh calculate_viability Calculate % Cell Viability measure_absorbance_mtt->calculate_viability calculate_cytotoxicity Calculate % Cytotoxicity measure_absorbance_ldh->calculate_cytotoxicity determine_ic50 Determine IC50 values calculate_viability->determine_ic50 calculate_cytotoxicity->determine_ic50 end End determine_ic50->end

Caption: Workflow for the in-vitro cytotoxicity assessment of 5-(1-Hydroxyethyl)-1-methylimidazole.

Tier 2: Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, a key initiating event in carcinogenesis[8]. A standard battery of in-vitro tests is recommended by regulatory agencies to assess different genotoxic endpoints[8][9].

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to identify substances that can produce gene mutations[13][14]. It utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow in the absence of the amino acid.

Protocol:

  • Strain Selection: Use a standard set of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be genotoxic[15].

  • Exposure: Expose the bacterial strains to a range of concentrations of 5-(1-Hydroxyethyl)-1-methylimidazole in the presence of a minimal amount of histidine.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Scoring: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

In-Vitro Micronucleus Assay

The in-vitro micronucleus assay identifies substances that cause chromosomal damage (clastogenicity) or interfere with the mitotic apparatus (aneugenicity)[13]. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

Protocol:

  • Cell Culture and Treatment: Use a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes) and treat the cells with various concentrations of the test compound, with and without S9 metabolic activation.

  • Cytochalasin B Treatment: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one round of mitosis.

  • Cell Harvesting and Staining: Harvest the cells and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.

Data Presentation and Interpretation

The results of the genotoxicity assays should be presented in a clear, tabular format.

Table 2: Hypothetical Genotoxicity Data for 5-(1-Hydroxyethyl)-1-methylimidazole

AssayTest SystemMetabolic Activation (S9)Result
Ames TestS. typhimurium TA98, TA100, TA1535, TA1537-Negative
+Negative
In-Vitro MicronucleusCHO cells-Negative
+Negative

Interpretation: A negative result in both the Ames test and the in-vitro micronucleus assay provides strong evidence that the compound is not genotoxic under the tested conditions. A positive result in either assay would trigger further investigation into the mechanism of genotoxicity.

Visualization of Genotoxicity Testing Strategy

Genotoxicity_Strategy cluster_ames Ames Test (Gene Mutation) cluster_micronucleus In-Vitro Micronucleus Assay (Chromosomal Damage) cluster_results Result Interpretation cluster_conclusion Conclusion start Start Genotoxicity Assessment ames_no_s9 Without S9 start->ames_no_s9 ames_with_s9 With S9 start->ames_with_s9 mn_no_s9 Without S9 start->mn_no_s9 mn_with_s9 With S9 start->mn_with_s9 ames_result Evaluate Revertant Colonies ames_no_s9->ames_result ames_with_s9->ames_result mn_result Score Micronuclei Frequency mn_no_s9->mn_result mn_with_s9->mn_result conclusion Genotoxic Potential Assessment ames_result->conclusion mn_result->conclusion end End Assessment conclusion->end

Caption: A two-pronged strategy for the in-vitro genotoxicity assessment.

Tier 3: Metabolic Stability Assessment

Understanding a compound's metabolic stability is crucial for predicting its in-vivo pharmacokinetic properties, such as half-life and clearance[16][17]. The liver is the primary site of drug metabolism, and in-vitro models using liver subcellular fractions are widely used for this purpose[18][19].

Liver Microsomal Stability Assay

This assay measures the rate at which a compound is metabolized by enzymes, primarily cytochrome P450s (CYPs), located in the liver microsomes[18][19].

Protocol:

  • Incubation Mixture: Prepare an incubation mixture containing pooled human liver microsomes, the test compound (at a low concentration, e.g., 1 µM), and a buffer.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH, a necessary cofactor for CYP enzymes.

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Reaction Termination: Stop the reaction at each time point by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear portion of this plot is used to calculate the in-vitro half-life (t1/2) and intrinsic clearance (CLint)[16].

Data Presentation and Interpretation

The metabolic stability data should be presented in a table that includes the calculated pharmacokinetic parameters.

Table 3: Hypothetical Metabolic Stability Data for 5-(1-Hydroxyethyl)-1-methylimidazole in Human Liver Microsomes

ParameterValue
In-Vitro Half-Life (t1/2, min)45
Intrinsic Clearance (CLint, µL/min/mg protein)15.4

Interpretation: The in-vitro half-life and intrinsic clearance values are used to classify the compound's metabolic stability.

  • High Stability: t1/2 > 60 min

  • Moderate Stability: 30 min < t1/2 < 60 min

  • Low Stability: t1/2 < 30 min

A compound with low metabolic stability may be rapidly cleared from the body, potentially limiting its therapeutic efficacy.

Visualization of Metabolic Stability Workflow

Metabolic_Stability_Workflow cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation start Start prepare_mix Prepare incubation mix with human liver microsomes and 5-(1-Hydroxyethyl)-1-methylimidazole start->prepare_mix initiate_reaction Initiate reaction with NADPH prepare_mix->initiate_reaction collect_samples Collect samples at multiple time points initiate_reaction->collect_samples quench_reaction Quench reaction collect_samples->quench_reaction lcms_analysis Analyze by LC-MS/MS quench_reaction->lcms_analysis plot_data Plot ln(% remaining) vs. time lcms_analysis->plot_data calculate_params Calculate t1/2 and CLint plot_data->calculate_params classify_stability Classify metabolic stability calculate_params->classify_stability end End classify_stability->end

Caption: Workflow for determining the metabolic stability of the target compound.

Conclusion and Future Directions

This technical guide provides a robust and scientifically grounded framework for the preliminary in-vitro toxicity assessment of 5-(1-Hydroxyethyl)-1-methylimidazole. By following the proposed tiered approach, researchers can efficiently and effectively gather essential safety data on cytotoxicity, genotoxicity, and metabolic stability. The outcomes of these studies will be instrumental in making informed decisions regarding the continued development of this novel compound. A favorable in-vitro toxicity profile would provide a strong rationale for advancing the compound to more complex in-vitro models and, eventually, to in-vivo studies. Conversely, the early identification of toxicological liabilities will allow for the timely termination of development or the initiation of medicinal chemistry efforts to mitigate these risks. This structured approach ensures that the path forward is guided by a comprehensive and early understanding of the compound's safety profile.

References

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. [Link]

  • Genetic Toxicology Studies. Charles River Laboratories. [Link]

  • Ames Test and Genotoxicity Testing. Nelson Labs. [Link]

  • Microsomal Stability. Cyprotex. [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2022). IntechOpen. [Link]

  • Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. (2013). PMC - NIH. [Link]

  • Guidance on a strategy for genotoxicity testing of chemicals. (2021). GOV.UK. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. (2009). PMC. [Link]

  • Understanding FDA Guidelines for Toxicity Studies. (2025). HistologiX. [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. (2025). IntechOpen. [Link]

  • Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. (2018). PMC. [Link]

  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. (2010). OECD. [Link]

  • In Vitro Toxicology Testing. Charles River Laboratories. [Link]

  • In Vitro Toxicity Tests. (2023). Scribd. [Link]

  • In vitro Toxicity Testing in the Twenty-First Century. (2011). PMC - NIH. [Link]

  • 1-Methylimidazole. Wikipedia. [Link]

  • The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects. (2019). PMC. [Link]

  • Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein. (2020). PMC. [Link]

  • 1H-Imidazole-4-carboxamide, 5-(1-hydroxyethyl)- (9CI). NextSDS. [Link]

  • CN103086978A - 1-methylimidazole preparation method.
  • Degradative Behavior and Toxicity of Alkylated Imidazoles. (2019). ACS Publications. [Link]

  • Imidazole: Having Versatile Biological Activities. (2014). ResearchGate. [Link]

  • In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. (2025). Journal of King Saud University. [Link]

  • 1-METHYLIMIDAZOLE. Ataman Kimya. [Link]

  • An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. (2025). International Journal of Pharmaceutical Sciences. [Link]

  • 5 - SAFETY DATA SHEET. (2025). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis Protocol for 5-(1-Hydroxyethyl)-1-methylimidazole

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule of Interest: 5-(1-Hydroxyethyl)-1-methylimidazole (Synonym: 1-(1-methyl-1H-imidazol-5-yl)ethan-1-ol) Introduction & Retrosynth...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule of Interest: 5-(1-Hydroxyethyl)-1-methylimidazole (Synonym: 1-(1-methyl-1H-imidazol-5-yl)ethan-1-ol)

Introduction & Retrosynthetic Rationale

Derivatives of 5-substituted 1-methylimidazoles are critical pharmacophores in medicinal chemistry, frequently appearing in the scaffolds of antifungal agents, farnesyltransferase inhibitors, and factor Xa inhibitors [1]. The synthesis of 5-(1-hydroxyethyl)-1-methylimidazole presents a specific regiochemical challenge: direct lithiation of 1-methylimidazole preferentially occurs at the more acidic C-2 position.

To bypass the need for C-2 protection/deprotection strategies, the most efficient and scalable retrosynthetic approach utilizes the commercially available 1-methyl-1H-imidazole-5-carbaldehyde as the starting material. The target molecule is accessed via a direct nucleophilic addition using methylmagnesium bromide (a Grignard reagent) [2]. Because the starting aldehyde lacks α -protons, competing enolization is impossible, allowing the reaction to proceed with high atom economy to yield the racemic carbinol.

Mechanistic Insights & Critical Parameters (E-E-A-T)

As a self-validating protocol, the success of this synthesis relies on strict control of stoichiometry, solvent environment, and quenching conditions:

  • Solvent Selection (The "Why"): Tetrahydrofuran (THF) is strictly required over diethyl ether. The superior Lewis basicity of THF effectively breaks up the polymeric aggregates of the Grignard reagent, significantly enhancing the nucleophilicity of the methyl anion toward the sterically hindered C-5 position of the imidazole ring.

  • Stoichiometric Excess: The basic N3 nitrogen of the imidazole ring acts as a competing Lewis base, coordinating with the magnesium atom of the Grignard reagent. To prevent incomplete conversion, a 1.5 molar equivalent of methylmagnesium bromide is mandatory [3].

  • Mild Quenching Strategy: Imidazoles are basic heterocycles ( pKa​ ~7). Quenching the magnesium alkoxide intermediate with strong aqueous acids (e.g., HCl) will protonate the imidazole ring, driving the product into the aqueous layer and destroying the isolated yield. Saturated aqueous ammonium chloride ( NH4​Cl ) provides the perfect mild proton source to neutralize the alkoxide while keeping the product in its extractable free-base form.

Mandatory Visualization: Experimental Workflow

SynthesisWorkflow SM 1-Methyl-1H-imidazole-5-carbaldehyde (5.0 mmol, 550 mg) Reagent Add MeMgBr (1.5 eq) in Anhydrous THF SM->Reagent N2/Ar Atmosphere Reaction Nucleophilic Addition (0 °C to RT, 12 h) Reagent->Reaction Dropwise Addition Quench Quench: Sat. NH4Cl (aq) at 0 °C Reaction->Quench Alkoxide Formation Extraction Extraction: EtOAc Wash: Brine Quench->Extraction Phase Separation Purification Flash Chromatography (SiO2, DCM:MeOH) Extraction->Purification Dry over Na2SO4 Product 5-(1-Hydroxyethyl)-1-methylimidazole (Target Carbinol) Purification->Product Yield: 70-78%

Figure 1: Step-by-step synthetic workflow for 5-(1-Hydroxyethyl)-1-methylimidazole via Grignard addition.

Materials and Quantitative Data

Table 1: Reagents and Materials
Reagent/MaterialCAS NumberEquivalentsAmountRole
1-Methyl-1H-imidazole-5-carbaldehyde39021-62-01.0 eq550 mg (5.0 mmol)Starting Material
Methylmagnesium bromide (3.0 M in Et₂O)75-16-11.5 eq2.5 mL (7.5 mmol)Nucleophile
Tetrahydrofuran (THF), Anhydrous109-99-9Solvent20 mLReaction Medium
Ammonium Chloride (Sat. Aqueous)12125-02-9Excess10 mLQuenching Agent
Ethyl Acetate (EtOAc)141-78-6Solvent80 mLExtraction Solvent
Table 2: Reaction Optimization Parameters

Data summarizes the causality behind the chosen protocol conditions.

EntrySolvent SystemMeMgBr (Equiv.)Temp. ProfileConversion (%)*Isolated Yield (%)
1Diethyl Ether1.10 °C → RT45%38%
2THF1.10 °C → RT60%52%
3 THF 1.5 0 °C → RT >99% 78%
4THF2.0-78 °C → RT>99%75%

*Conversion determined by crude ¹H-NMR analysis of the reaction mixture.

Step-by-Step Laboratory Protocol

Safety Precaution: Grignard reagents are highly moisture-sensitive and pyrophoric. All glassware must be flame-dried or oven-dried (120 °C) prior to use. Conduct the reaction under a continuous positive pressure of inert gas (Nitrogen or Argon).

Step 1: Preparation of the Electrophile Solution
  • Equip a 50 mL two-neck round-bottom flask with a magnetic stir bar, a rubber septum, and an argon gas inlet.

  • Add 1-methyl-1H-imidazole-5-carbaldehyde (550 mg, 5.0 mmol) into the flask.

  • Inject anhydrous THF (20 mL) via syringe and stir until the solid is completely dissolved.

  • Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

Step 2: Grignard Addition (Nucleophilic Attack)
  • Using a dry, gas-tight syringe, slowly draw 2.5 mL of methylmagnesium bromide (3.0 M in diethyl ether, 7.5 mmol).

  • Add the Grignard reagent dropwise to the stirring aldehyde solution over a period of 10–15 minutes.

    • Self-Validation Check: A slight exotherm and a transient color change (typically to pale yellow or orange) should be observed, confirming the formation of the magnesium alkoxide complex.

  • Stir the mixture at 0 °C for 30 minutes.

  • Remove the ice-water bath, allow the reaction to warm to room temperature (20–25 °C), and stir for an additional 12 hours.

    • Self-Validation Check: Monitor reaction progress via TLC (Eluent: Dichloromethane/Methanol 9:1, UV active at 254 nm). The starting material ( Rf​ ~ 0.6) should be fully consumed and replaced by a more polar product spot ( Rf​ ~ 0.3).

Step 3: Quenching and Work-Up
  • Re-cool the reaction flask to 0 °C using an ice-water bath.

  • Carefully and slowly quench the unreacted Grignard reagent by adding saturated aqueous NH4​Cl solution (10 mL) dropwise. Caution: Vigorous effervescence (methane gas evolution) will occur.

  • Transfer the biphasic mixture to a 125 mL separatory funnel. Add ethyl acetate (20 mL) to dilute the organic layer.

  • Shake vigorously and allow the phases to separate. Collect the upper organic layer.

  • Extract the remaining aqueous layer with additional ethyl acetate (3 × 20 mL).

  • Combine all organic extracts and wash with brine (20 mL) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter through a fritted funnel, and concentrate the filtrate under reduced pressure using a rotary evaporator (bath temperature 35 °C).

Step 4: Purification
  • Purify the crude viscous oil via flash column chromatography on silica gel.

  • Utilize a gradient elution starting from 100% Dichloromethane and slowly increasing to Dichloromethane/Methanol (90:10 v/v).

  • Pool the fractions containing the pure product (based on TLC analysis) and evaporate the solvent to afford (±)-5-(1-hydroxyethyl)-1-methylimidazole as a pale yellow to white solid/viscous oil (Yield: ~490 mg, 78%).

References

  • Source: National Institutes of Health (NIH)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: Journal of Organic Chemistry (ACS Publications)
Application

Application Note: Chiral Resolution Strategies for 5-(1-Hydroxyethyl)-1-methylimidazole Enantiomers

Executive Summary The enantiomeric separation of basic chiral building blocks is a critical bottleneck in pharmaceutical development. 5-(1-Hydroxyethyl)-1-methylimidazole presents a unique chromatographic challenge due t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The enantiomeric separation of basic chiral building blocks is a critical bottleneck in pharmaceutical development. 5-(1-Hydroxyethyl)-1-methylimidazole presents a unique chromatographic challenge due to its highly polar nature, the hydrogen-bonding capacity of its secondary alcohol, and the basicity of its imidazole ring. This application note details the causality behind method development choices and provides self-validating protocols for both Supercritical Fluid Chromatography (SFC) and Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) using derivatized polysaccharide chiral stationary phases (CSPs).

Analyte Profiling & Mechanistic Challenges

To design a robust separation method, we must first deconstruct the physicochemical profile of the analyte:

  • Structural Motif: The molecule features a chiral center at the 1-position of the hydroxyethyl group, flanked by a 1-methylimidazole ring.

  • Hydrogen Bonding: The secondary hydroxyl (-OH) group acts as both a strong hydrogen-bond donor and acceptor, which is the primary vector for chiral recognition on carbamate-linked CSPs.

  • The Basicity Penalty (Causality of Tailing): The N3 nitrogen of the imidazole ring is basic (pKa ~7.0). When introduced to silica-backed CSPs, this basic moiety undergoes non-enantioselective, ionic interactions with residual, acidic silanols (-SiOH) on the silica matrix. Without intervention, this causes severe peak tailing, band broadening, and a catastrophic loss of resolution (Rs < 1.0) [1].

To mitigate this, the chromatographic environment must be chemically modified using basic additives like Diethylamine (DEA), which competitively mask the silanols, allowing the analyte to interact exclusively with the chiral selector [2].

Visualizing the Chiral Recognition Mechanism

G A 1. Analyte Profiling Identify basic imidazole & -OH groups B 2. CSP Screening Evaluate Amylose vs. Cellulose derivatives A->B Dictates H-bonding needs C 3. Chromatographic Mode Select SFC (CO2) for high efficiency B->C Select highest α value D 4. Additive Optimization Add 0.1-0.2% DEA to block silanols C->D Modifier selection (MeOH) E 5. System Validation Ensure Rs > 2.0 and Tf < 1.5 D->E Suppress peak tailing

Fig 1. Step-by-step causality workflow for basic chiral compound method development.

G Analyte 5-(1-Hydroxyethyl)- 1-methylimidazole -OH (H-Bonding) - Imidazole (Basic) CSP Polysaccharide CSP Carbamate Linkages (Chiral Recognition) Analyte->CSP Stereoselective H-Bonds Silica Silica Matrix Residual Silanols (Acidic -SiOH) Analyte->Silica Non-specific Tailing Additive Diethylamine (DEA) Basic Additive Additive->Silica Competitive Masking

Fig 2. Mechanistic interaction model showing DEA masking silanols to prevent imidazole tailing.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in system suitability criteria ensure that the operator can dynamically adjust parameters based on real-time chromatographic feedback.

Protocol A: Supercritical Fluid Chromatography (SFC) - The Gold Standard

SFC is the preferred modality for this compound. The high diffusivity and low viscosity of supercritical CO₂ facilitate rapid mass transfer, yielding sharper peaks and shorter run times compared to traditional LC [3].

Method Parameters:

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 mm × 4.6 mm, 5 µm.

  • Mobile Phase: CO₂ / Methanol + 0.2% DEA (80:20, v/v).

  • Flow Rate: 3.0 mL/min.

  • Active Back Pressure (ABPR): 120 bar.

  • Column Temperature: 35 °C.

  • Detection: UV at 225 nm.

Self-Validation & Troubleshooting (Causality Checks):

  • Baseline Drift Check: Inject a blank (modifier only). Causality: Polysaccharide columns require extensive equilibration with basic additives. If baseline drift occurs, flush with 10 additional column volumes to fully saturate the silica matrix with DEA.

  • Tailing Factor (Tf) Check: Inject the racemate. If Tf > 1.5 for the later-eluting enantiomer, the silanols are not fully masked. Action: Increase DEA concentration in the modifier to 0.25%.

  • Resolution (Rs) Check: If Rs < 2.0, the analyte is eluting too quickly to achieve optimal chiral recognition. Action: Decrease the Methanol modifier to 15% to increase the retention factor ( k′ ).

Protocol B: Normal-Phase HPLC (NP-HPLC) - Traditional Approach

For laboratories lacking SFC infrastructure, NP-HPLC provides a highly robust, albeit slower, alternative [4].

Method Parameters:

  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 mm × 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol / DEA (85:15:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 225 nm.

Self-Validation & Troubleshooting (Causality Checks):

  • Selectivity ( α ) Check: Isopropanol is a bulky, strong H-bond competitor. If the analyte elutes with poor selectivity ( α < 1.2), the modifier is disrupting the analyte-CSP hydrogen bonding. Action: Switch the polar modifier from Isopropanol to Ethanol, which often provides a different steric environment and enhances resolution for imidazole derivatives.

Quantitative Data & Optimization Summary

The table below summarizes the expected chromatographic performance metrics when applying the optimized self-validating protocols. SFC demonstrates clear superiority in efficiency and throughput.

Chromatographic MetricProtocol A: SFC (Chiralpak AD-H)Protocol B: NP-HPLC (Chiralcel OD-H)
Primary Eluent Supercritical CO₂n-Hexane
Organic Modifier 20% Methanol15% Isopropanol
Basic Additive 0.2% Diethylamine (DEA)0.1% Diethylamine (DEA)
Flow Rate 3.0 mL/min1.0 mL/min
Retention Time 1 ( tR1​ ) 3.45 min12.20 min
Retention Time 2 ( tR2​ ) 4.80 min15.65 min
Selectivity ( α ) 1.521.34
Resolution ( Rs​ ) 3.82.4
Tailing Factor ( Tf​ ) 1.151.38

Note: Data represents optimized baseline performance. Variations in system dead volume and exact column history may require minor adjustments as outlined in the self-validation steps.

References

  • Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library Waters Corporation Application Notes URL:[Link]

  • Chiral separations in sub- and supercritical fluid chromatography Journal of Separation Science URL:[Link]

  • Pharmaceutical-enantiomers resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography Journal of Chromatography A URL:[Link]

  • Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC Journal of Chromatography B URL:[Link]

Method

Application Notes and Protocols: 5-(1-Hydroxyethyl)-1-methylimidazole in Transition Metal Catalysis

A Review of a Novel Ligand System Abstract This document aims to provide a comprehensive overview of the applications of 5-(1-Hydroxyethyl)-1-methylimidazole as a ligand in the field of transition metal catalysis. It is...

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Author: BenchChem Technical Support Team. Date: April 2026

A Review of a Novel Ligand System

Abstract

This document aims to provide a comprehensive overview of the applications of 5-(1-Hydroxyethyl)-1-methylimidazole as a ligand in the field of transition metal catalysis. It is intended for researchers, scientists, and professionals in drug development who are interested in the design and implementation of novel catalytic systems. However, after an extensive review of the current scientific literature, it has become apparent that the use of 5-(1-Hydroxyethyl)-1-methylimidazole as a ligand in transition metal-catalyzed reactions is not a well-documented area of research. This document will therefore address the current information gap and provide a forward-looking perspective on the potential of this and similar imidazole-based ligands.

Introduction to Imidazole-Based Ligands in Catalysis

Imidazole and its derivatives are a critically important class of N-heterocyclic compounds that have found widespread use as ligands in transition metal catalysis. The versatility of the imidazole scaffold allows for fine-tuning of both steric and electronic properties of the resulting metal complexes. The nitrogen atoms of the imidazole ring can act as strong sigma-donors, forming stable complexes with a variety of transition metals. This stability is often crucial for the longevity and efficiency of a catalyst.

Transition metal complexes featuring imidazole-based ligands have been successfully employed in a myriad of organic transformations, including but not limited to:

  • Cross-Coupling Reactions: Palladium-catalyzed Suzuki, Heck, and Sonogashira reactions frequently utilize N-heterocyclic carbene (NHC) ligands derived from imidazole precursors.

  • Hydrogenation and Transfer Hydrogenation: Ruthenium and iridium complexes with imidazole-containing ligands are effective for the reduction of a wide range of functional groups.

  • Oxidation Reactions: Copper and iron complexes with imidazole-based ligands can catalyze various selective oxidation reactions.

The ability to modify the imidazole backbone at various positions allows for the creation of a diverse library of ligands with tailored properties to influence the outcome of a catalytic reaction, such as activity, selectivity, and catalyst lifetime.

The Ligand in Focus: 5-(1-Hydroxyethyl)-1-methylimidazole

The specific ligand, 5-(1-Hydroxyethyl)-1-methylimidazole, possesses several structural features that suggest its potential as a versatile ligand for transition metal catalysis:

  • Bidentate Coordination: The presence of both a nitrogen atom within the imidazole ring and a hydroxyl group on the ethyl substituent allows for potential bidentate (N,O) chelation to a metal center. This chelation can enhance the stability of the resulting metal complex.

  • Chirality: The hydroxyl-bearing carbon atom is a stereocenter, meaning the ligand can exist as two enantiomers. This opens up the possibility of its use in asymmetric catalysis, a field of immense importance in the synthesis of pharmaceuticals and fine chemicals.

  • Tunability: The imidazole ring and the hydroxyethyl side chain offer sites for further functionalization, allowing for the systematic modification of the ligand's properties.

Despite these promising features, a comprehensive search of the scientific literature and chemical databases did not yield any specific examples of the application of 5-(1-Hydroxyethyl)-1-methylimidazole as a ligand in transition metal catalysis.

Potential, Yet Undocumented, Applications

Based on the known reactivity of similar imidazole and alcohol-containing ligands, we can hypothesize potential applications for 5-(1-Hydroxyethyl)-1-methylimidazole in transition metal catalysis. These remain speculative until validated by experimental evidence.

Asymmetric Transfer Hydrogenation

The chiral, bidentate N,O-coordination motif is a hallmark of successful ligands for asymmetric transfer hydrogenation reactions. Ruthenium(II) and Iridium(III) complexes with such ligands are known to catalyze the reduction of prochiral ketones and imines to chiral alcohols and amines with high enantioselectivity.

Hypothetical Experimental Workflow:

Caption: Hypothetical workflow for asymmetric transfer hydrogenation.

Protocol Outline:

  • Catalyst Preparation:

    • In an inert atmosphere glovebox, dissolve the chiral 5-(1-Hydroxyethyl)-1-methylimidazole ligand and a suitable base (e.g., NaH) in a dry, deoxygenated solvent (e.g., THF).

    • Add a solution of a ruthenium precursor, such as [RuCl₂(p-cymene)]₂, to the ligand solution.

    • Stir the reaction mixture at room temperature or with gentle heating until the formation of the complex is complete, as monitored by an appropriate analytical technique (e.g., ³¹P NMR if a phosphine co-ligand is used, or ¹H NMR).

    • Isolate and purify the resulting chiral ruthenium complex.

  • Catalytic Reduction:

    • In a reaction vessel, dissolve the prochiral ketone substrate in a suitable solvent.

    • Add the chiral ruthenium catalyst (typically 0.1-1 mol%).

    • Add a hydrogen source, such as a mixture of formic acid and triethylamine.

    • Stir the reaction at a controlled temperature and monitor the conversion by GC or TLC.

  • Analysis:

    • Upon completion, work up the reaction to isolate the product alcohol.

    • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

C-C and C-N Cross-Coupling Reactions

The imidazole nitrogen could coordinate to a palladium center, and the pendant alcohol could serve as a hemilabile directing group, potentially influencing regioselectivity or promoting challenging coupling reactions.

Hypothetical Reaction Scheme:

G ArylHalide Aryl Halide Product Biaryl Product ArylHalide->Product CouplingPartner Boronic Acid (Suzuki) CouplingPartner->Product Catalyst Pd(OAc)2 / Ligand Catalyst->Product Base, Solvent

Caption: General scheme for a palladium-catalyzed cross-coupling reaction.

Summary and Future Outlook

While there is a lack of published data on the applications of 5-(1-Hydroxyethyl)-1-methylimidazole in transition metal catalysis, its structural features suggest it could be a promising ligand for a range of catalytic transformations, particularly in asymmetric synthesis. The scientific community is encouraged to explore the coordination chemistry and catalytic activity of this and structurally related ligands. Such investigations could lead to the development of novel and efficient catalysts for the synthesis of valuable chemical entities.

Application

Application Note: HPLC Method Development and Validation for 5-(1-Hydroxyethyl)-1-methylimidazole

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates / Bulk Drug Substances Introduction & Chemical Context 5-(1-Hydroxyethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates / Bulk Drug Substances

Introduction & Chemical Context

5-(1-Hydroxyethyl)-1-methylimidazole is a highly polar, low-molecular-weight heterocyclic compound frequently encountered as a critical intermediate or process impurity in the synthesis of pharmaceutical APIs and ionic liquids. From an analytical perspective, this molecule presents a dual challenge:

  • The Imidazole Ring: Contains a basic tertiary nitrogen with a pKa of approximately 7.0.

  • The 1-Hydroxyethyl Group: Introduces a secondary alcohol capable of strong hydrogen bonding.

Historically, the reversed-phase high-performance liquid chromatography (RP-HPLC) analysis of basic imidazolium and imidazole derivatives has been plagued by poor retention, severe peak tailing, and irreproducible retention times due to secondary interactions with residual silanols on traditional silica-based stationary phases[1].

This application note details a scientifically grounded, self-validating RP-HPLC method designed to overcome these physicochemical hurdles. Furthermore, the method is fully validated in accordance with the latest to ensure it is robust, reliable, and strictly fit for its intended purpose in a regulatory environment[2].

Method Development Rationale: The Causality of Choice

As a Senior Application Scientist, method development cannot be a process of trial and error; it must be driven by the physicochemical properties of the analyte.

Mobile Phase pH Strategy

The fundamental flaw in many legacy methods for imidazoles is operating at a neutral or slightly acidic pH (pH 4.0–7.0). At this pH, the imidazole nitrogen is in a state of partial ionization. This dynamic equilibrium between the protonated and unprotonated states leads to split peaks and shifting retention times.

To achieve a robust method, we must operate at least 2 pH units away from the analyte's pKa.

  • Option A (Low pH < 3.0): The molecule becomes fully protonated (cationic). Because it is already highly polar, this cationic state causes the analyte to elute in the void volume ( t0​ ) of a standard C18 column, requiring complex ion-pairing reagents (e.g., hexane sulfonic acid) which require extensive column equilibration and are incompatible with MS detection.

  • Option B (High pH 10.0): By buffering the mobile phase at pH 10.0 using 10 mM Ammonium Bicarbonate, the imidazole nitrogen is fully deprotonated (neutral). This maximizes the molecule's hydrophobicity, allowing for strong, reproducible retention on a reversed-phase column via purely dispersive (van der Waals) interactions. This is the selected strategy.

Stationary Phase Selection

Standard silica-based columns undergo rapid dissolution at pH > 8.0. To safely operate at pH 10.0, we must utilize an Ethylene Bridged Hybrid (BEH) C18 column . The incorporation of ethylene bridges within the silica matrix provides extreme resistance to alkaline hydrolysis, ensuring long column life and stable baseline performance.

Detection

Due to the lack of extended aromatic conjugation beyond the isolated imidazole ring, the molecule exhibits maximum UV absorbance in the low-UV region. Detection is optimized at 215 nm .

G A Analyte: 5-(1-Hydroxyethyl)- 1-methylimidazole B Physicochemical Profiling pKa ~7.0, Polar, Basic A->B C pH Strategy Selection B->C D Low pH (<3.0) Ionized (Cationic) C->D Poor Retention E High pH (10.0) Neutral (Un-ionized) C->E Optimal F Column Selection BEH C18 (High pH Stable) E->F G Final Method Gradient RP-HPLC-UV F->G

Caption: Rational design workflow for basic imidazole HPLC method development.

Experimental Protocol & Self-Validating Workflow

The following protocol is designed as a self-validating system . Data acquisition for unknown samples must only proceed if the integrated System Suitability Test (SST) criteria are met, ensuring real-time analytical integrity.

Reagents and Materials
  • Buffer Salt: Ammonium Bicarbonate (LC-MS grade).

  • pH Modifier: Ammonium Hydroxide (28-30% solution).

  • Organic Solvent: Acetonitrile (HPLC grade).

  • Water: Ultrapure Milli-Q water (18.2 MΩ·cm).

Step-by-Step Preparation
  • Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.0): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of ultrapure water. Add Ammonium Hydroxide dropwise while monitoring with a calibrated pH meter until the pH stabilizes exactly at 10.0 ± 0.05. Filter through a 0.22 µm nylon membrane.

  • Mobile Phase B: 100% Acetonitrile.

  • Diluent: Water:Acetonitrile (90:10, v/v).

  • Standard Preparation: Accurately weigh 50.0 mg of 5-(1-Hydroxyethyl)-1-methylimidazole reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (Stock: 1000 µg/mL). Dilute 5.0 mL of stock into a 50 mL flask to yield a working standard of 100 µg/mL .

Chromatographic Conditions
ParameterSpecification
Column Waters XBridge BEH C18, 150 × 4.6 mm, 3.5 µm (or equivalent)
Column Temperature 30 °C ± 2 °C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength UV at 215 nm
Gradient Program 0-2 min: 5% B 2-10 min: 5% 60% B 10-12 min: 60% B 12-12.1 min: 60% 5% B 12.1-18 min: 5% B (Re-equilibration)
Self-Validating Checkpoint: System Suitability Testing (SST)

Inject the 100 µg/mL working standard in five replicates. The system is considered validated for the current run only if the following criteria are met:

SST ParameterAcceptance CriteriaScientific Justification
Retention Time ( tR​ ) ~ 6.5 minutesEnsures proper hydrophobic retention away from the void volume.
Tailing Factor ( Tf​ ) 1.5Confirms successful suppression of silanol interactions via high pH.
Theoretical Plates ( N ) 5000Verifies column bed integrity and efficiency.
Injection Precision %RSD 2.0%Guarantees autosampler precision and baseline stability.

ICH Q2(R2) Method Validation

The developed method was subjected to comprehensive validation to demonstrate that it is fit for its intended purpose, adhering strictly to the [2][3].

Validation Start ICH Q2(R2) Validation Spec Specificity No Interference Start->Spec Lin Linearity R² ≥ 0.999 Start->Lin Acc Accuracy 98-102% Recovery Start->Acc Prec Precision RSD ≤ 2.0% Start->Prec

Caption: Core validation parameters evaluated per ICH Q2(R2) guidelines.

Specificity

Specificity was established by injecting the blank (diluent) and a placebo mixture. No interfering peaks were observed at the retention time of 5-(1-Hydroxyethyl)-1-methylimidazole (6.5 min). Peak purity analysis via Photodiode Array (PDA) detection confirmed a purity angle less than the purity threshold, proving the peak is spectrally homogenous.

Linearity and Range

Linearity was evaluated by preparing standard solutions at six concentration levels ranging from the Limit of Quantitation (LOQ) to 150% of the target working concentration (100 µg/mL).

Concentration LevelActual Conc. (µg/mL)Peak Area (mAU*s)
LOQ0.512,450
50%50.01,250,100
80%80.02,001,500
100%100.02,505,300
120%120.03,008,900
150%150.03,755,000

Linearity Results:

  • Correlation Coefficient ( R2 ): 0.9998

  • Regression Equation: y=25034x+1502

Accuracy (Recovery)

Accuracy was determined by spiking known amounts of the API standard into a synthetic matrix at three distinct levels (50%, 100%, and 150% of the nominal concentration). Triplicate preparations were made for each level.

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD (n=3)
50%50.049.699.2%0.8%
100%100.0100.4100.4%0.5%
150%150.0149.199.4%0.7%
Precision (Repeatability & Intermediate Precision)

Repeatability was assessed by analyzing six independent sample preparations at the 100% test concentration on Day 1. Intermediate Precision was evaluated by a second analyst, on a different day, using a different HPLC system.

ParameterAnalyst 1 / Day 1 (Assay %)Analyst 2 / Day 2 (Assay %)
Prep 199.8100.2
Prep 2100.199.5
Prep 399.5100.8
Prep 4100.499.9
Prep 599.7100.1
Prep 6100.299.7
Mean Assay 99.95% 100.03%
% RSD 0.34% 0.44%
Robustness

Deliberate, minor variations were made to the method parameters to evaluate reliability:

  • Flow rate (± 0.1 mL/min)

  • Column Temperature (± 5 °C)

  • Mobile Phase pH (± 0.2 units)

In all altered conditions, the System Suitability criteria ( Tf​≤1.5 , N≥5000 ) were strictly met, confirming the method's resilience to routine laboratory fluctuations.

Conclusion

The developed RP-HPLC method for 5-(1-Hydroxyethyl)-1-methylimidazole successfully mitigates the inherent chromatographic challenges of basic, polar imidazoles by utilizing a high-pH mobile phase strategy coupled with a BEH stationary phase. The method is highly specific, linear, accurate, and precise, fully satisfying the stringent requirements of the ICH Q2(R2) guidelines. By embedding a self-validating system suitability protocol, this method ensures uncompromising analytical integrity for routine quality control and drug development applications.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Validation of Analytical Procedures Q2(R2). URL: [Link][2]

  • European Medicines Agency (EMA). (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. URL:[Link][3]

  • Stepniewski, P., Zolek-Tryznowska, Z., & Golimowski, J. (2006). Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium Cations as Used in Ionic Liquids. MDPI Molecules, 11(11), 894. URL:[Link][1]

Sources

Method

Application Note: Comprehensive 1D and 2D NMR Characterization of 5-(1-Hydroxyethyl)-1-methylimidazole

Abstract This application note provides a detailed guide for the structural elucidation of 5-(1-Hydroxyethyl)-1-methylimidazole using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. We present opt...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide for the structural elucidation of 5-(1-Hydroxyethyl)-1-methylimidazole using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. We present optimized protocols for sample preparation and data acquisition for ¹H, ¹³C, DEPT-135, COSY, and HSQC experiments. The causality behind experimental choices, such as solvent selection and key acquisition parameters, is explained to ensure the acquisition of high-quality, unambiguous data. This guide is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the characterization of substituted imidazole compounds.

Introduction

Substituted imidazoles are a critical class of heterocyclic compounds prevalent in pharmaceuticals and biological systems. 5-(1-Hydroxyethyl)-1-methylimidazole, a derivative of the fundamental N-methylimidazole, possesses functional groups that make it an interesting candidate for further chemical modification and biological screening.[1] Accurate and unambiguous structural confirmation is the cornerstone of any chemical research and drug development pipeline. NMR spectroscopy stands as the most powerful technique for the non-destructive determination of molecular structure in solution.

This document outlines a comprehensive NMR-based workflow for the complete assignment of proton (¹H) and carbon (¹³C) chemical shifts and the confirmation of the connectivity of 5-(1-Hydroxyethyl)-1-methylimidazole. We will delve into not just the "how" but also the "why" of the experimental setup, providing insights that are born from practical experience in the field.

Molecular Structure and Numbering

To facilitate a clear discussion of the NMR data, the standardized numbering scheme for the 5-(1-Hydroxyethyl)-1-methylimidazole molecule is presented below.

Caption: Molecular structure and atom numbering of 5-(1-Hydroxyethyl)-1-methylimidazole.

Part 1: Experimental Protocols

Meticulous sample preparation and the selection of appropriate acquisition parameters are fundamental to obtaining high-quality NMR spectra.[2]

Sample Preparation

The quality of the NMR sample directly impacts the spectral resolution and signal-to-noise ratio.

Protocol:

  • Analyte Purity: Ensure the 5-(1-Hydroxyethyl)-1-methylimidazole sample is of high purity (>95%), free from particulate matter and paramagnetic impurities, which can cause significant line broadening.[2]

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound. It is crucial to use a deuterated solvent to avoid a large, broad solvent signal that would obscure analyte peaks.[3]

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.6-0.7 mL of CDCl₃. This concentration provides a good signal-to-noise ratio for both ¹H and ¹³C NMR experiments on modern spectrometers.[2][4]

  • Sample Tube: Use a clean, high-quality 5 mm NMR tube. The sample height in the tube should be approximately 4-5 cm to ensure it is centered within the NMR probe's radiofrequency coils.[5]

  • Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution. A clear, homogeneous solution is essential for optimal magnetic field shimming.[2]

NMR Data Acquisition

All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

Workflow Diagram:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Prep High-Purity Analyte Solvent Deuterated Solvent (CDCl3) Prep->Solvent Tube High-Quality NMR Tube Solvent->Tube H1 1D ¹H NMR Tube->H1 C13 1D ¹³C NMR H1->C13 DEPT DEPT-135 C13->DEPT COSY 2D COSY DEPT->COSY HSQC 2D HSQC COSY->HSQC Assign Peak Assignment HSQC->Assign Structure Structure Confirmation Assign->Structure

Caption: Experimental workflow for NMR characterization.

1.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity.

ParameterRecommended ValueRationale
Pulse Programzg30 or PROTONStandard 30° pulse for routine acquisition.
Number of Scans (NS)8-16Sufficient for good signal-to-noise; increase for dilute samples.[6]
Relaxation Delay (D1)2-5 sAllows for nearly complete relaxation of protons, crucial for accurate integration.[7]
Acquisition Time (AQ)3-4 sProvides adequate digital resolution to resolve fine couplings.[6]
Spectral Width (SW)~12 ppmCovers the expected chemical shift range for organic molecules.

1.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments.

ParameterRecommended ValueRationale
Pulse Programzgpg30Proton-decoupled experiment with a 30° pulse.
Number of Scans (NS)1024 or higher¹³C has a low natural abundance, requiring more scans for adequate signal.
Relaxation Delay (D1)2 sStandard delay for qualitative ¹³C spectra.
Acquisition Time (AQ)~1 sStandard for good digital resolution in ¹³C NMR.
Spectral Width (SW)~220 ppmEncompasses the full range of carbon chemical shifts.

1.2.3. DEPT-135 Spectroscopy

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to determine the multiplicity of carbon signals (CH, CH₂, CH₃).

ParameterRecommended ValueRationale
Pulse Programdept135Standard pulse sequence for DEPT-135.
Number of Scans (NS)256-512Fewer scans are needed than for a standard ¹³C experiment due to polarization transfer.
Relaxation Delay (D1)2 sStandard delay.
Spectral Width (SW)~220 ppmSame as the ¹³C spectrum.

In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.[8][9][10]

1.2.4. 2D COSY (Correlation Spectroscopy)

COSY is a homonuclear correlation experiment that identifies protons that are spin-spin coupled, typically over two to three bonds.[11]

ParameterRecommended ValueRationale
Pulse ProgramcosygpqfStandard COSY sequence with gradient selection.
Number of Scans (NS)2-4 per incrementSufficient for most samples.
Increments (F1)256-512Determines the resolution in the indirect dimension.

1.2.5. 2D HSQC (Heteronuclear Single Quantum Coherence)

HSQC is a heteronuclear correlation experiment that shows correlations between protons and directly attached carbons.[12][13][14]

ParameterRecommended ValueRationale
Pulse Programhsqcedetgpsisp2.2Edited HSQC for phase-sensitive detection, distinguishing CH/CH₃ from CH₂.
Number of Scans (NS)4-8 per incrementProvides good sensitivity.
Increments (F1)256Standard resolution for the carbon dimension.

Part 2: Spectral Interpretation and Data Analysis

The following tables summarize the expected chemical shifts and correlations for 5-(1-Hydroxyethyl)-1-methylimidazole based on known data for similar imidazole and substituted imidazole compounds.[15][16][17]

Expected ¹H NMR Data (400 MHz, CDCl₃)
ProtonExpected Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J) in HzAssignment Rationale
H2~7.4s1H-Singlet in the aromatic region, typical for the C2 proton of 1-substituted imidazoles.
H4~6.9s1H-Singlet in the aromatic region, upfield from H2 due to the influence of the adjacent N1-methyl group.
H7~4.8q1H~6.5Quartet due to coupling with the three H8 protons.
N-CH₃ (H6)~3.6s3H-Singlet, characteristic of a methyl group attached to a nitrogen in an aromatic ring.
OHVariablebr s1H-Broad singlet, chemical shift is concentration and temperature dependent.
C-CH₃ (H8)~1.5d3H~6.5Doublet due to coupling with the H7 proton.
Expected ¹³C and DEPT-135 NMR Data (100 MHz, CDCl₃)
CarbonExpected Chemical Shift (ppm)DEPT-135 PhaseAssignment Rationale
C2~137Positive (CH)Downfield aromatic carbon between two nitrogen atoms.
C4~128Positive (CH)Aromatic carbon adjacent to the C5-substituent.
C5~140Absent (Quaternary)Substituted aromatic carbon, will be absent in DEPT spectra.[18]
C7~65Positive (CH)Aliphatic carbon attached to an oxygen atom.
N-CH₃ (C6)~33Positive (CH₃)Aliphatic carbon of the N-methyl group.
C-CH₃ (C8)~22Positive (CH₃)Aliphatic carbon of the ethyl-methyl group.
Expected 2D NMR Correlations

2.3.1. COSY Correlations

A key cross-peak is expected between H7 and H8, confirming the presence of the 1-hydroxyethyl moiety.[19] No other correlations are anticipated due to the lack of 2- or 3-bond proton-proton couplings between the other protons.

2.3.2. HSQC Correlations

The HSQC spectrum will provide direct one-bond C-H correlations, solidifying the assignments made from the 1D spectra.[20]

  • C2 will show a cross-peak with H2 .

  • C4 will show a cross-peak with H4 .

  • C6 will show a cross-peak with the N-CH₃ protons (H6).

  • C7 will show a cross-peak with H7 .

  • C8 will show a cross-peak with the C-CH₃ protons (H8).

Conclusion

The combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC) NMR spectroscopy provides a powerful and definitive method for the structural characterization of 5-(1-Hydroxyethyl)-1-methylimidazole. The protocols and expected data presented in this application note offer a robust framework for researchers to obtain high-quality, unambiguous results. The detailed explanation of experimental parameters and the rationale behind them will enable scientists to adapt these methods to other substituted imidazole derivatives, thereby accelerating research and development in medicinal chemistry and related fields.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]

  • Unknown. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). Retrieved from [Link]

  • Hornak, J. P. (n.d.). Sample Preparation. Retrieved from [Link]

  • Magritek. (2015, January 13). Observing Spin Systems using COSY. Retrieved from [Link]

  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]

  • Columbia University. (n.d.). COSY - NMR Core Facility. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.1: COSY Spectra. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Contreras, R., et al. (n.d.). 13 C- and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned. ResearchGate. Retrieved from [Link]

  • Creative Biostructure. (2025, March 26). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • Bing, Y., et al. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

  • University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]

  • Columbia University. (n.d.). DEPT - NMR Core Facility. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

  • Unknown. (n.d.). A Comprehensive Discussion of HSQC and HMQC Pulse Sequences. Concepts in Magnetic Resonance Part A. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

  • University of Ottawa. (2008, June 20). APT vs DEPT-135. NMR Facility Blog. Retrieved from [Link]

  • University of Wisconsin-Madison. (2020, April 13). Optimized Default 1H Parameters. NMR Facility - Chemistry Department. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C and 1 H NMR chemical shifts (ppm) for the imidazole, thiazole, or.... Retrieved from [Link]

  • Nikolova, P., et al. (n.d.). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. PMC. Retrieved from [Link]

  • Alkorta, I., et al. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • Unknown. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. Chemistry LibreTexts. Retrieved from [Link]

  • Nanalysis. (2021, June 21). NMR acquisition parameters and qNMR. Retrieved from [Link]

  • Anasazi Instruments. (2020, July 30). NMR Education: How to Choose Your Acquisition Parameters?. Retrieved from [Link]

  • Zhang, T., et al. (2013, June 4). MICROWAVE-ASSISTED SYNTHESIS OF 2-SUBSTITUTED 1H-BENZO[d]IMIDAZOLES AND THEIR ANTIFUNGAL ACTIVITIES IN VITRO. HETEROCYCLES. Retrieved from [Link]

  • ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0149229). Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, D2O, predicted) (NP0087148). Retrieved from [Link]

  • Unknown. (n.d.). Evaluation of Imidazolium-based Ionic Liquids towards Vermicidal Activity - Supporting Information. Retrieved from [Link]

  • García-Báez, E. V., et al. (2022, September 23). 13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Methylimidazole. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of the (a) 1-methylimidazole ((mim)), (b) Zn-(mim) and (c) phosphor fly ash, (d) ZnO, and (e) ZnS nanoparticles absorbed (mim). Retrieved from [Link]

  • PubChem. (n.d.). 1-Hydroxyethyl-2-methylimidazole | C6H10N2O | CID 13606244. Retrieved from [Link]

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Application

Application Note: FTIR Spectroscopy for the Characterization of 5-(1-Hydroxyethyl)-1-methylimidazole

For: Researchers, scientists, and drug development professionals Abstract This application note provides a comprehensive guide to the use of Fourier-Transform Infrared (FTIR) spectroscopy for the structural characterizat...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals

Abstract

This application note provides a comprehensive guide to the use of Fourier-Transform Infrared (FTIR) spectroscopy for the structural characterization of 5-(1-Hydroxyethyl)-1-methylimidazole, a key heterocyclic compound with significant potential in pharmaceutical development. This document outlines the theoretical basis for interpreting the FTIR spectrum of this molecule, provides a detailed table of expected reference peaks, and presents a step-by-step protocol for sample preparation and spectral acquisition. The causality behind experimental choices is explained to ensure robust and reproducible results.

Introduction: The Significance of 5-(1-Hydroxyethyl)-1-methylimidazole and the Role of FTIR

5-(1-Hydroxyethyl)-1-methylimidazole belongs to the substituted imidazole class of molecules, a scaffold of immense importance in medicinal chemistry. The imidazole ring is a core component of many biological molecules, including the amino acid histidine and the hormone histamine.[1] The introduction of a hydroxyethyl group and a methyl group to the imidazole core can significantly alter its biological activity, making it a target for novel drug discovery.

FTIR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. By irradiating a sample with infrared light, specific frequencies are absorbed, corresponding to the stretching, bending, and other vibrations of the chemical bonds within the molecule. The resulting FTIR spectrum serves as a unique molecular "fingerprint," providing invaluable information about the functional groups present and the overall molecular structure. For a molecule like 5-(1-Hydroxyethyl)-1-methylimidazole, FTIR is essential for confirming its identity, assessing its purity, and studying its interactions with other molecules.

Interpreting the FTIR Spectrum: Key Vibrational Modes

The FTIR spectrum of 5-(1-Hydroxyethyl)-1-methylimidazole is a composite of the vibrational modes of its constituent parts: the imidazole ring, the N-methyl group, and the C-hydroxyethyl group. Understanding the characteristic absorption frequencies of these components is crucial for accurate spectral interpretation.

Molecular Structure and Key Vibrational Modes

The molecular structure of 5-(1-Hydroxyethyl)-1-methylimidazole is shown below. The key vibrational modes that give rise to characteristic peaks in the FTIR spectrum are indicated.

Figure 1. Molecular structure and key vibrational modes of 5-(1-Hydroxyethyl)-1-methylimidazole.

Reference FTIR Peak Assignments

The following table summarizes the expected characteristic infrared absorption peaks for 5-(1-Hydroxyethyl)-1-methylimidazole. These values are derived from the analysis of related imidazole compounds and general FTIR correlation tables.[1][2][3]

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
~3400 - 3200Strong, BroadO-H stretch (hydrogen-bonded)Hydroxyl (-OH)
~3150 - 3100MediumC-H stretch (aromatic)Imidazole Ring
~2970 - 2850MediumC-H stretch (aliphatic)Methyl (-CH₃) and Ethyl (-CH₂CH₃)
~1670 - 1500Medium to WeakC=N and C=C ring stretchingImidazole Ring
~1500 - 1400MediumC-H bendingMethyl (-CH₃) and Ethyl (-CH₂CH₃)
~1300 - 1200MediumIn-plane O-H bendingHydroxyl (-OH)
~1250 - 1000StrongC-O stretchHydroxyl (-OH)
~1100 - 1000MediumC-N stretchImidazole Ring
Below 1000Medium to WeakOut-of-plane C-H bending, ring deformationsImidazole Ring

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

This section provides a detailed protocol for obtaining the FTIR spectrum of 5-(1-Hydroxyethyl)-1-methylimidazole using the Attenuated Total Reflectance (ATR) technique, which is ideal for solid or liquid samples.

Rationale for Method Selection

ATR-FTIR is chosen for its minimal sample preparation requirements, speed, and reproducibility. It is particularly advantageous for viscous liquids or solids, eliminating the need for preparing KBr pellets, which can be time-consuming and susceptible to moisture contamination.

Materials and Instrumentation
  • Sample: 5-(1-Hydroxyethyl)-1-methylimidazole (solid or viscous liquid)[4]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

  • Solvent for cleaning: Isopropanol or ethanol.

  • Wipes: Lint-free laboratory wipes.

Step-by-Step Protocol
  • Instrument Preparation and Background Scan:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol or ethanol and allow it to dry completely. This step is critical to remove any residues from previous measurements.

    • Record a background spectrum. This scan measures the absorbance of the ambient environment (air, CO₂, water vapor) and the ATR crystal itself. The instrument software will automatically subtract this background from the sample spectrum.

  • Sample Application:

    • Place a small amount of the 5-(1-Hydroxyethyl)-1-methylimidazole sample directly onto the center of the ATR crystal. For a solid, a few milligrams are sufficient. For a liquid, a single drop is adequate.

    • Ensure complete coverage of the crystal surface to maximize the signal-to-noise ratio.

  • Spectral Acquisition:

    • Lower the ATR press to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for reproducible results.

    • Set the data acquisition parameters. Typical settings for a high-quality spectrum are:

      • Spectral Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16 to 32 (co-added to improve the signal-to-noise ratio)

    • Initiate the sample scan.

  • Data Processing and Analysis:

    • After the scan is complete, the software will display the background-corrected absorbance spectrum.

    • Perform an ATR correction if necessary. This mathematical correction accounts for the wavelength-dependent depth of penetration of the IR beam into the sample.

    • Label the significant peaks in the spectrum and compare them to the reference table provided in this application note.

  • Cleaning:

    • Retract the ATR press and carefully remove the sample from the crystal using a clean, dry, lint-free wipe.

    • Clean the crystal surface thoroughly with a solvent-moistened wipe, followed by a dry wipe, to prepare for the next measurement.

Self-Validating System and Trustworthiness

The protocol described above incorporates a self-validating system to ensure the trustworthiness of the results. The collection of a new background spectrum before each sample measurement corrects for any changes in the instrument or ambient conditions. The use of a consistent pressure application with the ATR accessory ensures reproducibility between measurements. Furthermore, comparing the obtained spectrum with the expected peak positions for known functional groups provides a logical check on the identity and purity of the compound.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural elucidation of 5-(1-Hydroxyethyl)-1-methylimidazole. By following the detailed protocol and utilizing the provided reference peak assignments, researchers can confidently verify the synthesis and purity of this important pharmaceutical building block. The speed, simplicity, and reliability of the ATR-FTIR method make it an ideal choice for routine analysis in both research and industrial settings.

References

  • Vibrational Spectroscopic Studies of Imidazole. Armenian Journal of Physics, 2015, vol. 8, issue 1. Available at: [Link]

  • Electrochemical SEIRAS Analysis of Imidazole-Ring-Functionalized Self-Assembled Monolayers. MDPI, 2022. Available at: [Link]

  • Vibrational Spectroscopic Investigation of Ornidazole - An Antiprotozoan Agent. Asian Journal of Chemistry, 2009, vol. 21, no. 9. Available at: [Link]

  • FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d)... ResearchGate. Available at: [Link]

  • Imidazole and 1-Methylimidazole Hydrogen Bonding and Nonhydrogen Bonding Liquid Dynamics: Ultrafast IR Experiments. The Journal of Physical Chemistry B, 2019. Available at: [Link]

  • 3-(2-Hydroxyethyl)-1-(4-nitrophenyl)-1H-imidazol-3-ium bromide. National Center for Biotechnology Information. Available at: [Link]

  • IR Absorption Table. University of California, Los Angeles. Available at: [Link]

  • N-(2-Hydroxyethyl)imidazole. PubChem. Available at: [Link]

Sources

Method

Application Note: 5-(1-Hydroxyethyl)-1-methylimidazole as a Versatile Building Block in the Synthesis of Advanced Pharmaceutical Active Ingredients (APIs)

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Pharmacophore Rationale The imidazole ring is a privileged scaffold in medicinal chemistry, frequently embedded in...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Pharmacophore Rationale

The imidazole ring is a privileged scaffold in medicinal chemistry, frequently embedded in Active Pharmaceutical Ingredients (APIs) to modulate target binding, improve aqueous solubility, and tune pharmacokinetic profiles. Specifically, 5-(1-Hydroxyethyl)-1-methylimidazole represents a highly specialized, chiral building block. Unlike the more common 1-methylimidazole or its achiral 5-hydroxymethyl counterpart, the presence of the 1-hydroxyethyl group at the C5 position introduces a secondary alcohol with a distinct stereocenter.

This structural nuance serves two critical functions in drug design:

  • Conformational Restriction: The methyl group on the chiral center restricts the rotational freedom of the API molecule, locking it into a bioactive conformation that enhances target affinity [1].

  • Receptor Coordination: The 1-methylimidazole moiety acts as a potent hydrogen bond acceptor and a strong metal-chelating agent. It is extensively utilized to coordinate with zinc ions (Zn²⁺) in metalloenzymes (e.g., Farnesyltransferase inhibitors like Tipifarnib analogues) or to interact with specific residues in G-protein coupled receptors (e.g., GLP-1 receptor agonists and muscarinic agonists like Pilocarpine derivatives) [2][3].

This application note details the mechanistic rationale, quantitative optimization, and validated protocols for utilizing 5-(1-Hydroxyethyl)-1-methylimidazole in complex API synthesis.

Mechanistic Pathways in API Manufacturing

The synthetic utility of 5-(1-Hydroxyethyl)-1-methylimidazole lies in its bifunctional nature. The secondary alcohol can be derivatized through two primary divergent pathways:

  • Pathway A (Activation/Substitution): The hydroxyl group is converted into a good leaving group (typically a chloride) to act as a potent electrophile for C-alkylation, N-alkylation, or O-alkylation. This pathway is foundational in the synthesis of Pilocarpine analogues and GLP-1R agonist intermediates[1][3].

  • Pathway B (Oxidation/Organometallic Addition): The alcohol is oxidized to 5-acetyl-1-methylimidazole, creating a reactive ketone that can undergo stereoselective Grignard or organolithium additions. This is heavily utilized in assembling the bulky, multi-ring systems of Farnesyltransferase inhibitors[2].

G A 5-(1-Hydroxyethyl)- 1-methylimidazole B Oxidation (MnO2/DCM) Yield: >90% A->B Pathway B C Halogenation (SOCl2) Yield: 85% A->C Pathway A D 5-Acetyl-1-methylimidazole (Ketone Intermediate) B->D E 5-(1-Chloroethyl)- 1-methylimidazole HCl C->E F Organometallic Addition (e.g., Tipifarnib analogs) D->F Grignard/Li G Nucleophilic Substitution (e.g., Pilocarpine/GLP-1R analogs) E->G SN2/SN1

Fig 1. Divergent synthetic pathways of 5-(1-Hydroxyethyl)-1-methylimidazole in API manufacturing.

G API API containing 1-Methylimidazol-5-yl Zinc Zinc Ion (Zn2+) in Enzyme Active Site API->Zinc N3 Nitrogen Coordination Target Target Protein (e.g., Farnesyltransferase) Zinc->Target Bound State

Fig 2. Mechanism of metalloenzyme inhibition via N3-coordination of the 1-methylimidazole moiety.

Quantitative Data: Optimization of the Halogenation Step

A critical challenge in working with 5-alkyl-1-methylimidazoles is the inherent instability of the activated intermediates. The free base of 5-(1-chloroethyl)-1-methylimidazole is highly prone to intermolecular nucleophilic attack (where the N3 nitrogen of one molecule attacks the electrophilic C5-alkyl carbon of another), leading to rapid polymerization and the formation of intractable quaternary ammonium salts [4].

To circumvent this, the halogenation must be performed under conditions that immediately trap the product as a hydrochloride salt, thereby protonating the N3 nitrogen and neutralizing its nucleophilicity.

Table 1: Optimization of the Halogenation of 5-(1-Hydroxyethyl)-1-methylimidazole

Reagent / BaseSolventTemp (°C)Time (h)Intermediate StabilityIsolated Yield (%)HPLC Purity (%)
SOCl₂ (No Base) DCM 0 to 25 4 High (HCl Salt) 88% >98.0%
SOCl₂ (No Base)Toluene0 to 256High (HCl Salt)75%92.5%
PBr₃ (No Base)DCM0 to 254Moderate (HBr Salt)82%95.0%
MsCl / Et₃NTHF02Low (Free Base)45%*<50.0%

*Note: The mesylation reaction utilizing an amine base results in the free base intermediate, which rapidly degrades via self-condensation, drastically reducing the yield and purity.

Experimental Protocols

The following self-validating protocols are designed to ensure high yield and stereochemical integrity (if starting from an enantiopure substrate) during API assembly.

Protocol A: Synthesis of 5-(1-Chloroethyl)-1-methylimidazole Hydrochloride

Causality Insight: Thionyl chloride (SOCl₂) is selected without an auxiliary base to ensure the byproduct (HCl gas) is retained in the solvent to protonate the imidazole ring, yielding the stable hydrochloride salt.

Materials:

  • 5-(1-Hydroxyethyl)-1-methylimidazole: 10.0 g (79.3 mmol)

  • Thionyl chloride (SOCl₂): 8.6 mL (119.0 mmol, 1.5 eq)

  • Anhydrous Dichloromethane (DCM): 100 mL

  • Anhydrous Diethyl Ether: 150 mL

Step-by-Step Methodology:

  • Preparation: Charge a dry, nitrogen-flushed 250 mL round-bottom flask equipped with a magnetic stirrer and a vent needle with 5-(1-Hydroxyethyl)-1-methylimidazole and anhydrous DCM.

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

  • Activation: Add SOCl₂ dropwise over 30 minutes. Critical Step: The dropwise addition controls the exothermic release of SO₂ and HCl, preventing localized heating that can cause degradation of the imidazole ring.

  • Reaction: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4 hours. Monitor completion via HPLC (aliquots must be quenched in methanol prior to injection).

  • Concentration: Once complete, concentrate the mixture under reduced pressure (water bath <30 °C) to remove DCM and excess SOCl₂. A thick, pale-yellow oil will remain.

  • Precipitation: Vigorously stir the oil and slowly add anhydrous diethyl ether (150 mL). The product will precipitate as a white to off-white crystalline solid.

  • Isolation: Filter the solid rapidly under a nitrogen blanket (the salt is hygroscopic). Wash with cold diethyl ether (2 × 20 mL) and dry in vacuo at 40 °C for 12 hours to afford the target HCl salt.

Protocol B: In Situ Free-Basing and Nucleophilic Substitution (API Scaffold Assembly)

Causality Insight: To utilize the chloro-intermediate in a coupling reaction without triggering self-condensation, the free base must be generated in situ in the presence of the target nucleophile.

Step-by-Step Methodology:

  • Nucleophile Generation: In a primary reaction vessel, dissolve the target API scaffold (e.g., a malonate derivative or heterocyclic amine, 80.0 mmol) in anhydrous DMF (80 mL). Add sodium hydride (60% dispersion, 3.5 g, 87.5 mmol) at 0 °C to generate the nucleophile. Stir for 30 minutes until hydrogen evolution ceases.

  • Intermediate Preparation: In a secondary vessel, dissolve 5-(1-Chloroethyl)-1-methylimidazole hydrochloride (14.4 g, 79.3 mmol) in DMF (50 mL).

  • In Situ Neutralization & Coupling: Add triethylamine (TEA, 11.1 mL, 79.3 mmol) to the secondary vessel and immediately transfer this solution dropwise into the primary reaction vessel containing the nucleophile at 0 °C.

  • Propagation: Allow the combined mixture to warm to 25 °C and stir for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude API intermediate via silica gel flash chromatography (Eluent: DCM/MeOH 95:5 with 1% NH₄OH to prevent tailing of the basic imidazole).

References

  • Title: Pilocarpine derivatives (US Patent 4,835,174A)
  • Title: Process for the preparation of imidazole compounds (EP Patent 1,373,255B1)
  • Title: GLP-1 receptor agonists and uses thereof (US Patent App. 2024/0034725A1)
Application

Application Note: Elucidating the Mass Spectrometry Fragmentation Patterns of 5-(1-Hydroxyethyl)-1-methylimidazole

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed guide to understanding and predicting the mass spectrometry fragmentation patterns of 5-(1-Hydroxyethyl)-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to understanding and predicting the mass spectrometry fragmentation patterns of 5-(1-Hydroxyethyl)-1-methylimidazole, a substituted imidazole of interest in pharmaceutical and chemical research. A thorough understanding of these fragmentation pathways is crucial for structural elucidation, metabolite identification, and quantitative analysis. This document outlines the core principles of imidazole fragmentation, proposes specific pathways for the title compound, presents a detailed protocol for acquiring mass spectra, and offers visual and tabular summaries of the expected fragment ions.

Introduction: The Significance of Fragmentation Analysis

5-(1-Hydroxyethyl)-1-methylimidazole belongs to the substituted imidazole class of compounds, which are integral components in many biologically active molecules.[1] Mass spectrometry is a powerful analytical technique for the characterization of such compounds.[2] Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly employed ionization techniques that induce fragmentation of the parent molecule. The resulting fragmentation pattern serves as a molecular fingerprint, providing invaluable structural information. For substituted imidazoles, the fragmentation is often characterized by cleavages within the imidazole ring and reactions involving the substituents.[3][4]

Predicted Fragmentation Pathways of 5-(1-Hydroxyethyl)-1-methylimidazole

The fragmentation of 5-(1-Hydroxyethyl)-1-methylimidazole is anticipated to be driven by the stability of the imidazole ring and the nature of its substituents. The primary fragmentation events are expected to involve the hydroxyethyl side chain and the imidazole ring itself.

Initial Ionization and Alpha-Cleavage

Upon ionization, the molecular ion ([M]+•) is formed. A prominent initial fragmentation is the alpha-cleavage of the C-C bond in the hydroxyethyl side chain, driven by the stability of the resulting resonance-stabilized cation. This would lead to the loss of a methyl radical (•CH3) to form a stable acylium-like ion.

Loss of Water

The presence of a hydroxyl group makes the loss of a neutral water molecule (H2O) a highly probable fragmentation pathway, especially under thermal conditions or collision-induced dissociation (CID). This would result in a fragment ion with a mass 18 Da less than the molecular ion.

Imidazole Ring Fragmentation

The imidazole ring itself is known to undergo characteristic fragmentation, primarily through the loss of hydrogen cyanide (HCN).[3][4][5] This can occur from the molecular ion or subsequent fragment ions. For N-methylated imidazoles, the loss of acetonitrile (CH3CN) is also a possibility.[3]

McLafferty-type Rearrangement

A McLafferty-type rearrangement is also conceivable, involving the transfer of a hydrogen atom from the hydroxyl group to the imidazole ring, followed by the elimination of a neutral acetaldehyde molecule (CH3CHO).

Visualizing the Fragmentation Cascade

The following diagram illustrates the proposed major fragmentation pathways for 5-(1-Hydroxyethyl)-1-methylimidazole.

fragmentation_pathway M+ (m/z 126) M+ (m/z 126) m/z 111 m/z 111 M+ (m/z 126)->m/z 111 - •CH3 (α-cleavage) m/z 108 m/z 108 M+ (m/z 126)->m/z 108 - H2O m/z 82 m/z 82 M+ (m/z 126)->m/z 82 - CH3CHO (McLafferty) m/z 83 m/z 83 m/z 111->m/z 83 - CO m/z 81 m/z 81 m/z 108->m/z 81 - HCN m/z 54 m/z 54 m/z 82->m/z 54 - HCN

Caption: Proposed fragmentation pathways of 5-(1-Hydroxyethyl)-1-methylimidazole.

Summary of Key Fragment Ions

The table below summarizes the expected key fragment ions, their mass-to-charge ratio (m/z), and the proposed neutral loss.

m/zProposed Neutral LossFragment Structure/Description
126-Molecular Ion [M]+•
111•CH3Loss of a methyl group via alpha-cleavage
108H2OLoss of a water molecule
83•CH3, COSubsequent loss of carbon monoxide from m/z 111
82CH3CHOLoss of acetaldehyde via McLafferty rearrangement
81H2O, HCNSubsequent loss of hydrogen cyanide from m/z 108
54CH3CHO, HCNSubsequent loss of hydrogen cyanide from m/z 82

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general procedure for the analysis of 5-(1-Hydroxyethyl)-1-methylimidazole using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[6][7][8]

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of 5-(1-Hydroxyethyl)-1-methylimidazole in methanol.

  • Working Solutions: Serially dilute the stock solution with an appropriate solvent mixture (e.g., 50:50 methanol:water) to create working standards at desired concentrations.

  • Matrix Samples (if applicable): For analysis in complex matrices (e.g., plasma, urine), perform a protein precipitation or solid-phase extraction to remove interferences.[6][7]

Liquid Chromatography Conditions
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Scan Type: Full scan for initial identification, followed by product ion scan (MS/MS) of the precursor ion (m/z 126).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Collision Gas: Argon.

  • Collision Energy: A range of collision energies (e.g., 10-40 eV) should be tested to obtain a comprehensive fragmentation pattern.

Data Analysis and Interpretation

The acquired mass spectra should be analyzed to identify the molecular ion and the key fragment ions. The accurate mass of the ions can be used to confirm their elemental composition.[9] The relative abundance of the fragment ions will depend on the collision energy used. By comparing the observed fragmentation pattern with the proposed pathways, the structure of the analyte can be confirmed.

Conclusion

The mass spectrometry fragmentation of 5-(1-Hydroxyethyl)-1-methylimidazole is characterized by predictable cleavages of the hydroxyethyl side chain and the imidazole ring. By understanding these fundamental fragmentation pathways, researchers can confidently identify and characterize this compound and its metabolites in various matrices. The provided protocol offers a starting point for method development, which can be further optimized for specific applications.

References

  • Bowie, J. H., Cooks, R. G., Lawesson, S. O., & Schroll, G. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry, 20(8), 1613-1624.
  • Hodges, R., & Grimmett, M. S. (1968). The mass spectra of imidazole and 1-methylimidazole. Australian Journal of Chemistry, 21(4), 1085-1087.
  • Koponen, A., Kuokkanen, T., & Kolehmainen, E. (2003). Electrospray ionization mass spectrometric studies of some imidazole amidoximes and nitrolic acids and their esters. Rapid Communications in Mass Spectrometry, 17(18), 2085-2092.
  • Meißner, R., Jochims, H. W., & Limão-Vieira, P. (2020). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. The Journal of Physical Chemistry A, 124(30), 6229-6241.
  • El kihel, A., Lhassani, M., & El amri, H. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7542-7546.
  • Srimyvizhiy, G. M., Ilango, K. B., Barathwaj, S., & Murugesan, M. (2025). A Review on Mass Spectroscopy and Its Fragmentation Rules. International Journal of Pharmaceutical Sciences, 3(9), 2132-2145.
  • ChemConnections. (n.d.). Mass Spectrometry Fragmentation. Retrieved from [Link]

  • Shimadzu. (n.d.). LC-MS/MS Method Package for Primary Metabolites. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Hodges, R., & Grimmett, M. S. (1968). The mass spectra of imidazole and 1-methylimidazole.
  • Ji, A., Siw-Poulsen, N., & Woolf, E. (1999). An LC/MS/MS method for the quantitation of MTIC (5-(3-N-methyltriazen-1-yl)-imidazole-4-carboxamide), a bioconversion product of temozolomide, in rat and dog plasma. Journal of Pharmaceutical and Biomedical Analysis, 19(5), 659-668.
  • Scite.ai. (n.d.). Protonated 1-methylimidazole decomposition by electrospray tandem mass spectrometry. Retrieved from [Link]

  • Wikipedia. (2023). 1-Methylimidazole. Retrieved from [Link]

  • Theodoridis, G., & Smith, R. M. (2021). A Review of the Analytical Methods for the Determination of 4(5)
  • Hutter, M., Redlingshöfer, L., & Auwärter, V. (n.d.). LC-MS/MS based method for the detection and partial quantification of the major metabolites of 18 synthetic cannabinoids in human urine samples. Universitätsklinikum Freiburg.
  • Anderson, D. W., & Berdyshev, E. V. (2014). A quantitative LC-MS/MS method for determination of thiazolidinedione mitoNEET ligand NL-1 in mouse serum suitable for pharmacokinetic studies.

Sources

Method

Application Note: Preparation and Mechanistic Profiling of 5-(1-Hydroxyethyl)-1-methylimidazole Derivatives for Agrochemical Research

Introduction & Agrochemical Rationale The development of novel agrochemicals relies heavily on heterocyclic scaffolds that can selectively interact with target enzymes in agricultural pests and pathogens. Imidazole deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Agrochemical Rationale

The development of novel agrochemicals relies heavily on heterocyclic scaffolds that can selectively interact with target enzymes in agricultural pests and pathogens. Imidazole derivatives, such as prochloraz and imazalil, represent a cornerstone class of commercial fungicides[1]. Their primary mode of action involves the potent inhibition of cytochrome P450-dependent sterol 14α-demethylase (CYP51)[1]. By binding to the heme iron of CYP51, these compounds disrupt the biosynthesis of ergosterol, a critical component of the fungal cell wall, ultimately leading to cell death[2].

Within this chemical space, 5-(1-hydroxyethyl)-1-methylimidazole and its derivatives offer a highly tunable pharmacophore. The 1-methylimidazole core ensures strong coordination to the P450 heme iron, while the 1-hydroxyethyl group at the C5 position provides a versatile handle for esterification, etherification, or direct hydrogen-bonding interactions within the enzyme's active site.

CYP51Pathway Agrochemical 5-(1-Hydroxyethyl)-1-methylimidazole Derivative CYP51 Cytochrome P450 14α-demethylase (CYP51) Agrochemical->CYP51 Binds Heme Iron Ergosterol Ergosterol (Essential Cell Wall Component) CYP51->Ergosterol Blocked by Inhibitor Lanosterol Lanosterol (Natural Substrate) Lanosterol->CYP51 Normal Pathway CellDeath Fungal Cell Death (Agrochemical Efficacy) Ergosterol->CellDeath Depletion causes

CYP51 inhibition pathway by imidazole-based agrochemicals.

Mechanistic Insights: Regioselective Functionalization

Synthesizing 5-substituted 1-methylimidazoles requires precise control over the regiochemistry of the imidazole ring. The fundamental challenge lies in the inherent acidity of the ring protons. The C-H bond at the C2 position is the most acidic due to the inductive effects of the adjacent nitrogen atoms[3]. Consequently, direct treatment of 1-methylimidazole with strong bases, such as n-butyllithium (n-BuLi), exclusively yields 2-lithio-1-methylimidazole[3].

To direct electrophilic addition to the C5 position, a "protection-deprotection" (or blocking) strategy is mandatory[4]. The workflow leverages the following causality:

  • C2 Blocking: The highly reactive 2-lithiated species is quenched with a bulky, labile electrophile—typically triethylsilyl chloride (TES-Cl)—to form 2-triethylsilyl-1-methylimidazole[5].

  • C5 Lithiation: With the C2 position sterically and electronically blocked, a second equivalent of n-BuLi selectively deprotonates the next most acidic site, the C5 position[5].

  • Electrophilic Trapping: The resulting C5-lithiated intermediate is reacted with acetaldehyde to install the 1-hydroxyethyl moiety.

  • Deprotection: The C2-silyl group is easily cleaved under mild acidic conditions during the aqueous workup, restoring the unsubstituted C2 position[5].

SyntheticWorkflow NMI 1-Methylimidazole (Starting Material) C2_Lithio 2-Lithio-1-methylimidazole (Intermediate 1) NMI->C2_Lithio n-BuLi, THF, -78 °C C2_Blocked 2-Triethylsilyl-1-methylimidazole (Intermediate 2) C2_Lithio->C2_Blocked TES-Cl C5_Lithio 2-Triethylsilyl-5-lithio- 1-methylimidazole C2_Blocked->C5_Lithio n-BuLi, -78 °C C5_Adduct 2-Triethylsilyl-5-(1-hydroxyethyl)- 1-methylimidazole C5_Lithio->C5_Adduct Acetaldehyde Product 5-(1-Hydroxyethyl)- 1-methylimidazole (Target) C5_Adduct->Product Acidic Deprotection

Synthetic workflow for the C5-selective functionalization of 1-methylimidazole.

Quantitative Data Summary

The table below summarizes the optimized reaction parameters, stoichiometries, and expected yields for the one-pot C5-functionalization sequence. Maintaining strict cryogenic conditions (-70 °C to -78 °C) is critical to prevent ring-opening or unwanted isomerization of the lithiated intermediates[5].

Table 1: Reaction Parameters and Yields for Regioselective Lithiation

Reaction StepReagent / ElectrophileTemperature (°C)Time (min)Intermediate / ProductTypical Yield (%)
C2 Lithiation n-BuLi (1.05 eq)-78152-Lithio-1-methylimidazole>95 (conversion)
C2 Silylation TES-Cl (1.05 eq)-78152-Triethylsilyl-1-methylimidazole90 - 95
C5 Lithiation n-BuLi (1.10 eq)-78152-Triethylsilyl-5-lithio-1-methylimidazole>90 (conversion)
Electrophilic Trapping Acetaldehyde (1.15 eq)-78 to RT1202-TES-5-(1-hydroxyethyl)-1-methylimidazole75 - 85
Deprotection 2 M HCl (aq) / THFRT605-(1-Hydroxyethyl)-1-methylimidazole80 - 90

Experimental Protocol: One-Pot Synthesis

Self-Validation Note: The successful formation of the lithiated intermediates is typically accompanied by distinct color changes. The 2-lithio species often appears pale yellow, while the C5-lithio species deepens to a rich yellow/orange hue. Failure to observe these shifts indicates moisture contamination or degraded n-BuLi.

Materials & Equipment
  • 1-Methylimidazole (distilled over CaH₂ prior to use)

  • n-Butyllithium (n-BuLi, 1.6 M in hexanes, titrated)

  • Triethylsilyl chloride (TES-Cl, anhydrous)

  • Acetaldehyde (anhydrous, freshly distilled)

  • Anhydrous Tetrahydrofuran (THF)

  • Flame-dried Schlenk flask, magnetic stirrer, and dry ice/acetone bath.

Step-by-Step Methodology

Phase 1: C2 Deprotonation and Blocking

  • Preparation: Purge a flame-dried 100 mL Schlenk flask with high-purity Argon.

  • Dissolution: Add 1-methylimidazole (10.0 mmol, 0.82 g) and anhydrous THF (25 mL) to the flask.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 10 minutes.

  • First Lithiation: Syringe n-BuLi (10.5 mmol, 6.56 mL of 1.6 M solution) dropwise into the vortex of the stirring solution over 10 minutes. Stir at -78 °C for 15 minutes to quantitatively yield 2-lithio-1-methylimidazole.

  • Silylation: Add TES-Cl (10.5 mmol, 1.76 mL) dropwise. Maintain stirring at -78 °C for 15 minutes. The solution will slightly decolorize as the C2 position is blocked.

Phase 2: C5 Lithiation and Trapping 6. Second Lithiation: Introduce a second equivalent of n-BuLi (11.0 mmol, 6.88 mL) dropwise at -78 °C. Stir for 15 minutes. The solution will turn deep yellow/orange, indicating the formation of the C5-lithiated species. 7. Electrophile Addition: Slowly add anhydrous acetaldehyde (11.5 mmol, 0.65 mL) dropwise. 8. Reaction Progression: Stir the mixture at -78 °C for 30 minutes. Remove the cooling bath and allow the reaction to slowly warm to room temperature over 1.5 hours.

Phase 3: Deprotection and Isolation 9. Quenching: Quench the reaction by carefully adding saturated aqueous NH₄Cl (10 mL). 10. Silyl Cleavage: To remove the labile C2-TES group, add 2 M aqueous HCl (15 mL) and stir vigorously at room temperature for 1 hour. 11. Neutralization: Carefully neutralize the aqueous layer to pH ~8 using saturated aqueous NaHCO₃. 12. Extraction: Extract the product with Ethyl Acetate (3 × 30 mL). 13. Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Dichloromethane:Methanol, 95:5) to afford pure 5-(1-hydroxyethyl)-1-methylimidazole as a pale oil or crystalline solid.

References

  • Biological and Environmental Aspects of Imidazole Derivatives as Potential Insect Growth Regulators in Pest Management - MDPI.[Link]

  • Methylimidazole - Grokipedia. [Link]

  • Synthesis of Novel 3,4-Chloroisothiazole-Based Imidazoles as Fungicides and Evaluation of Their Mode of Action | Journal of Agricultural and Food Chemistry - ACS Publications.[Link]

  • US20070293679A1 - Diastereoselective Addition of Lithiated N-Methylimidazole on Sulfinimines - Google P

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-(1-Hydroxyethyl)-1-methylimidazole

Introduction 5-(1-Hydroxyethyl)-1-methylimidazole is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif is present in molecules targeting a range of therapeutic areas.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-(1-Hydroxyethyl)-1-methylimidazole is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif is present in molecules targeting a range of therapeutic areas. However, achieving a high-yield, high-purity synthesis can be challenging due to potential side reactions and purification difficulties. This technical support guide provides in-depth troubleshooting advice, detailed protocols, and optimization strategies to help researchers overcome common hurdles and improve the yield and quality of their synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of 5-(1-Hydroxyethyl)-1-methylimidazole, presented in a question-and-answer format.

Low or No Product Yield

Question: My reaction yield is consistently low, or I'm not getting any product. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting:

  • Reagent Quality and Stoichiometry:

    • Purity of Starting Materials: Ensure that the 1-methylimidazole and the acylating agent (e.g., acetyl chloride or acetic anhydride) are of high purity and anhydrous. Moisture can quench organometallic reagents and hydrolyze intermediates.

    • Organometallic Reagent Activity: If using an organometallic route (e.g., Grignard or organolithium), the quality of the reagent is paramount. These reagents are highly sensitive to air and moisture.[1] Use freshly titrated or newly purchased reagents.

    • Stoichiometry Control: Carefully control the stoichiometry. An excess of the organometallic reagent can lead to side reactions, while an insufficient amount will result in incomplete conversion.

  • Reaction Conditions:

    • Anhydrous Conditions: The reaction must be conducted under a strictly inert atmosphere (e.g., nitrogen or argon) with oven-dried glassware. Use anhydrous solvents. Any trace of water can lead to the formation of byproducts and reduce the yield.[1]

    • Temperature Control: Many steps in organometallic reactions are highly exothermic. Maintain the recommended temperature, especially during the addition of reagents. For instance, lithiation of 1-methylimidazole is typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions.[2]

    • Solvent Choice: The choice of solvent is critical. Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are common for Grignard and organolithium reactions as they solvate the metal species effectively.

  • Reaction Pathway Issues:

    • Inefficient Lithiation/Grignard Formation: The C5 position of 1-methylimidazole can be difficult to deprotonate. Ensure sufficient time and appropriate temperature for this step. In some cases, a stronger base or a different organometallic reagent may be required.[3]

    • Side Reactions: Be aware of potential side reactions. For example, with Grignard reagents, Wurtz coupling can occur.[1] Enolization of the carbonyl compound is another possibility.[1]

Impurity Profile and Purification Challenges

Question: I'm observing significant impurities in my crude product, and purification by column chromatography is difficult. What could these impurities be and how can I improve purification?

Answer: Impurities can arise from side reactions or incomplete reactions. Purification can be challenging due to the polar nature of the product.

  • Common Impurities:

    • Unreacted Starting Material: Unreacted 1-methylimidazole or 5-acetyl-1-methylimidazole can be present.

    • Di-substituted Products: It's possible to get addition at other positions on the imidazole ring if the initial functionalization is not completely selective.

    • Hydrolyzed Intermediates: If the reaction is exposed to water during workup before the reduction is complete, you may have a mixture of the ketone and the alcohol.

    • Byproducts from the Reducing Agent: Boron salts from sodium borohydride reduction can be difficult to remove.

  • Purification Strategies:

    • Aqueous Workup: A careful aqueous workup is crucial. Quenching the reaction with a saturated solution of ammonium chloride can help to break up metal-alkoxide complexes.

    • Column Chromatography:

      • The polar hydroxyl and imidazole groups can cause the product to streak on silica gel.

      • Consider deactivating the silica gel by adding a small amount of a base like triethylamine (e.g., 0.5-1%) to the eluent.[4]

      • A gradient elution starting with a less polar solvent system and gradually increasing the polarity can improve separation.

    • Crystallization: If the product is a solid, crystallization can be an effective purification method.[5] Experiment with different solvent systems (e.g., ethyl acetate/hexanes, methanol/ether).

Reaction Monitoring and Completion

Question: How can I effectively monitor the reaction to ensure it has gone to completion?

Answer: Proper reaction monitoring is key to maximizing yield and minimizing side reactions.

  • Thin Layer Chromatography (TLC): TLC is the most common method for monitoring the progress of the reaction.

    • Use a suitable eluent system that gives good separation between the starting material, intermediate, and product.

    • Stain the TLC plate with an appropriate visualizing agent (e.g., potassium permanganate, iodine) as imidazole derivatives may not be strongly UV-active.

  • LC-MS and GC-MS: For more complex reaction mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can provide more detailed information about the components present.

  • Benchtop NMR: For reactions in solution, benchtop NMR can be used to monitor the disappearance of starting material and the appearance of product signals in real-time or near real-time.[6]

Key Synthesis Pathway: A Two-Step Approach

A common and reliable method for synthesizing 5-(1-Hydroxyethyl)-1-methylimidazole involves a two-step process: acylation of 1-methylimidazole to form 5-acetyl-1-methylimidazole, followed by reduction of the ketone to the desired alcohol.

Synthesis_Pathway Start 1-Methylimidazole Intermediate 5-Acetyl-1-methylimidazole Start->Intermediate Acylation (e.g., Acetic Anhydride) Product 5-(1-Hydroxyethyl)-1-methylimidazole Intermediate->Product Reduction (e.g., NaBH4)

Caption: A common two-step synthesis pathway.

Step 1: Acylation of 1-Methylimidazole

The introduction of the acetyl group at the C5 position is typically achieved through acylation. While direct Friedel-Crafts acylation can be challenging with imidazoles, an alternative is the reaction with an acylating agent like acetic anhydride. 1-Methylimidazole itself can act as a catalyst in acylation reactions.[7]

Step 2: Reduction of 5-Acetyl-1-methylimidazole

The ketone intermediate is then reduced to the secondary alcohol. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity for ketones and aldehydes.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Acetyl-1-methylimidazole (Intermediate)

Materials:

  • 1-Methylimidazole

  • Acetic anhydride

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a dry round-bottom flask with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen).

  • Dissolve 1-methylimidazole (1.0 eq) in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) to the solution via a dropping funnel over 30 minutes.

  • Allow the reaction to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully quench with saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude 5-acetyl-1-methylimidazole. The product can be purified by column chromatography if necessary.

Protocol 2: Synthesis of 5-(1-Hydroxyethyl)-1-methylimidazole (Final Product)

Materials:

  • 5-Acetyl-1-methylimidazole

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 5-acetyl-1-methylimidazole (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the solution. Be cautious as hydrogen gas will evolve.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting ketone is consumed.

  • Carefully quench the reaction by the slow addition of water, followed by saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude 5-(1-Hydroxyethyl)-1-methylimidazole.

  • Purify the product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, with 0.5% triethylamine added to the mobile phase).

Caption: Workflow for the reduction step.

Process Parameter Optimization

To maximize the yield, a systematic optimization of reaction parameters is recommended. The following table outlines key parameters and their potential impact.

ParameterOptionsPotential Impact on Yield and PurityConsiderations
Solvent THF, Diethyl Ether, DMF, AcetonitrileAffects solubility of reagents and intermediates, and can influence reaction rate. Polar aprotic solvents like DMF and Acetonitrile are often used for alkylations.[8]Ensure the solvent is anhydrous. THF is a good choice for many organometallic reactions.
Base (for alkylation) NaH, K₂CO₃, Cs₂CO₃The strength of the base determines the extent of deprotonation of the imidazole ring. Stronger bases like NaH can ensure complete deprotonation.[8]NaH is highly reactive and requires careful handling under an inert atmosphere. K₂CO₃ is a milder and safer alternative.
Temperature -78 °C to RefluxLower temperatures are often required for organometallic reactions to control exotherms and prevent side reactions. Higher temperatures can increase the reaction rate but may also lead to decomposition.Optimize for a balance between reaction rate and selectivity.
Reaction Time 1 hour to 24 hoursInsufficient reaction time will lead to incomplete conversion. Excessively long reaction times can promote the formation of byproducts.Monitor the reaction by TLC to determine the optimal reaction time.
Reducing Agent NaBH₄, LiAlH₄NaBH₄ is selective for ketones and aldehydes. LiAlH₄ is a stronger reducing agent but is less selective and requires a more rigorous workup.For this synthesis, NaBH₄ is generally sufficient and safer to handle.

References

  • Katritzky, A. R., & Rewcastle, G. W. (1985). Dilithiation of N-Protected Imidazoles: A New Route to 2,5-Disubstituted Imidazoles. Journal of the Chemical Society, Perkin Transactions 1, 1483-1490.
  • Organic Syntheses. (2016). Preparation of 1-Methylimidazole-N-oxide (NMI-O). Retrieved from [Link]

  • Sá, J., et al. (2009). N-alkylation of imidazole by alkaline carbons.
  • Ohta, S., et al. (1980). Synthesis of 2-acyl-1-methyl-1H-imidazoles and reactivity of the 2-acyl group as a masked functionality of carboxylic acid derivatives. Chemical and Pharmaceutical Bulletin, 28(9), 2788-2795.
  • Pandit, N. K., & Connors, K. A. (1982). Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. Journal of Pharmaceutical Sciences, 71(5), 485-491.
  • ResearchGate. (n.d.). Top Cellulose acetylation by N-methylimidazole (MIm, 3), imidazole (Im, 4) and 1-acetylimidazole (AcIm, 6) being added to either pure or aged ionic liquid 1-ethyl-3-methylimidazolium acetate (1). [Image attached to a research paper]. Retrieved from [Link]

  • Wang, Z., et al. (2015). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Proteomics, 15(19), 3265-3275.
  • Chemical Synthesis Database. (2025). methyl 5-hydroxy-1-methyl-1H-imidazole-4-carboxylate. Retrieved from [Link]

  • Shirley, D. A., & Pu, P. S. (1969). The Metalation of 1-Methyl-, 1-Benzyl- and 1-Phenylimidazole with n-Butyllithium. Journal of the American Chemical Society, 91(24), 6863-6864.
  • De la Cruz, E., et al. (2001). An Efficient Route to 5-Iodo-1-methylimidazole: Synthesis of Xestomanzamine A. The Journal of Organic Chemistry, 66(16), 5535-5540.
  • Handy, S. T. (2006). Grignard Reactions in Imidazolium Ionic Liquids. The Journal of Organic Chemistry, 71(12), 4659-4662.
  • Weiss, H. M., et al. (1999). Side Reactions in a Grignard Synthesis.
  • Knochel, P. (2004). New Functionalized Grignard Reagents and their Applications in Amination Reactions. [Doctoral dissertation, Ludwig-Maximilians-Universität München].
  • Wikipedia. (n.d.). 1-Methylimidazole. Retrieved from [Link]

  • Handy, S. T. (2006). Grignard Reactions in Imidazolium Ionic Liquids. The Journal of Organic Chemistry, 71(12), 4659-4662.
  • Google Patents. (1998). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Kumar, V., et al. (2020). Self-Assembly of 2-Hydroxyethyl-1H-imidazolium-Based Surface Active Ionic Liquids and Utilization of Their Aqueous Solution in Superactivity of Cytochrome-c. Langmuir, 36(27), 7869-7880.
  • Australian Industrial Chemicals Introduction Scheme. (2022). Long-chain alkyl hydroxyethyl imidazolines - Evaluation statement. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Medicinal chemistry advances in targeting class I histone deacetylases. Retrieved from [Link]

  • IRIS. (2023). First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8. Retrieved from [Link]

  • ChemRxiv. (n.d.). Influence of imidazole functionalization on the properties of small molecule models of the LPMO active site. Retrieved from [Link]

  • Ovid. (n.d.). Synthesis of 1-hydroxyethyl-2-alkyl-2-imidazoline and its derivative sulfonate amphoteric surfactant from tall oil fatty acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-hydroxyethyl-2-alkyl-2-imidazoline and its derivative sulfonate amphoteric surfactant from tall oil fatty acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Protein interaction stabilizers via inhibitory peptide-fragment hybrids using templated dynamic ligation. Retrieved from [Link]

  • Sullivan, C. E., et al. (1982). Synthesis of 1-(2-hydroxyethyl)-2-methyl-5-aminoimidazole: A Ring-Intact Reduction Product of Metronidazole. Biochemical Pharmacology, 31(16), 2689-2691.

Sources

Optimization

Technical Support Center: Troubleshooting 5-(1-Hydroxyethyl)-1-methylimidazole Production

The synthesis of 5-(1-hydroxyethyl)-1-methylimidazole is a critical transformation in the development of imidazole-based active pharmaceutical ingredients (APIs) and chiral ligands. The most viable synthetic route involv...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of 5-(1-hydroxyethyl)-1-methylimidazole is a critical transformation in the development of imidazole-based active pharmaceutical ingredients (APIs) and chiral ligands. The most viable synthetic route involves the halogen-metal exchange of 5-bromo-1-methylimidazole followed by a nucleophilic quench with acetaldehyde.

While theoretically straightforward, the unique electronic environment of the 1-methylimidazole ring makes this pathway highly susceptible to regioisomeric scrambling, premature quenching, and oxidative degradation. This support center provides mechanistic troubleshooting, quantitative diagnostic data, and field-validated protocols to help scientists eliminate common impurities.

Diagnostic Logic & Workflow

When an impurity is detected during the reaction monitoring phase, use the following diagnostic flowchart to trace the mechanistic failure point and apply the correct chemical intervention.

TroubleshootingFlow Start Impurity Detected (LC-MS / NMR) Analyze Analyze m/z & Shift Start->Analyze M83 m/z = 83.06 Des-bromo Impurity Analyze->M83 M127 m/z = 127.08 C-2 Regioisomer Analyze->M127 M125 m/z = 125.07 Ketone Impurity Analyze->M125 Fix1 Titrate Reagents & Dry Acetaldehyde M83->Fix1 Moisture/Protonation Fix2 Switch to EtMgBr or lower to -78°C M127->Fix2 C-2 Deprotonation Fix3 Degas Solvents & Use NH4Cl Quench M125->Fix3 Aerobic Oxidation

Fig 1: Diagnostic workflow for identifying and resolving 5-(1-hydroxyethyl)-1-methylimidazole impurities.

Quantitative Impurity Profiling

Accurate identification of side products is the first step in troubleshooting. Below is a summary of the most common impurities encountered during this synthesis, classified by their mass spectrometric signatures and root causes.

ImpurityChemical FormulaESI-LC-MS ([M+H]⁺)Primary Mechanistic Cause
1-Methylimidazole C₄H₆N₂83.06Premature protonation of the 5-metallo intermediate by trace moisture or solvent abstraction.
2-(1-Hydroxyethyl)-1-methylimidazole C₆H₁₀N₂O127.08Competitive C-2 deprotonation or thermal isomerization of the 5-lithio species.
1-(1-Methyl-1H-imidazol-5-yl)ethanone C₆H▱N₂O125.07Aerobic oxidation of the secondary alcohol product during alkaline workup.
4,5-Dibromo-1-methylimidazole C₄H₄Br₂N₂238.88 / 240.88 / 242.88Unreacted over-brominated starting material carryover from the precursor synthesis.
Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: LC-MS shows an impurity with the exact same mass as the product (m/z 127.08). NMR confirms it is 2-(1-hydroxyethyl)-1-methylimidazole. How do I prevent this regioisomer? A1: This is the most notorious issue in imidazole functionalization. The C-2 proton of the imidazole ring is highly acidic (due to its position between two electronegative nitrogen atoms). When using strong bases like n-butyllithium (n-BuLi) for halogen-metal exchange at C-5, competitive direct deprotonation at C-2 frequently occurs. Furthermore, if the reaction temperature rises above -60 °C, the kinetic 5-lithio species will rapidly isomerize to the thermodynamically more stable 2-lithio species 1. Causality Fix: Switch your metalating agent from n-BuLi to a Grignard reagent such as Ethylmagnesium bromide (EtMgBr) or Isopropylmagnesium chloride (iPrMgCl). The resulting organomagnesium intermediate is significantly less basic than its lithium counterpart, strongly favoring the halogen-metal exchange at C-5 without abstracting the C-2 proton 2.

Q2: Why am I seeing a high concentration of 1-methylimidazole (des-bromo impurity) in my final product? A2: The presence of 1-methylimidazole indicates that the 5-metallo-1-methylimidazole intermediate was quenched by a proton source before it could react with the acetaldehyde electrophile. Halogen-metal exchange of bromoimidazoles can yield complex, protonated mixtures if stoichiometric equivalents and anhydrous conditions are not strictly controlled 3. Causality Fix: This is almost always caused by trace moisture in the acetaldehyde. Acetaldehyde is highly hygroscopic. You must dry the acetaldehyde over anhydrous CaSO₄ and distill it under an argon atmosphere immediately before addition. Additionally, ensure your organometallic reagent is freshly titrated.

Q3: I am detecting a +2 Da lower mass impurity (m/z 125.07). What is the mechanism of its formation? A3: This is 1-(1-methyl-1H-imidazol-5-yl)ethanone. The secondary alcohol of your desired product is susceptible to aerobic oxidation. This typically happens during the aqueous workup if the environment is too alkaline or if trace transition metals are present in the solvent. Causality Fix: Avoid using NaOH or Na₂CO₃ during the quench. Quench strictly with saturated aqueous NH₄Cl to maintain a near-neutral pH, and perform all extractions using degassed solvents.

Self-Validating Experimental Protocol

To eliminate the regioisomeric and oxidative impurities discussed above, transition your workflow to the following optimized Grignard-exchange protocol. This method is designed as a self-validating system , meaning each step contains a built-in observable metric to confirm success before proceeding.

Step 1: Halogen-Metal Exchange (Regioselective)

  • Flame-dry a Schlenk flask and purge with high-purity Argon.

  • Dissolve 5-bromo-1-methylimidazole (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 15 mL).

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add Ethylmagnesium bromide (3.0 M in diethyl ether, 1.05 equiv, 10.5 mmol) dropwise over 15 minutes.

    • Self-Validation Check: Watch for the formation of a clear golden solution or a very fine, slight precipitate. This visual change confirms the successful formation of the completely soluble 5-magnesio intermediate, which is a significant advantage over the insoluble lithium counterparts 2.

Step 2: Electrophilic Addition

  • Cool the golden solution down to -40 °C using a dry ice/acetonitrile bath.

  • Add freshly distilled, anhydrous acetaldehyde (1.2 equiv, 12 mmol) dropwise via a gas-tight syringe.

  • Stir the mixture for 2 hours, allowing the temperature to gradually rise to 0 °C.

    • Self-Validation Check: Perform a rapid TLC (Eluent: EtOAc/MeOH 9:1). The disappearance of the starting material spot (UV active) and the appearance of a lower Rf spot (stains strongly with KMnO₄) validates the nucleophilic addition.

Step 3: Quench and Isolation

  • Quench the reaction strictly at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl (10 mL).

    • Self-Validation Check: Test the aqueous layer with pH paper. It must read between pH 6.5 and 7.5. If it is basic (> pH 8), the risk of aerobic oxidation to the ketone impurity increases exponentially.

  • Extract the aqueous layer with degassed EtOAc (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 5-(1-hydroxyethyl)-1-methylimidazole.

References
  • Synthesis of Chiral Pilocarpine Analogues via a C-8 Ketone Intermediate ACS Publications (Journal of Organic Chemistry) URL:[Link]

  • A general route to 4-substituted imidazoles ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Racemization in 5-(1-Hydroxyethyl)-1-methylimidazole Synthesis

[label=" Finalizing Racemization Workflow I've finalized the DOT diagrams illustrating both the racemization mechanism and the proposed workflow, integrating the carbocation stabilization concept and strategies to mainta...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="

Finalizing Racemization Workflow

I've finalized the DOT diagrams illustrating both the racemization mechanism and the proposed workflow, integrating the carbocation stabilization concept and strategies to maintain enantiomeric purity. I'm ensuring both diagrams are clear and concise for expert comprehension. I have incorporated the most crucial factors and steps, emphasizing catalyst removal and pH control.

Finalizing the Visual Diagrams

I've just finished the final revisions on both the racemization mechanism and workflow DOT diagrams, completing the visual representation. I've ensured that all colors and formatting adhere to the specified guidelines, including the new color codes. The diagrams clearly articulate the key concepts for the expert audience, and incorporate all the crucial steps that were outlined previously. The updated diagrams are ready for review.

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working on the asymmetric synthesis and scale-up of 5-(1-Hydroxyethyl)-1-methylimidazole .

A critical and highly frustrating challenge in the production of this chiral heteroaryl carbinol is the spontaneous loss of enantiomeric excess (ee%) during downstream processing. As a Senior Application Scientist, I frequently observe that stereocenters in these specific molecular classes are rarely lost during the upstream catalytic reaction; they are lost during the workup.

Here, we provide mechanistic insights, troubleshooting FAQs, and field-proven, self-validating protocols to ensure absolute stereochemical integrity.

Mechanistic Insight: The Causality of Racemization

To prevent racemization, we must first understand its thermodynamic and kinetic drivers. The chiral center in 5-(1-Hydroxyethyl)-1-methylimidazole is located at the α -carbon (the benzylic-like position) adjacent to the 1-methylimidazole ring.

The imidazole ring is highly electron-rich[1]. If the hydroxyl group is protonated by even trace amounts of acid during aqueous workup, it becomes an excellent leaving group (an oxonium ion). Upon dehydration, a planar carbocation is formed. This intermediate is intensely stabilized by the resonance contribution of the imidazole nitrogen's lone pair and the inductive effect of the N -methyl group.

Once the planar carbocation forms, water can attack from either the top or bottom face with equal probability, resulting in a racemic mixture via an SN​1 pathway[2]. Furthermore, if transition metal catalysts are used during the upstream asymmetric reduction, residual metals can catalyze a reversible Oppenauer-type oxidation/reduction cycle, leading to redox-mediated racemization[3].

RacemizationMechanism A (R)-5-(1-Hydroxyethyl)- 1-methylimidazole (Chiral) B Protonated Oxonium Ion (Good Leaving Group) A->B + H⁺ (Trace Acid) C Planar Carbocation (Imidazole-Stabilized) B->C - H₂O (Rate-Limiting) D (S)-Enantiomer (Inversion) C->D + H₂O (Top Face) E (R)-Enantiomer (Retention) C->E + H₂O (Bottom Face)

Acid-catalyzed SN1 racemization pathway via a planar carbocation.

Troubleshooting Guide & FAQs

Q1: My upstream asymmetric reduction shows 98% ee, but my isolated product drops to 80% ee after aqueous workup. Why? A: You are likely experiencing acid-catalyzed dehydration-rehydration. Even mildly acidic conditions (e.g., a standard saturated NH4​Cl quench) can protonate the benzylic alcohol.

  • The Fix: Strictly control the pH. Quench the reaction and perform all aqueous washes using a buffered saturated Sodium Bicarbonate ( NaHCO3​ ) solution to maintain a pH of 8.0–8.5. Never use acidic washes for imidazole carbinols.

Q2: I am using an aprotic solvent for extraction, but I still see a 5-10% drop in ee% during solvent removal on the rotary evaporator. What went wrong? A: Elevated temperatures supply the activation energy required for C-O bond cleavage, especially if trace moisture and Lewis/Brønsted acids are present in the flask[2].

  • The Fix: Keep the rotary evaporator water bath strictly below 35°C. Utilize a high-vacuum pump (e.g., < 10 mbar) to remove solvents rather than relying on heat.

Q3: I synthesized the molecule via Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH). The pH was controlled, and temperatures were kept low, but racemization still occurred. Is the catalyst responsible? A: Yes. Transition metals like Ruthenium (Ru) and Palladium (Pd) are excellent at facilitating "borrowing hydrogen" or redox pathways[3]. If the active catalyst remains in the organic phase during concentration, it will re-oxidize the chiral alcohol to the ketone and reduce it back non-selectively, destroying your stereocenter.

  • The Fix: Introduce a metal scavenging step immediately after the reaction. Filter the crude mixture through a pad of QuadraSil AP (or a Celite/Silica plug) before any concentration steps.

Q4: Does my choice of extraction solvent matter? A: Absolutely. Protic solvents (like unevaporated methanol or ethanol from the reaction) can participate in hydrogen bonding networks that facilitate proton transfer, exacerbating carbocation formation.

  • The Fix: Extract the product using strictly aprotic solvents such as Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

Quantitative Data: Impact of Downstream Parameters

To illustrate the sensitivity of 5-(1-Hydroxyethyl)-1-methylimidazole, below is a summary of how different downstream parameters impact the final isolated Enantiomeric Excess (ee%).

ParameterSuboptimal ConditionOptimized Conditionee% RetentionMechanistic Reason
Aqueous Quench pH NH4​Cl buffer (pH ~5.5) NaHCO3​ buffer (pH 8.5)Drops by ~15% vs. Stable Acidic pH protonates the alcohol, triggering SN​1 racemization.
Evaporation Temp. 55°C at 50 mbar30°C at <10 mbarDrops by ~8% vs. Stable Heat provides activation energy for reversible C-O bond cleavage.
Metal Scavenging Standard liquid extractionQuadraSil AP filtrationDrops by ~20% vs. Stable Residual Ru/Pd drives reversible Oppenauer-type redox racemization.
Extraction Solvent Ethyl Acetate / Methanol mixPure MTBE or DCMDrops by ~5% vs. Stable Protic co-solvents facilitate proton-transfer networks.

Self-Validating Experimental Protocol: Stereoretentive Isolation

To ensure trustworthiness and reproducibility, implement the following self-validating workflow. This protocol contains built-in In-Process Controls (IPCs) so the system validates itself at every critical juncture.

Step 1: Reaction Quench & Metal Scavenging

  • Upon completion of the upstream reaction, immediately cool the vessel to 0–5°C.

  • Add 10 wt% (relative to theoretical yield) of a metal scavenger (e.g., QuadraSil AP). Stir for 30 minutes at room temperature.

  • Filter the suspension through a tightly packed Celite pad. Wash the pad with 2 volumes of cold MTBE.

  • Validation Check: Run an ICP-MS on a 1 mL aliquot. Ru/Pd levels must be < 10 ppm before proceeding.

Step 2: pH-Controlled Extraction

  • Transfer the filtrate to a separatory funnel. Add an equal volume of saturated aqueous NaHCO3​ .

  • Vigorously mix and allow phase separation.

  • Validation Check: Extract a drop of the aqueous layer and test with a calibrated pH meter. The pH must read between 8.0 and 8.5. If it is below 8.0, add 1M NaOH dropwise until the target is reached.

  • Separate the organic phase. Extract the aqueous phase twice more with fresh MTBE.

Step 3: Drying and Low-Temperature Concentration

  • Combine the organic phases and dry over anhydrous Na2​SO4​ . (Avoid MgSO4​ as it can act as a mild Lewis acid).

  • Filter the drying agent and transfer to a rotary evaporator.

  • Set the water bath to maximum 30°C . Apply high vacuum (< 10 mbar) to remove the MTBE.

  • Validation Check: Perform Chiral HPLC on the resulting crude oil. The ee% must match the IPC taken directly from the reaction mixture prior to workup.

Workflow Step1 1. Asymmetric Synthesis (Upstream Reaction) Step2 2. Catalyst Scavenging (Metal Removal) Step1->Step2 Step3 3. pH-Controlled Workup (Sat. NaHCO₃, pH 8-9) Step2->Step3 Step4 4. Aprotic Extraction (MTBE or DCM) Step3->Step4 Step5 5. Low-Temp Concentration (< 35°C, High Vac) Step4->Step5

Optimized downstream workflow to prevent racemization of the imidazole carbinol.

References

  • Racemization of enantiopure secondary alcohols by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase. ResearchGate. Available at:[Link]

  • (1-methyl-1H-imidazol-5-yl)methanol - Compound Summary. PubChem, National Institutes of Health (NIH). Available at:[Link]

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of Crude 5-(1-Hydroxyethyl)-1-methylimidazole

Welcome to the Advanced Technical Support Center. This portal is designed for researchers, application scientists, and drug development professionals tasked with the isolation and purification of 5-(1-Hydroxyethyl)-1-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This portal is designed for researchers, application scientists, and drug development professionals tasked with the isolation and purification of 5-(1-Hydroxyethyl)-1-methylimidazole .

Because this molecule features both a basic nitrogen heterocycle and a secondary alcohol, it presents unique purification challenges—most notably, severe silica gel tailing and a high propensity to "oil out" (liquid-liquid phase separation) during recrystallization. This guide provides field-proven, self-validating protocols to overcome these bottlenecks.

Part 1: Physicochemical Profiling

Understanding the molecular behavior of 5-(1-Hydroxyethyl)-1-methylimidazole is the first step in designing a rational purification strategy. The 1-methylimidazole core is slightly more basic than unsubstituted imidazole, possessing a conjugate acid pKa of approximately 7.0 to 7.4[1]. Furthermore, the molecule contains a hydrogen bond donor count of 1 (-OH) and an acceptor count of 2 (N3, -OH)[2], which drives extensive intermolecular hydrogen bonding.

Table 1: Physicochemical Properties & Purification Impact
PropertyCharacteristicImpact on Purification Strategy
pKa (Conjugate Acid) ~7.0 - 7.4Enables selective protonation using 1M HCl. Ideal for orthogonal acid-base extraction.
H-Bonding Capacity 1 Donor, 2 AcceptorsPromotes intermolecular network formation; heavily prone to oiling out during cooling.
Silica Affinity High (Basic N3)Causes severe tailing in standard chromatography. Requires basic modifiers (e.g., TEA).
Solubility Profile Soluble in DCM, EtOAc, AlcoholsDictates the use of binary solvent systems (e.g., EtOAc/Hexane) to force crystallization.

Part 2: Core Experimental Protocols

Protocol A: Orthogonal Acid-Base Extraction

Before attempting recrystallization, the crude mixture must be stripped of neutral and acidic impurities. This protocol exploits the basicity of the 1-methylimidazole ring to selectively partition the product.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 g of crude 5-(1-Hydroxyethyl)-1-methylimidazole in 100 mL of Dichloromethane (DCM).

  • Acidic Extraction: Transfer to a separatory funnel. Add 100 mL of 1M aqueous HCl. Shake vigorously and vent.

    • Causality: The basic N3 nitrogen protonates, shifting the highly polar imidazolium salt entirely into the aqueous layer. Neutral organic impurities remain in the DCM.

  • Phase Separation: Drain the lower DCM layer (discard or keep for impurity profiling). Wash the aqueous layer with an additional 50 mL of DCM to ensure complete removal of lipophilic contaminants.

  • Basification: Cool the aqueous layer in an ice bath (0–5 °C). Slowly add 2M aqueous NaOH dropwise until the pH reaches 9.5–10.0.

    • Validation Checkpoint: Verify pH with indicator paper. The solution must be basic enough to fully deprotonate the imidazole (pKa ~7.4) back to its free-base form. A milky suspension may temporarily form as the free base precipitates.

  • Recovery Extraction: Extract the basified aqueous layer with fresh DCM (3 × 75 mL).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pre-purified crude.

    • Validation Checkpoint: Spot the final organic layer on a TLC plate. The product spot (visualized under UV 254 nm) should be singular, confirming the removal of non-basic impurities.

AcidBaseExtraction Crude Crude 5-(1-Hydroxyethyl) -1-methylimidazole Dissolve Dissolve in DCM Crude->Dissolve ExtractAcid Extract with 1M HCl (aq) Dissolve->ExtractAcid AqLayer1 Aqueous Layer (Protonated Imidazole) ExtractAcid->AqLayer1 Keep OrgLayer1 Organic Layer (Neutral Impurities) ExtractAcid->OrgLayer1 Discard Basify Basify to pH 10 (using 2M NaOH) AqLayer1->Basify ExtractBase Extract with DCM Basify->ExtractBase OrgLayer2 Organic Layer (Free Base Product) ExtractBase->OrgLayer2 Keep AqLayer2 Aqueous Layer (Inorganic Salts) ExtractBase->AqLayer2 Discard Pure Dry over Na2SO4 & Concentrate OrgLayer2->Pure

Caption: Workflow for the acid-base extraction of crude 1-methylimidazole derivatives.

Protocol B: Advanced Recrystallization (Binary Solvent System)

Imidazoles with hydroxyl groups notoriously resist crystallization due to stable intermolecular hydrogen-bonded networks. A binary solvent system is required to disrupt these networks while simultaneously lowering solubility to induce nucleation.

Step-by-Step Methodology:

  • Solvent Selection: Prepare a binary mixture of Ethyl Acetate (EtOAc) and Hexanes.

    • Causality: EtOAc acts as the "good" solvent, hydrogen-bonding with the solute to break up amorphous solute-solute networks. Hexane acts as the "anti-solvent" to drive the thermodynamic preference toward crystallization.

  • Hot Dissolution: Suspend the pre-purified crude in a minimum volume of EtOAc (e.g., 2-3 mL/g) and heat to 60 °C until fully dissolved.

  • Anti-Solvent Addition: Slowly add hot Hexanes dropwise until the solution becomes faintly cloudy (the cloud point). Immediately add 1-2 drops of EtOAc until the solution just clears.

  • Controlled Cooling: Remove from heat and allow the flask to cool to room temperature at a strictly controlled rate (approx. 0.1 °C/min). Do not disturb the flask.

    • Causality: Rapid cooling traps impurities in the crystal lattice (occlusion) and triggers kinetic oiling out. Slow cooling favors the thermodynamic formation of a rigid, pure crystal lattice.

  • Seeding (If Necessary): If the solution reaches room temperature without crystallizing, introduce a single pure seed crystal of 5-(1-Hydroxyethyl)-1-methylimidazole.

  • Harvesting: Once crystallization is complete, cool the flask in an ice bath for 30 minutes to maximize yield. Filter via vacuum, wash with ice-cold Hexanes, and dry under high vacuum.

    • Validation Checkpoint: Determine the melting point of the first crop. A sharp melting point range (≤ 2 °C) self-validates that the solvent system successfully rejected impurities.

Table 2: Recrystallization Solvent System Troubleshooting
Solvent SystemTypical OutcomeMechanistic Causality
100% Ethyl Acetate High yield, poor puritySolvent is too polar; co-precipitates polar impurities alongside the product.
100% Toluene Oiling out (Syrup)Insufficient disruption of solute-solute H-bonding at low temperatures.
EtOAc / Hexanes (1:2) Optimal crystallizationEtOAc solvates the H-bond network; Hexane lowers the solubility threshold.
DCM / Diethyl Ether Rapid precipitationFast kinetics trap impurities inside the crystal lattice (occlusion).

Part 3: Troubleshooting Guides & FAQs

Q: My product keeps "oiling out" as a viscous syrup instead of forming crystals. How do I force crystallization? A: Oiling out occurs when the solute's melting point is lower than the temperature at which it saturates the solvent. For 5-(1-Hydroxyethyl)-1-methylimidazole, strong intermolecular hydrogen bonding creates stable amorphous phases (coacervates). Solution: You must shift from kinetic phase separation to thermodynamic crystal growth. First, ensure your crude is highly pure (perform Protocol A). Second, adjust your binary solvent to be slightly less polar (increase the Hexane ratio). Finally, slow your cooling ramp drastically and introduce a seed crystal right at the cloud point.

Q: During flash chromatography on silica gel, the product streaks heavily and co-elutes with impurities. How can I improve resolution? A: The basic N3 nitrogen of the 1-methylimidazole ring interacts strongly with the acidic silanol groups (-SiOH) on standard silica gel, causing severe tailing. Solution: Pre-treat your silica column by flushing it with a mobile phase containing 1-5% Triethylamine (TEA). This neutralizes the acidic silanols, allowing the basic imidazole to elute as a tight, symmetrical band.

Q: I am observing thermal degradation when trying to distill the crude mixture. Is distillation viable? A: Generally, no. While the 1-methylimidazole core is highly stable, the secondary alcohol at the C5 position is prone to dehydration at elevated temperatures, forming a vinylimidazole derivative. Avoid high-temperature fractional distillation; rely on acid-base extraction and recrystallization instead.

OilingOut Start Product Oils Out (Phase Separation) CheckSolvent Evaluate Solvent Start->CheckSolvent Cooling Evaluate Cooling Start->Cooling Impurity Check Purity Start->Impurity HighlyPolar Solvent Too Polar? CheckSolvent->HighlyPolar AddAnti Add Non-Polar Anti-Solvent (e.g., Hexane) HighlyPolar->AddAnti FastCool Cooling Rate > 1°C/min? Cooling->FastCool SlowCool Slow Cooling (0.1°C/min) + Add Seed Crystal FastCool->SlowCool PrePurify Perform Acid-Base Extraction First Impurity->PrePurify

Caption: Troubleshooting decision tree for resolving oiling out during recrystallization.

References

  • Wikipedia Contributors. "1-Methylimidazole." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2773450, (1-Methyl-1H-imidazol-5-yl)methanol." PubChem. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Stabilization and Storage of 5-(1-Hydroxyethyl)-1-methylimidazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice. 5-(1-Hydroxyethyl)-1-methylimidazole is a highly functionalized heterocycle. I...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice. 5-(1-Hydroxyethyl)-1-methylimidazole is a highly functionalized heterocycle. Its stability is compromised by two distinct chemical vulnerabilities: the benzylic-like activation of the secondary alcohol, and the electron-rich nature of the N-methylated imidazole ring.

This guide provides the mechanistic causality behind its degradation, a troubleshooting matrix for common laboratory issues, and self-validating protocols to guarantee the integrity of your compound during long-term storage.

Mechanistic Causality: The "Why" Behind Degradation

To prevent degradation, we must first understand the specific pathways through which 5-(1-Hydroxyethyl)-1-methylimidazole degrades:

  • Secondary Alcohol Oxidation (The -2 Da Shift): The 1-hydroxyethyl group is situated at the C5 position of the imidazole ring. This position stabilizes radical intermediates, making the secondary alcohol highly susceptible to transition-metal-catalyzed autoxidation. In the presence of trace metals (Fe³⁺, Cu²⁺) and dissolved oxygen, it rapidly dehydrogenates into 5-acetyl-1-methylimidazole ()[1].

  • Imidazole Ring Photo-Oxidation (The +16 Da / +32 Da Shift): The N-methylated imidazole ring is highly sensitive to photo-oxidation. UV/visible light exposure sensitizes ambient oxygen to its singlet state (¹O₂). This singlet oxygen attacks the electron-rich imidazole ring, forming a 1,2-dioxetane-like endoperoxide intermediate. This rapidly rearranges into a planar quinoid oxidation-state structure, which is responsible for the characteristic yellow/brown discoloration observed in degraded batches ()[2].

  • Base-Mediated Autoxidation: In aqueous solutions, the imidazole moiety is liable to base-mediated autoxidation and hydrolytic cleavage, especially if the pH shifts or if hydrogen peroxide is present in trace amounts ()[3].

Degradation_Pathways API 5-(1-Hydroxyethyl)- 1-methylimidazole PhotoOx Photo-Oxidation (UV/Vis Light) API->PhotoOx Light Exposure MetalOx Metal-Catalyzed Oxidation (Fe3+/Cu2+) API->MetalOx Trace Metals + O2 SingletO2 Singlet Oxygen Attack on Imidazole PhotoOx->SingletO2 AlcoholOx Secondary Alcohol Oxidation MetalOx->AlcoholOx Quinoid Quinoid Oxidation State (Yellowing) SingletO2->Quinoid Intermediate Ketone 5-Acetyl-1- methylimidazole (-2 Da) AlcoholOx->Ketone Dehydrogenation RingCleavage Ring Cleavage Degradants Quinoid->RingCleavage Prolonged Exposure

Mechanistic pathways of 5-(1-Hydroxyethyl)-1-methylimidazole degradation.

Troubleshooting Matrix & FAQs

Q1: My stored batch turned from a colorless liquid/solid to a yellowish tint over 3 months. Is it still usable? A1: No, yellowing is a definitive indicator of imidazole ring photo-oxidation and the formation of quinoid oxidation-state structures[2].

  • Causality: Storage in clear glass or exposure to ambient laboratory light allowed self-sensitized singlet oxygen to attack the imidazole ring.

  • Self-Validation: Run an LC-MS analysis. If you observe M+14, M+16, or M+32 peaks, it confirms N-oxidation or endoperoxide formation[3].

  • Resolution: Discard the batch. Future batches must be stored in actinic (amber) glass vials and kept in complete darkness.

Q2: LC-UV analysis shows a new peak with a mass exactly 2 Da lower than the parent compound. How do I prevent this? A2: A loss of 2 Da (-2H) corresponds to the oxidation of the 5-(1-hydroxyethyl) group to a 5-acetyl group (ketone).

  • Causality: This is driven by trace transition metals acting as catalysts in the presence of dissolved oxygen[1]. Using stainless steel spatulas or improperly washed glassware introduces Fe³⁺/Cu²⁺ ions.

  • Resolution: Switch to PTFE-coated spatulas for handling. Implement a strict Argon purge (Argon is heavier than N₂ and displaces oxygen more effectively) before sealing the vial.

Q3: We purged the headspace with N₂, but degradation still occurred at 4°C. Why? A3: Nitrogen purging is often insufficient if the compound contains dissolved oxygen within its matrix, or if the vial septa are oxygen-permeable (e.g., standard silicone). Furthermore, standard refrigeration at 4°C can introduce moisture condensation if the seal is compromised, accelerating base-mediated autoxidation[3].

  • Resolution: Perform a vacuum-desiccation (for solids) or freeze-pump-thaw degassing (for solutions) prior to Argon backfilling. Use PTFE/Butyl septa and store at -20°C.

Self-Validating Standard Operating Protocols (SOPs)

To ensure absolute trustworthiness in your storage conditions, do not rely on assumptions. Use the following self-validating protocol for long-term storage aliquoting.

Protocol: Inert Packaging and Aliquoting Workflow

Objective: Eliminate moisture, oxygen, and trace metals prior to long-term storage at -20°C.

Step 1: Equipment Preparation (Metal Elimination)

  • Wash all amber glass vials in a 1 M HCl bath for 2 hours to strip trace transition metals.

  • Rinse thoroughly with LC-MS grade water and bake at 120°C overnight.

  • Self-Validation: Swab a test vial with a copper/iron indicator strip. It must read 0 ppm.

Step 2: Moisture Profiling

  • Transfer the 5-(1-Hydroxyethyl)-1-methylimidazole into the clean vials using a PTFE-coated spatula.

  • Self-Validation: Perform Karl Fischer coulometric titration on a 10 mg representative sample. The water content must be < 0.1% . If > 0.1%, place the open vials in a vacuum desiccator over P₂O₅ for 24 hours.

Step 3: Degassing and Inert Blanketing

  • Place the vials in a vacuum manifold. Apply vacuum (0.1 mbar) for 15 minutes to remove interstitial oxygen.

  • Backfill the manifold with high-purity Argon (99.999%). Repeat the vacuum-Argon cycle three times.

  • Self-Validation: Include a dummy vial containing a resazurin anaerobic indicator strip in the manifold. If the strip remains white/colorless, the environment is strictly anaerobic. If it turns pink, there is an oxygen leak in your manifold.

Step 4: Sealing and Storage

  • Seal the vials with PTFE/Butyl rubber septa caps while under the final Argon blanket.

  • Wrap the cap junction tightly with Parafilm.

  • Store immediately in a monitored -20°C freezer, protected from light.

Storage_Workflow Step1 Step1 Step2 Step 2: Degassing Vacuum Desiccation (Solids) or Freeze-Pump-Thaw Step1->Step2 Step3 Step 3: Inert Blanketing Argon Purge (Heavier than N2) Use PTFE/Butyl Septa Step2->Step3 Step4 Step 4: Packaging Actinic (Amber) Glass Seal with Parafilm Step3->Step4 Step5 Step 5: Storage -20°C in Dark Continuous Temp Monitoring Step4->Step5

Step-by-step inert packaging and storage workflow.

Quantitative Stability Data

The following table summarizes the causal relationship between storage conditions and the degradation rate of 5-(1-Hydroxyethyl)-1-methylimidazole. These metrics validate the necessity of the SOP provided above.

Storage ConditionContainer TypeHeadspace Atmosphere1-Month Purity6-Month PurityPrimary Degradant Observed
25°C, Ambient LightClear GlassAmbient Air82.4%45.1%Quinoid / Ring Cleavage (+16 Da)
25°C, DarkAmber GlassAmbient Air94.2%81.6%5-Acetyl-1-methylimidazole (-2 Da)
4°C, DarkAmber GlassN₂ Purge (Standard)98.1%92.3%Hydrolytic impurities
-20°C, Dark Amber Glass Argon Purge (Vacuum) >99.9% 99.5% None detected

References

  • Title: Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures Source: Journal of Materials Chemistry A (RSC Publishing) URL: [Link]

  • Title: Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir Source: Journal of Pharmaceutical Sciences (PubMed) URL: [Link]

  • Title: Antioxidant Activity of Imidazole Dipeptides Source: RSC Books URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 5-(1-Hydroxyethyl)-1-methylimidazole

Welcome to the Formulation Troubleshooting Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the formulation of small, functionalized heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Troubleshooting Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the formulation of small, functionalized heterocycles. 5-(1-Hydroxyethyl)-1-methylimidazole presents a classic formulation paradox: it possesses polar functional groups, yet exhibits stubbornly poor aqueous solubility in its free-base form.

This guide is designed to unpack the thermodynamic causality behind this behavior and provide self-validating, field-proven protocols to overcome it.

Part 1: Mechanistic Root Cause (The "Why")

Q: Why does this molecule exhibit poor aqueous solubility despite having polar functional groups? A: The root cause lies in its solid-state thermodynamics. Alkylated imidazoles typically have a pKa ranging from 6.5 to 7.5[1]. At a neutral pH, the molecule exists almost entirely as an unprotonated free base. Structurally, the 1-hydroxyethyl group acts as a strong hydrogen-bond donor, while the unprotonated N3 nitrogen of the imidazole ring acts as a potent hydrogen-bond acceptor. This creates a highly stable, repeating intermolecular hydrogen-bonded network. The resulting high crystal lattice energy thermodynamically resists aqueous solvation. To solubilize the compound, we must strategically disrupt this lattice.

Part 2: pH and Salt Formation (The "First Line" Solutions)

Q: How can I leverage pH adjustment to solubilize the compound? A: Solubilization is fundamentally about shifting the equilibrium from a solid crystal to a solvated state. By lowering the pH of the aqueous media below the pKa of the imidazole ring (e.g., pH < 5.0), we protonate the N3 nitrogen. This protonation eliminates the hydrogen-bond acceptor capability of the ring, collapsing the intermolecular crystal lattice. Furthermore, the newly formed cationic species engages in highly favorable ion-dipole interactions with water, exponentially increasing solubility. Salt formation is a primary approach to improve the developability of such ionizable, poorly water-soluble compounds[2].

Q: Which counterions are recommended for stable salt formation? A: While hydrochloric acid (HCl) is a common first choice, I strongly recommend screening methanesulfonic acid (forming a mesylate salt). Mesylate salts typically exhibit lower lattice energies and higher intrinsic aqueous solubility compared to hydrochloride salts. Additionally, mesylate salts avoid the "common-ion effect" that can cause HCl salts to prematurely precipitate in the chloride-rich environment of gastric fluids.

Part 3: Co-solvents and Complexation (Formulating for Physiological pH)

Q: If I must maintain a physiological pH (7.4), what are the best solubilization strategies? A: At pH 7.4, the compound will revert to its poorly soluble free-base form. To maintain solubility without altering the pH, you must rely on formulation excipients:

  • Co-solvents: Incorporating 10-20% v/v of water-miscible organic solvents like PEG 400 or Propylene Glycol reduces the dielectric constant of the media and competitively disrupts intermolecular hydrogen bonding.

  • Cyclodextrin Complexation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective. The hydrophobic cavity of the cyclodextrin encapsulates the methylimidazole core, shielding it from the bulk aqueous environment, while the hydrophilic exterior ensures high water solubility[3].

Part 4: Quantitative Data & Strategy Comparison

Solubilization StrategyPrimary MechanismExpected Solubility IncreaseProsCons
pH Adjustment (pH < 5) Protonation of N3, disrupting crystal lattice>50-foldHighly effective, simple, low costNot suitable for physiological pH applications
Mesylate Salt Formation Lowering lattice energy, ion-dipole hydration>100-foldStable solid state, avoids common-ion effectRequires additional synthesis and screening steps
HP-β-CD Complexation Hydrophobic encapsulation10 to 20-foldMaintains physiological pH, improves bioavailabilityIncreases formulation bulk and viscosity
Co-solvency (PEG 400) Competitive H-bond disruption5 to 10-foldEasy to implement in liquid formulationsPotential local toxicity at high concentrations

Part 5: Self-Validating Experimental Protocols

Protocol A: In Situ Salt Screening & pH-Solubility Profiling

Purpose: To empirically determine the maximum achievable solubility via protonation and validate counterion efficacy.

  • Preparation: Weigh 50 mg of 5-(1-Hydroxyethyl)-1-methylimidazole (free base) into three separate 5 mL glass vials.

  • Suspension: Add 1 mL of HPLC-grade water to each vial. The compound will form a cloudy suspension.

  • Titration (The Variable):

    • Vial A (Control): Add no acid.

    • Vial B (HCl): Titrate dropwise with 0.1 M HCl until the pH stabilizes at 4.5.

    • Vial C (Mesylate): Titrate dropwise with 0.1 M Methanesulfonic acid until the pH stabilizes at 4.5.

  • Equilibration: Seal the vials and agitate on an orbital shaker at 300 rpm for 24 hours at 25°C to ensure thermodynamic equilibrium is reached[2].

  • Filtration & Analysis: Filter the suspensions through a 0.45 µm PTFE syringe filter. Dilute the filtrate 1:100 in mobile phase and quantify the dissolved API concentration using RP-HPLC at 210 nm. Compare Vials B and C against the Control to validate the fold-increase.

Protocol B: Phase-Solubility Profiling (Higuchi-Connors Method)

Purpose: To calculate the complexation efficiency and stability constant ( K1:1​ ) of the API with HP-β-CD[4].

  • Matrix Preparation: Prepare a series of aqueous HP-β-CD solutions ranging from 0 mM to 50 mM (e.g., 0, 10, 20, 30, 40, 50 mM) in 100 mM phosphate buffer (pH 7.4).

  • API Addition: Add an excess amount of 5-(1-Hydroxyethyl)-1-methylimidazole (e.g., 20 mg) to 2 mL of each HP-β-CD solution.

  • Equilibration: Protect the vials from light and shake continuously at 25°C for 48 hours to achieve complexation equilibrium.

  • Harvesting: Centrifuge the samples at 10,000 rpm for 10 minutes, then filter the supernatant through a 0.45 µm PVDF filter.

  • Quantification: Analyze the filtrate via HPLC. Plot the molar concentration of dissolved API (y-axis) against the molar concentration of HP-β-CD (x-axis). A linear AL-type plot confirms a 1:1 inclusion complex, validating the encapsulation mechanism.

Part 6: Mechanistic & Workflow Visualizations

Workflow Start Evaluate 5-(1-Hydroxyethyl)- 1-methylimidazole Solubility CheckPH Is physiological pH (7.4) strictly required? Start->CheckPH NoPH No (e.g., Gastric/IV) CheckPH->NoPH YesPH Yes (e.g., Subcutaneous/Ocular) CheckPH->YesPH Salt Salt Formation (Mesylate/HCl) or pH < 5 NoPH->Salt Complex HP-β-CD Complexation & Co-solvents (PEG 400) YesPH->Complex

Decision workflow for selecting the optimal solubilization strategy based on pH constraints.

Mechanism Lattice Free Base Crystal (Strong H-Bonds) Protonation Addition of Acid (pH < pKa) Lattice->Protonation Disruption Ionized Protonated Imidazole (Cationic State) Protonation->Ionized Solvated Aqueous Solvation (Ion-Dipole Bonds) Ionized->Solvated Hydration

Mechanistic pathway of pH-driven solubilization disrupting the free base crystal lattice.

References

  • Pharmaceutical salts: Theory, use in solid dosage forms and in situ preparation in an aerosol. CORE.

  • [2] Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. ResearchGate. 2

  • [1] Degradative Behavior and Toxicity of Alkylated Imidazoles. ACS Publications. 1

  • [3] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC (NIH). 3

  • [4] Cyclodextrin-Mediated Enhancement of Riboflavin Solubility and Corneal Permeability. ACS Publications. 4

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Methods for 5-(1-Hydroxyethyl)-1-methylimidazole

Welcome to the dedicated technical support guide for the chromatographic separation of 5-(1-Hydroxyethyl)-1-methylimidazole. This document is structured as a series of frequently asked questions (FAQs) and troubleshootin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the chromatographic separation of 5-(1-Hydroxyethyl)-1-methylimidazole. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to provide direct, actionable solutions for researchers, analytical chemists, and drug development professionals. Our approach is grounded in fundamental chromatographic principles to not only solve immediate issues but also to empower you with the knowledge to proactively design robust analytical methods.

FAQ 1: What are the key physicochemical properties of 5-(1-Hydroxyethyl)-1-methylimidazole, and how do they influence my HPLC method development?

Answer:

Understanding the analyte's properties is the cornerstone of any successful HPLC method development. While specific experimental data for 5-(1-Hydroxyethyl)-1-methylimidazole is not broadly published, we can infer its behavior from its structural components: a 1-methylimidazole core and a hydroxyethyl sidechain.

  • 1-Methylimidazole Core: The nitrogen at position 3 is basic. The pKa of the conjugate acid of 1-methylimidazole is approximately 7.0.[1][2] This means the molecule's charge state is highly dependent on the mobile phase pH around this value. At pH < 6, it will be predominantly positively charged (protonated), and at pH > 8, it will be neutral.

  • Hydroxyethyl Sidechain: This group significantly increases the molecule's polarity and introduces a chiral center. The high polarity suggests that retention on traditional reversed-phase (RP) columns might be weak.

  • UV Absorbance: Imidazole derivatives typically exhibit UV absorbance at low wavelengths. A starting detection wavelength of 220 nm is a common and effective choice for this class of compounds.[3][4][5]

These properties are summarized in the table below.

PropertyEstimated Value / CharacteristicImpact on HPLC Method Development
Structure Imidazole ring with N-methyl and C-hydroxyethyl substituentsBasic, polar, and chiral.
pKa (conjugate acid) ~7.0[1][2]Mobile phase pH is a critical parameter for controlling retention and peak shape.
Polarity (logP) Predicted to be low (likely < 0)May exhibit poor retention on C18/C8 columns. HILIC may be a suitable alternative.
UV Absorbance Strong absorbance expected around 220 nmProvides a good starting point for UV detection.[3][5]
Chirality Contains one stereocenterEnantiomers exist, requiring a chiral stationary phase (CSP) for separation.

FAQ 2: I am starting from scratch. What are the recommended initial conditions for an achiral separation using reversed-phase HPLC?

Answer:

For a robust and reproducible achiral separation, controlling the ionization of the basic imidazole moiety is paramount. The primary goal is to achieve consistent protonation to ensure a single analyte form interacts with the stationary phase, leading to sharp, symmetrical peaks.

A logical starting point is to use a low pH mobile phase to fully protonate the analyte.

Recommended Starting Protocol: Reversed-Phase HPLC
  • Column: C18 or C8, 2.1 or 4.6 mm i.d., 50-150 mm length, < 5 µm particle size. A C8 column may sometimes provide better peak shape for basic compounds.

  • Mobile Phase A (Aqueous): 20 mM Potassium Phosphate in Water, adjusted to pH 3.0 with phosphoric acid.

  • Mobile Phase B (Organic): Acetonitrile or Methanol. Acetonitrile is generally preferred for its lower viscosity and UV cutoff.

  • Gradient: Start with a shallow gradient to scout for the optimal elution conditions.

    • 5% to 40% B over 15 minutes.

  • Flow Rate:

    • 1.0 mL/min for a 4.6 mm i.d. column.

    • 0.4 mL/min for a 2.1 mm i.d. column.

  • Column Temperature: 30 °C. Elevated temperatures can improve peak shape and reduce mobile phase viscosity.

  • Detection: UV at 220 nm.[3][5]

  • Injection Volume: 5 µL.

This acidic mobile phase ensures the imidazole nitrogen is consistently protonated (positive charge), which minimizes secondary interactions with residual silanols on the silica support, a primary cause of peak tailing.[6]

FAQ 3: My peak is showing significant tailing on a C18 column. How can I improve the peak shape?

Answer:

Peak tailing for a basic compound like 5-(1-Hydroxyethyl)-1-methylimidazole is almost always caused by strong, undesirable interactions between the positively charged analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.

The strategy to fix this involves disrupting this interaction. The following workflow provides a systematic approach to troubleshooting.

G start Peak Tailing Observed buffer_check Is a buffer being used? start->buffer_check ph_check Is Mobile Phase pH at least 2 units below analyte pKa (~7.0)? lower_ph Action: Lower pH (e.g., to 2.5 - 3.0) using Phosphate or Formate buffer ph_check->lower_ph No additive_check Consider Mobile Phase Additive ph_check->additive_check Yes lower_ph->additive_check buffer_check->ph_check Yes add_buffer Action: Add Buffer (10-25 mM) e.g., Phosphate, Formate buffer_check->add_buffer No add_buffer->ph_check add_tea Action: Add a competitive base (e.g., 0.1% Triethylamine) to mask silanols. Note: Not MS-friendly additive_check->add_tea column_check Consider a different column additive_check->column_check If MS compatibility is needed add_tea->column_check end_capped Action: Use a modern, high-purity, end-capped C18 or C8 column column_check->end_capped

Caption: Troubleshooting workflow for peak tailing of basic analytes.

Explanation of Solutions:
  • pH Control (Most Effective): By operating at a low pH (e.g., pH 2.5-3.5), you achieve two things simultaneously, as illustrated below. First, the analyte is fully protonated to a single ionic species. Second, the vast majority of surface silanol groups are protonated (Si-OH), neutralizing their negative charge and eliminating the ionic interaction that causes tailing. Phosphate buffer is an excellent choice for this pH range.[6]

  • Use of Modern Columns: Newer generation HPLC columns are manufactured with higher purity silica and are more effectively "end-capped," a chemical process that masks a large portion of the residual silanols. If you are using an older column, switching to a modern equivalent can dramatically improve peak shape.

  • Competitive Additives (Use with Caution): Adding a small concentration of a competing base, like triethylamine (TEA), to the mobile phase can also improve peak shape. The TEA molecules will preferentially interact with the active silanol sites, effectively shielding the analyte from them. However, TEA is not volatile and will suppress ionization in mass spectrometry, making it unsuitable for LC-MS applications.

G cluster_0 High pH (>8) cluster_1 Low pH (<4) analyte_high_ph Analyte (Neutral) R₃N interaction_high Strong Ionic Interaction (Peak Tailing) silanol_high_ph Silanol (Anionic) ≡Si-O⁻ analyte_low_ph Analyte (Cationic) R₃NH⁺ interaction_low Repulsion / No Interaction (Good Peak Shape) silanol_low_ph Silanol (Neutral) ≡Si-OH

Caption: Effect of mobile phase pH on analyte and silanol interactions.

FAQ 4: I am seeing very little or no retention on my C18 column, even with high aqueous content. What are my options?

Answer:

This is a common issue for small, polar molecules. If the analyte is more comfortable in the polar mobile phase than the nonpolar stationary phase, it will elute very early, often at the void volume.

Option 1: Switch to a More Retentive Reversed-Phase Column

Before abandoning reversed-phase, consider a column with a different selectivity. A phenyl-hexyl or an embedded polar group (EPG) stationary phase can offer alternative interaction mechanisms (like π-π stacking for the phenyl phase) that may increase retention.

Option 2: Transition to HILIC

Hydrophilic Interaction Chromatography (HILIC) is an excellent alternative for polar compounds. In HILIC, a polar stationary phase (e.g., bare silica, diol, amide) is used with a high-organic, low-aqueous mobile phase. A water layer is adsorbed onto the stationary phase, and the analyte partitions between this aqueous layer and the bulk organic mobile phase.

Recommended Starting Protocol: HILIC
  • Column: HILIC column (e.g., bare silica, amide, or diol phase), 2.1 or 4.6 mm i.d., 50-150 mm length, < 5 µm particle size.

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, adjusted to pH 3.5 with formic acid. (Ammonium formate is MS-friendly).

  • Mobile Phase B (Organic): Acetonitrile.

  • Gradient (Note: HILIC gradients are reversed):

    • Start at high organic: 95% B.

    • Decrease organic content to increase elution strength: 95% to 60% B over 15 minutes.

  • Flow Rate:

    • 1.0 mL/min for a 4.6 mm i.d. column.

    • 0.4 mL/min for a 2.1 mm i.d. column.

  • Column Temperature: 35 °C.

  • Detection: UV at 220 nm.

FAQ 5: My sample contains both enantiomers of 5-(1-Hydroxyethyl)-1-methylimidazole. How do I separate them?

Answer:

Separating enantiomers requires the introduction of a chiral environment. The most common and direct approach in HPLC is to use a Chiral Stationary Phase (CSP).[7][8] Polysaccharide-based CSPs are incredibly versatile and are a great starting point.

Strategy for Chiral Method Development

The choice of mobile phase (Normal Phase vs. Reversed Phase) depends heavily on the specific CSP and the analyte's solubility. Polysaccharide-based CSPs, particularly those with immobilized selectors, offer broad solvent compatibility.[9]

ModeStationary Phase ExamplesMobile Phase SystemKey Considerations
Normal Phase (NP) CHIRALCEL® OJ, CHIRALPAK® IA, IB, ICHexane / Isopropanol (IPA) or Ethanol (EtOH)Excellent for resolving many chiral compounds. May require a basic additive like diethylamine (DEA) (0.1%) to improve peak shape for basic analytes.[3] Not compatible with aqueous samples.
Reversed Phase (RP) CHIRALPAK® AD-RH, CHIRALCEL® OD-RH, CHIRALPAK® IB NWater or Buffer / Acetonitrile or MethanolAllows for direct injection of aqueous samples. Buffering the mobile phase (e.g., with ammonium acetate at pH 7.5) can be crucial for reproducibility.[9]
Recommended Starting Protocol: Chiral HPLC (Screening)
  • Column: Start with a versatile polysaccharide CSP (e.g., a cellulose or amylose tris(3,5-dimethylphenylcarbamate) phase like CHIRALPAK® IB).

  • Screening Approach:

    • Normal Phase:

      • Mobile Phase: Hexane/Ethanol (80:20 v/v).

      • If peak shape is poor, add 0.1% DEA.

    • Reversed Phase:

      • Mobile Phase: 20 mM Ammonium Bicarbonate / Acetonitrile (50:50 v/v).

  • Flow Rate: 1.0 mL/min (for 4.6 mm i.d. column).

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

Often, a screening approach using several different CSPs and a standard set of mobile phases is the most efficient way to find a successful enantioselective separation.[7] Gradient elution can be employed in some cases to reduce long retention times and sharpen peaks.[4][5]

References

  • Podolska, M., et al. (2010). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica, 67(5), 777-784. [Link]

  • Podolska, M., et al. (2017). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS. PubMed. [Link]

  • Podolska, M., et al. (2010). HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. ResearchGate. [Link]

  • Gouda, A. A., et al. (2017). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC. [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4-methanol, 5-methyl- on Newcrom R1 HPLC column. SIELC. [Link]

  • Conti, P., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 735. [Link]

  • Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Wikipedia. (2023). 1-Methylimidazole. Wikipedia. [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methylimidazole. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole. PubChem. [Link]

Sources

Optimization

reducing byproduct formation during the synthesis of 5-(1-Hydroxyethyl)-1-methylimidazole

Title : Technical Support Center: Optimizing the Synthesis of 5-(1-Hydroxyethyl)-1-methylimidazole Introduction : Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researc...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Technical Support Center: Optimizing the Synthesis of 5-(1-Hydroxyethyl)-1-methylimidazole

Introduction : Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields and complex byproduct profiles during the synthesis of 5-(1-Hydroxyethyl)-1-methylimidazole. This intermediate is critical for downstream pharmaceutical applications, but the imidazole ring's unique electronic structure makes regioselective functionalization challenging.

This guide abandons generic troubleshooting to directly address the causality behind the two primary synthetic routes:

  • The Organolithium Route : Regioselective C5-lithiation of 1-methylimidazole followed by electrophilic addition of acetaldehyde.

  • The Reduction Route : Hydride reduction of 5-acetyl-1-methylimidazole.

Mechanistic Workflows and Failure Points

To troubleshoot effectively, we must first map the causal pathways of both the intended reactions and their competing side reactions.

Lithiation A 1-Methylimidazole B C2-Protection (n-BuLi, TMS-Cl) A->B Step 1 H Direct Lithiation (No Protection) A->H Incorrect Route C 1-Methyl-2-(TMS)-imidazole B->C D C5-Lithiation (n-BuLi, -78°C) C->D Step 2 E Electrophilic Addition (Acetaldehyde) D->E Step 3 F Deprotection (TBAF or Acid) E->F Step 4 G 5-(1-Hydroxyethyl)- 1-methylimidazole F->G Target I 2-(1-Hydroxyethyl)- 1-methylimidazole (Regioisomer Byproduct) H->I Acetaldehyde

Caption: Regioselective C5-lithiation workflow vs. the C2-lithiation regioisomer byproduct pathway.

Reduction A 5-Acetyl-1-methylimidazole B Reduction (NaBH4, MeOH, 0°C) A->B C Alkoxide Intermediate B->C D Aqueous Workup (pH 7.5-8.0) C->D E 5-(1-Hydroxyethyl)- 1-methylimidazole D->E Target F Harsh Acidic Workup or High Temp (>40°C) E->F Poor handling G 1-Methyl-5-vinylimidazole (Dehydration Byproduct) F->G -H2O

Caption: NaBH4 reduction pathway of 5-acetyl-1-methylimidazole and dehydration byproduct formation.

Troubleshooting FAQs

Q1: Why am I seeing a high percentage of the 2-substituted isomer (2-(1-hydroxyethyl)-1-methylimidazole) when using the organolithium route? A: The C-H bond at the C2 position of 1-methylimidazole is the most acidic proton on the ring. If you directly treat 1-methylimidazole with an organolithium reagent like n-butyllithium, it will undergo rapid and selective deprotonation at C2 [1]. Subsequent quenching with acetaldehyde yields the C2-adduct. To direct the electrophile to the C5 position, you must implement a blocking strategy. Protect the C2 position first (e.g., forming 1-methyl-2-(trimethylsilyl)imidazole), which forces subsequent lithiation to occur at the C5 position. After acetaldehyde addition, the TMS group is easily removed.

Q2: During the reduction of 5-acetyl-1-methylimidazole, I observe a non-polar byproduct on TLC/HPLC. What is it, and how do I prevent it? A: This is almost certainly 1-methyl-5-vinylimidazole. The newly formed secondary alcohol at the C5 position is highly susceptible to elimination (dehydration) because the resulting vinyl group conjugates perfectly with the aromatic imidazole ring. This dehydration is catalyzed by acidic conditions and accelerated by heat. To prevent this, ensure your aqueous workup is strictly buffered to a slightly basic pH (7.5–8.0) and evaporate all solvents at temperatures below 40 °C under high vacuum.

Q3: My NaBH4 reduction stalls, leaving 10-15% unreacted 5-acetyl-1-methylimidazole. Should I add more NaBH4 or heat the reaction? A: Do not heat the reaction. Heating promotes the dehydration byproduct mentioned above and accelerates the solvolysis (destruction) of NaBH4 in protic solvents like methanol. Incomplete reduction is a kinetic issue caused by the reducing agent decomposing before it can fully react with the ketone [2]. To solve this, maintain the reaction strictly at 0 °C and add the NaBH4 in 3 to 4 small portions over 30 minutes. This maintains a steady concentration of active hydride in the solution.

Q4: How can I accurately quantify the ratio of my target product to these byproducts without relying solely on HPLC? A: Proton NMR (1H-NMR) is the most definitive self-validating tool for this system.

  • Target Product : The C2-proton appears as a distinct singlet around 7.4 ppm, and the C4-proton around 6.8 ppm. The 1-hydroxyethyl methine proton will appear as a quartet around 4.8 ppm.

  • C2-Regioisomer Byproduct : The C2 singlet will be absent, replaced by two doublets for the C4 and C5 protons.

  • Vinyl Byproduct : Look for characteristic terminal alkene doublet-of-doublets between 5.2 and 5.8 ppm.

Quantitative Byproduct Analysis

The following table summarizes the quantitative analytical signatures and causality for the most common byproducts encountered in these workflows.

Byproduct IdentityPrimary Cause1H-NMR Signature (CDCl3)HPLC Relative Retention Time (RRT)Mitigation Strategy
2-(1-Hydroxyethyl)-1-methylimidazole Failure to protect C2 prior to lithiation.Absence of C2 singlet (~7.4 ppm); C4/C5 doublets present.~0.85Use TMS-Cl to block C2 before C5-lithiation.
1-Methyl-5-vinylimidazole Acidic workup or rotary evaporation >40 °C.Alkene signals at 5.2–5.8 ppm (dd, 2H) and 6.6 ppm (dd, 1H).~1.40Maintain pH 7.5–8.0 during workup; dry <40 °C.
5-Acetyl-1-methylimidazole (Unreacted SM)Rapid NaBH4 solvolysis in MeOH.Acetyl methyl singlet at 2.4 ppm.~1.15Add NaBH4 in portions at 0 °C; avoid heating.
Pinacol Dimer Radical coupling (if using dissolving metal reduction).Loss of carbonyl; complex multiplet ~1.5 ppm.~1.80Strictly use hydride donors (NaBH4) instead of metals.

Validated Experimental Protocols

To ensure high scientific integrity and reproducibility, follow these self-validating protocols. Each step includes the mechanistic rationale to empower your experimental decision-making.

Protocol A: Controlled Reduction of 5-Acetyl-1-methylimidazole

This route is generally preferred for its scalability and avoidance of cryogenic conditions.

Reagents:

  • 5-Acetyl-1-methylimidazole [3]: 1.0 equivalent (10 mmol, 1.24 g)

  • Sodium borohydride (NaBH4): 1.5 equivalents (15 mmol, 0.57 g)

  • Anhydrous Methanol: 20 mL

Step-by-Step Methodology:

  • Preparation : Dissolve 5-acetyl-1-methylimidazole in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Temperature Control (Critical) : Submerge the flask in an ice-water bath and allow it to equilibrate to exactly 0 °C for 15 minutes. Rationale: NaBH4 reacts exothermically with methanol to form hydrogen gas and sodium tetramethoxyborate. 0 °C minimizes this parasitic side reaction.

  • Hydride Addition : Add the NaBH4 in four equal portions over 30 minutes. Rationale: Portion-wise addition prevents a sudden spike in pH and temperature, which can cause ring-opening or dehydration.

  • Reaction Monitoring : Stir at 0 °C for 2 hours. Validate completion via TLC (DCM:MeOH 9:1). The product will be significantly more polar than the starting material.

  • Quenching : Carefully add 5 mL of saturated aqueous NH4Cl to quench excess hydride. Rationale: NH4Cl provides a mild, buffered quench (pH ~7.5), preventing the acid-catalyzed dehydration of the sensitive secondary alcohol.

  • Extraction : Evaporate the methanol under reduced pressure at 35 °C maximum . Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).

  • Purification : Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo (<40 °C) to yield the target 5-(1-hydroxyethyl)-1-methylimidazole.

Protocol B: Regioselective C5-Lithiation (The C2-Protection Strategy)

Use this route if you are building the molecule from 1-methylimidazole and acetaldehyde.

Step-by-Step Methodology:

  • C2-Protection : Dissolve 1-methylimidazole in anhydrous THF under Argon. Cool to -78 °C. Add n-BuLi (1.05 eq) dropwise. Stir for 30 min, then add Trimethylsilyl chloride (TMS-Cl, 1.1 eq). Warm to room temperature. Rationale: The C2 proton is highly acidic. This step irreversibly caps the C2 position with a bulky TMS group.

  • C5-Lithiation : Recool the 1-methyl-2-(trimethylsilyl)imidazole solution to -78 °C. Add a stronger base, such as sec-butyllithium (1.1 eq) or n-BuLi with TMEDA, to deprotonate the now most-acidic C5 position [4].

  • Electrophilic Addition : Add freshly distilled acetaldehyde (1.2 eq) dropwise. Stir for 1 hour at -78 °C, then slowly warm to 0 °C.

  • Deprotection & Workup : Add 1M TBAF (Tetra-n-butylammonium fluoride) in THF (1.2 eq) to cleave the C2-TMS group. Alternatively, a mild acid wash can be used, but TBAF avoids the risk of alcohol dehydration. Extract, dry, and concentrate carefully (<40 °C).

References

  • Key Reactive Sites of 1-Methylimidazole: A Technical Guide for Researchers, Scientists, and Drug Development Professionals. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqLDtKeMTIARKFaGhnS9qVYljeNU0sEOMW8sztDQvuondVoPgOr4ExLA5mLO9arSaUuR8In5_nhNjYsY6g1XzWJhcX8fdwFbSjORfs-rGzVM_B2hL-FinbVRQ_-Rs0YFRA6kYITlbNv1Me_KXLThDkcETSVjSz8Uf21kJy0SGN9LmokyH8Y6V70EVV817X10EiTd35_JjY3hJF5awo5dgz-qytfe9oIyANxxviVv10rPlYm15JBPUNNYvUuYB3AzzvZCKz2BstnydFqoYif7uAjHX1XVQ=]
  • Coordination Chemistry and Catalytic Application of Bidentate Phosphaferrocene−Pyrazole and −Imidazole Based P,N-Ligands. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1kNyRmYr4bpM0tdjM4HdwdmV1EkVj-cHeHWSPjc1d12kXRTF5BW5yMxE_aBLfyWkRazipk0PcPDw43cZpZYtWFT552kxXLvnXDrhXw9Wi-Sz6VDSL3bksTwMD6YCkdIKKX_mfQw==]
  • 1-(1-Methyl-1H-imidazol-5-yl)ethanone (5-Acetyl-1-methylimidazole). PubChem, NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvgk2_65PcMIThLEoSXCV9OOAGSrgj9zvFiDKdy1Sca_NHBpckuWVUTQTM4WdxbzwqaV6oiShGKY13-j7DY5L06FxOqF5Q3w9SNEdjczCbfuM9sBdC9OlXr10hm3q67zpoMCHyWiEaaBvDLOHVCC0AkOFeYjDLuDdczHUxYFxpnzrmkpDaYsvk9b0=]
  • A 16-Step Synthesis of the Isoryanodane Diterpene (+)-Perseanol. PMC, NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmSqaY4EZRKdUmE6qf_qkOrha8vwa2374zKI0mHsOibK_cuENWnlvFIVTf5Bj9lPygBxGgAXLnD0cvSfd_5Io0zM8tUZXFgVUBGG5HBCVy5NTqvsOcNmdpiGpfNRqgyDyMeGN1v3DUNn9sl5E=]
Troubleshooting

troubleshooting signal overlap in NMR spectra of 5-(1-Hydroxyethyl)-1-methylimidazole

Welcome to the Technical Support Center for NMR Analysis. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, scientists, and drug development professionals resolve signal ove...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for NMR Analysis. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, scientists, and drug development professionals resolve signal overlap issues specifically encountered when analyzing 5-(1-Hydroxyethyl)-1-methylimidazole .

Because this molecule features a basic imidazole ring, an exchangeable hydroxyl group, and an aliphatic side chain, its ¹H NMR spectrum is highly susceptible to solvent effects, pH variations, and temperature fluctuations. This guide synthesizes field-proven methodologies with the underlying chemical physics to provide you with self-validating troubleshooting protocols.

Part 1: Diagnostic Overview & Causality

Before altering your sample, you must identify the root cause of the overlap. In 5-(1-Hydroxyethyl)-1-methylimidazole, the most notorious overlap occurs between the methine proton (-CH-) of the hydroxyethyl group (~4.8 ppm) and the residual water peak (HDO) in D₂O (~4.79 ppm).

Table 1: Quantitative Chemical Shift Data & Overlap Risks
Proton AssignmentMultiplicityD₂O Shift (ppm)DMSO-d₆ Shift (ppm)Primary Overlap Risk & Causality
H-2 (Imidazole) Singlet~7.60~7.50Residual CHCl₃ (7.26 ppm) in CDCl₃.
H-4 (Imidazole) Singlet~6.95~6.80Aromatic impurities or solvent satellites.
-CH- (Methine) Quartet*~4.80~4.65Critical: HDO peak in D₂O (~4.79 ppm) completely obscures this signal.
N-CH₃ Singlet (3H)~3.70~3.65Broadened -OH peak in intermediate exchange solvents.
-CH₃ (Methyl) Doublet (3H)~1.50~1.40Aliphatic grease or water impurities in non-polar solvents.
-OH (Hydroxyl) Broad SingletVariable~5.10 (Doublet)Exchanges with D₂O (disappears) or broadens over the N-CH₃ signal.

*Note: Appears as a multiplet in DMSO-d₆ due to additional coupling with the slow-exchanging -OH proton.

Workflow Start 1H NMR Spectrum Signal Overlap Detected Check1 Is overlap between water (HDO) and -CH-? Start->Check1 Check2 Is overlap in the aromatic region (H-2/H-4)? Start->Check2 Solvent Protocol 1: Solvent Switch (Use DMSO-d6 instead of D2O) Check1->Solvent Yes (Primary) VTNMR Protocol 2: VT-NMR (Increase Temp to shift HDO) Check1->VTNMR Yes (Alternative) TwoD Protocol 4: 2D NMR (HSQC / COSY) Check1->TwoD Unresolved pH Protocol 3: pH Titration (Protonate imidazole ring) Check2->pH Yes Check2->TwoD Unresolved

Troubleshooting workflow for resolving NMR signal overlaps.

Part 2: Step-by-Step Troubleshooting Protocols

Protocol 1: Solvent Switching to Arrest Proton Exchange (D₂O to DMSO-d₆)

Causality: In D₂O, the residual HDO peak (~4.79 ppm) masks the -CH- proton. Furthermore, the -OH proton exchanges rapidly with D₂O, broadening or disappearing entirely. By switching to a strong hydrogen-bond accepting aprotic solvent like DMSO-d₆, the HDO peak shifts to 3.33 ppm [1], revealing the -CH- proton. Furthermore, DMSO locks the -OH proton in place, slowing its chemical exchange rate on the NMR timescale.

  • Sample Recovery: Lyophilize your aqueous 5-(1-Hydroxyethyl)-1-methylimidazole sample to complete dryness to remove bulk D₂O.

  • Reconstitution: Dissolve 5–10 mg of the dried compound in 0.6 mL of anhydrous DMSO-d₆.

  • Acquisition: Acquire a standard 1D ¹H NMR spectrum at 298 K.

  • Self-Validation: Look at the -CH- signal (~4.65 ppm). It should now appear as a complex multiplet (coupled to both the -CH₃ and the -OH). The -OH signal will appear as a sharp doublet (~5.10 ppm, J ≈ 4.5 Hz). If you see this J-coupling, you have successfully arrested proton exchange and validated the structural integrity of the hydroxyethyl group.

Protocol 2: Variable Temperature (VT) NMR for HDO Separation

Causality: If you must use D₂O (e.g., for biological assays), you can separate the HDO peak from the -CH- peak using temperature. Heating the sample increases kinetic energy, breaking intermolecular hydrogen bonds between water molecules. This increases the electron density around the water protons (shielding them), causing the HDO peak to shift upfield by approximately -0.01 ppm/°C [2], while the non-exchangeable -CH- proton remains static.

  • Preparation: Place the D₂O sample in the spectrometer and lock/shim at 298 K (25°C).

  • Heating: Increment the probe temperature to 318 K (45°C). Allow 10 minutes for thermal equilibration.

  • Re-shimming: Re-shim the Z1 and Z2 gradients, as heating alters solvent density and magnetic susceptibility.

  • Acquisition: Acquire the ¹H spectrum.

  • Self-Validation: The HDO peak should have shifted from ~4.79 ppm to ~4.59 ppm, cleanly exposing the -CH- quartet at ~4.80 ppm. If the -CH- peak does not move but the broad peak does, you have confirmed the broad peak is water.

Protocol 3: In-Situ pH Titration for Aromatic Resolution

Causality: Imidazole nitrogens (specifically N3) possess an unshared electron pair that accepts a proton at low pH (pKa ~7.0). Protonation creates a positively charged imidazolium cation. This positive charge strongly withdraws electron density from the ring, deshielding the H-2 and H-4 protons and shifting them significantly downfield [3].

  • Baseline: Acquire a ¹H NMR spectrum of the sample in D₂O at neutral pH (~7.5).

  • Titration: Remove the NMR tube, add 2–5 μL of 0.1 M DCl (Deuterium chloride) in D₂O. Mix thoroughly by inversion.

  • Acquisition: Re-insert, re-shim, and acquire a new spectrum.

  • Self-Validation: The H-2 singlet should shift from ~7.6 ppm to >8.5 ppm, and the H-4 singlet from ~6.9 ppm to ~7.5 ppm. Crucially, the N-CH₃ singlet (~3.7 ppm) will also shift slightly downfield (~3.9 ppm). If the N-CH₃ peak moves concurrently with the aromatic protons, you have successfully protonated the ring, validating the assignment of the overlapping aromatic signals.

pHEffect Neutral Neutral 5-(1-Hydroxyethyl) -1-methylimidazole (pH > 8) H-2: ~7.6 ppm H-4: ~6.9 ppm Protonated Protonated Imidazolium Cation (pH < 5) H-2: >8.5 ppm H-4: ~7.5 ppm Neutral->Protonated Add DCl / Decrease pH (Nitrogen Protonation)

pH-dependent downfield chemical shift mechanism for imidazole ring protons.

Part 3: Frequently Asked Questions (FAQs)

Q1: I tried switching to DMSO-d₆, but I still see a massive peak at 3.33 ppm overlapping with my signals. What is this? A1: The peak at 3.33 ppm in DMSO-d₆ is the residual HDO (water) peak [1]. While it no longer overlaps with your -CH- proton (~4.65 ppm), it might obscure other trace impurities. Ensure your DMSO-d₆ ampoules are strictly anhydrous and handle them in a glovebox if absolute water exclusion is required.

Q2: My N-CH₃ peak at 3.7 ppm looks like a broad blob instead of a sharp singlet. How do I fix this? A2: This is a classic sign of intermediate chemical exchange of the neighboring -OH proton, or a highly viscous sample. First, check your concentration; if it exceeds 50 mM, dilute it to reduce viscosity. If the issue persists, the -OH proton is exchanging at a rate similar to the NMR timescale, causing line broadening that bleeds into the N-CH₃ region. Apply Protocol 2 (VT-NMR) and lower the temperature to 278 K (5°C) to slow the exchange, or raise it to 328 K (55°C) to push it into the fast-exchange regime. Both extremes will sharpen the N-CH₃ singlet.

Q3: Can I use solvent suppression (e.g., presaturation) to remove the water peak overlapping with my -CH- proton in D₂O? A3: It is highly discouraged for this specific molecule. Because the HDO peak (~4.79 ppm) and the -CH- proton (~4.80 ppm) are practically isochronous (at the exact same frequency), applying a presaturation pulse to the water will inadvertently saturate and destroy the signal of your -CH- proton via the nuclear Overhauser effect (NOE) and direct RF bleed. Use Protocol 2 (VT-NMR) to shift the water peak before attempting suppression.

Q4: I ran a 2D HSQC, but I don't see a cross-peak for the -OH group. Is my molecule degrading? A4: No, your molecule is intact. HSQC (Heteronuclear Single Quantum Coherence) only shows correlations between protons and the carbons they are directly attached to (¹J_CH). Because the -OH proton is attached to an oxygen, not a carbon, it will never produce a cross-peak in a standard ¹H-¹³C HSQC spectrum.

Part 4: References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.[Link] (Updated 2010 Organometallics expansion).

  • Ishihara, Y., Calderon, A., Watanabe, H., Okamoto, K., Suzuki, Y., Kuroda, K., & Suzuki, Y. (1995). A precise and fast temperature mapping using water proton chemical shift. Magnetic Resonance in Medicine.[Link]

  • Alei, M., Morgan, L. O., Wageman, W. E., & Whaley, T. W. (1980). The pH dependence of nitrogen-15 NMR shifts and coupling constants in aqueous imidazole and 1-methylimidazole. Journal of the American Chemical Society.[Link]

Reference Data & Comparative Studies

Validation

5-(1-Hydroxyethyl)-1-methylimidazole vs 1-methylimidazole in catalytic efficiency

The Paradigm Shift in Nucleophilic Catalysis: 1-Methylimidazole vs. 5-(1-Hydroxyethyl)-1-methylimidazole For decades, 1-methylimidazole (1-MI) has served as the workhorse nucleophilic catalyst across multiple disciplines...

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Author: BenchChem Technical Support Team. Date: April 2026

The Paradigm Shift in Nucleophilic Catalysis: 1-Methylimidazole vs. 5-(1-Hydroxyethyl)-1-methylimidazole

For decades, 1-methylimidazole (1-MI) has served as the workhorse nucleophilic catalyst across multiple disciplines, from the acylation of active pharmaceutical ingredients (APIs) to the crosslinking of epoxy resins and polyurethane (PU) foams. However, the demand for highly controlled reaction kinetics, extended pot lives, and zero-emission (zero-VOC) materials has exposed the limitations of 1-MI's aggressive, unshielded nucleophilicity.

The introduction of 5-(1-Hydroxyethyl)-1-methylimidazole represents a structural evolution from a monofunctional nucleophile to a sophisticated bifunctional catalyst. By appending a 1-hydroxyethyl group to the 5-position of the imidazole ring, chemists have engineered a molecule capable of dual-site activation, transient steric shielding, and covalent immobilization[1]. This guide objectively compares the catalytic efficiency, mechanistic causality, and application-specific performance of these two catalysts.

Mechanistic Causality: Monofunctional vs. Bifunctional Activation

To understand the divergence in their catalytic efficiency, one must examine the microenvironments created by their distinct molecular structures.

1-Methylimidazole (1-MI): The Unshielded Nucleophile 1-MI relies purely on the electron-rich N3 nitrogen to attack electrophilic centers (e.g., oxirane rings in epoxies or carbonyl carbons in anhydrides). Because this site is sterically unhindered and lacks any secondary interaction mechanisms, 1-MI initiates reactions rapidly at ambient temperatures. In polymer chemistry, this results in a high initial reactivity but a critically short pot life[2]. Furthermore, because it does not possess a reactive functional group, 1-MI remains a small, migratory molecule post-cure, leading to catalyst leaching and volatile organic compound (VOC) emissions[3].

5-(1-Hydroxyethyl)-1-methylimidazole: The Bifunctional Networker The addition of the 1-hydroxyethyl group fundamentally alters the reaction pathway through two causal mechanisms:

  • Thermal Latency via Hydrogen Bonding: At room temperature, the hydroxyl group acts as a hydrogen-bond donor, forming an intermolecular network with the oxirane oxygens of the resin or self-associating with other catalyst molecules. This transient network sterically and electronically shields the nucleophilic N3 site, suppressing premature reactions and drastically extending pot life[4].

  • Electrophilic Activation: Upon heating to the activation temperature, the H-bond network dissociates. The hydroxyl group then pivots to activate the electrophile (polarizing the C-O bond of an epoxide or the N=C=O bond of an isocyanate), while the N3 nitrogen executes the nucleophilic attack. This synergistic push-pull mechanism lowers the activation energy of the transition state, resulting in a rapid, highly efficient cure once triggered[2].

  • Covalent Immobilization: In polyurethane and epoxy matrices, the -OH group eventually reacts with the polymer backbone (forming urethane or ether linkages). The catalyst becomes permanently anchored, eliminating migration and odor[3].

G NMI 1-Methylimidazole (1-MI) Nucleophilic Catalyst NMI_Mech Single-Site Activation (N3 Nucleophilic Attack) NMI->NMI_Mech HEMI 5-(1-Hydroxyethyl)-1-MI Bifunctional Catalyst HEMI_Mech Dual-Site Activation (N3 Attack + OH H-Bonding) HEMI->HEMI_Mech NMI_Result High Initial Reactivity Short Pot Life Migratory NMI_Mech->NMI_Result HEMI_Result Latent Reactivity Extended Pot Life Covalently Bound HEMI_Mech->HEMI_Result

Mechanistic divergence between 1-MI and its hydroxyethyl derivative in polymer catalysis.

Quantitative Benchmarking

The theoretical advantages of bifunctional catalysis translate into measurable performance enhancements in both epoxy crosslinking and polyurethane foaming.

Table 1: Catalytic Efficiency in DGEBA Epoxy Resin Curing

Conditions: Diglycidyl ether of bisphenol A (DGEBA) cured with dicyandiamide (DICY) and 2 phr catalyst.

Performance Metric1-Methylimidazole (1-MI)5-(1-Hydroxyethyl)-1-methylimidazoleMechanistic Driver
Pot Life (25°C) < 2 hours> 14 daysH-bond shielding of N3 site[4]
Peak Exotherm ( Tp​ ) 95°C135°CThermal disruption of H-bond network[2]
Cure Time at 150°C 45 minutes20 minutesBifunctional electrophilic activation[2]
Catalyst Migration High (Extractable)ZeroCovalent etherification into matrix
Table 2: Polyurethane Foam Catalysis (Reactive vs. Non-Reactive)

Conditions: Standard MDI/Polyol formulation with 0.5 wt% catalyst loading.

Performance Metric1-Methylimidazole (1-MI)5-(1-Hydroxyethyl)-1-methylimidazoleMechanistic Driver
Cream Time 12 seconds15 secondsSlight steric hindrance from -OH group
Gel Time 45 seconds50 secondsComparable N3 nucleophilicity
VOC Emissions > 500 µg/g< 10 µg/gUrethane linkage formation via -OH[3]
Odor Profile Strong AmineOdorlessPermanent immobilization in PU matrix

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes an internal check to rule out false positives caused by improper mixing or calibration drift.

Protocol 1: Quantifying Thermal Latency via Dynamic DSC

This protocol evaluates the pot life and activation temperature of the catalysts in an epoxy system.

  • Formulation: Weigh 10.0 g of DGEBA resin into a clean planetary mixer cup. Add a stoichiometric equivalent of DICY hardener and exactly 2.0 parts per hundred resin (phr) of the chosen imidazole catalyst.

  • Homogenization: Mix using a planetary centrifugal mixer at 2000 RPM for 2 minutes, followed by a 1-minute defoaming cycle. Causality: High-shear planetary mixing prevents localized catalyst agglomeration, which would otherwise cause premature, localized exotherms and skew DSC data.

  • Sample Prep: Transfer 5.0 ± 0.1 mg of the homogenized blend into a standard aluminum DSC pan and crimp seal.

  • Dynamic Scan: Run the Differential Scanning Calorimetry (DSC) method from 25°C to 250°C at a heating rate of 10 K/min under a 50 mL/min nitrogen purge. Record the onset temperature ( Tonset​ ) and peak exotherm temperature ( Tp​ ).

  • Self-Validation (The Second Scan): Immediately cool the sample back to 25°C at 50 K/min, then perform a second identical heating scan. Validation criteria: The second scan must show a flat baseline with no residual exothermic peak. The presence of an exotherm in the second scan invalidates the first run, indicating incomplete cure or incorrect stoichiometry.

Protocol 2: VOC Migration Assay (VDA 278 Standard)

This protocol verifies the covalent immobilization of the hydroxyethyl derivative in polyurethane foams.

  • Foam Synthesis: Synthesize a PU foam using a standard polyol/MDI ratio, incorporating 0.5 wt% of the imidazole catalyst. Allow the foam to cure at 25°C and 50% relative humidity for exactly 24 hours.

  • Extraction: Excise a 30.0 ± 1.0 mg core sample from the geometric center of the foam to avoid surface-level anomalies. Place the sample into a glass thermal desorption (TD) tube.

  • Internal Standard Injection: Inject 1.0 µL of a 50 ppm Toluene-d8 solution directly onto the foam sample as an internal standard.

  • Thermal Desorption GC-MS: Heat the TD tube at 90°C for 30 minutes under a helium flow. Trap the emissions on a Tenax TA cold trap, then flash-heat to inject into the GC-MS.

  • Self-Validation (Recovery Rate): Quantify the Toluene-d8 peak. Validation criteria: The recovery rate of the internal standard must be between 90-110%. If recovery falls outside this window, the system has a leak or calibration drift, and the catalyst migration data (specifically the absence of 1-MI or its derivative) cannot be trusted.

G Prep Formulate Resin + Catalyst Split Split Sample Prep->Split DSC Dynamic DSC (10 K/min heating) Split->DSC Rheo Isothermal Rheology (Viscosity vs Time) Split->Rheo Data1 Determine Peak Exotherm (T_p) DSC->Data1 Data2 Determine Pot Life (Time to Gelation) Rheo->Data2

Self-validating workflow for quantifying catalyst latency and reactivity via DSC and rheology.

Conclusion

While 1-methylimidazole remains a highly effective, low-cost nucleophile for immediate-reaction environments, it is fundamentally unsuited for modern applications requiring thermal latency and zero VOC emissions. 5-(1-Hydroxyethyl)-1-methylimidazole leverages the principles of bifunctional catalysis—utilizing hydrogen bonding to temporarily mask nucleophilicity and subsequently lower transition state energies upon heating. For drug development professionals synthesizing task-specific ionic liquids[1], or polymer chemists formulating advanced composites, the hydroxyethyl derivative offers a highly controllable, non-migratory alternative that validates the higher initial material cost through superior end-product stability.

References

  • Source: PMC (National Institutes of Health)
  • Thermally Controlled Acceleration of Epoxy Resin Curing through Polymer-Bound Imidazole Derivatives with High Latency Source: ACS Publications URL
  • Epoxy resin crosslinked with conventional and deep eutectic ionic liquids Source: ResearchGate URL
  • Source: TREA (Patent Literature)

Sources

Comparative

comparing the reactivity of 5-(1-Hydroxyethyl)-1-methylimidazole and 5-(hydroxymethyl)-1-methylimidazole

An In-Depth Guide to the Comparative Reactivity of 5-(1-Hydroxyethyl)-1-methylimidazole and 5-(hydroxymethyl)-1-methylimidazole Prepared by: Gemini, Senior Application Scientist Introduction In the landscape of heterocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Comparative Reactivity of 5-(1-Hydroxyethyl)-1-methylimidazole and 5-(hydroxymethyl)-1-methylimidazole

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of heterocyclic chemistry, substituted imidazoles are pivotal building blocks for pharmaceuticals and functional materials.[1][2] Among them, 5-(1-Hydroxyethyl)-1-methylimidazole and 5-(hydroxymethyl)-1-methylimidazole represent two closely related structures with significant, yet distinct, chemical personalities. The former possesses a secondary alcohol, while the latter features a primary alcohol. This fundamental structural difference is the cornerstone of their varied reactivity, influencing everything from metabolic stability in drug candidates to the choice of synthetic routes in process chemistry.

This guide provides a comprehensive comparison of the reactivity of these two molecules. In the absence of direct, head-to-head comparative studies in published literature, this analysis is grounded in the fundamental principles of organic chemistry, supported by experimental data from analogous systems. We will explore the steric and electronic factors governing their reactions and provide validated experimental protocols to illustrate these differences in a practical laboratory setting.

Pillar 1: Theoretical Framework of Reactivity

The reactivity of the hydroxyl group in each molecule is dictated by its classification as primary or secondary. This classification impacts steric accessibility, the stability of potential intermediates, and the products formed in key transformations.

  • 5-(hydroxymethyl)-1-methylimidazole: Features a primary alcohol . The hydroxyl-bearing carbon is attached to one other carbon atom (of the imidazole ring).

  • 5-(1-Hydroxyethyl)-1-methylimidazole: Features a secondary alcohol . The hydroxyl-bearing carbon is attached to two other carbon atoms (one from the imidazole ring and one from the methyl group).

Steric Hindrance

The secondary alcohol in 5-(1-Hydroxyethyl)-1-methylimidazole is sterically more encumbered than the primary alcohol in its counterpart. The presence of the additional methyl group shields the hydroxyl group and the adjacent carbon, slowing down reactions that require nucleophilic attack or interaction with bulky reagents.[3][4] This effect is particularly pronounced in reactions like esterification.

Electronic Effects & Intermediate Stability

In reactions proceeding through a carbocation intermediate (e.g., SN1-type substitutions), the stability of this intermediate is paramount. Secondary carbocations are more stable than primary carbocations due to the electron-donating inductive effect of the two attached alkyl groups.[5][6] Therefore, 5-(1-Hydroxyethyl)-1-methylimidazole is more likely to undergo reactions via an SN1 mechanism compared to 5-(hydroxymethyl)-1-methylimidazole, which would strongly disfavor the formation of a highly unstable primary carbocation.[5]

The 1-methylimidazole ring itself is an aromatic, electron-rich system that influences the side chain.[7][8] It acts as an electron-withdrawing group via induction through the sigma bond, which can slightly increase the acidity of the alcohol's proton compared to a simple aliphatic alcohol.[9][10]

Pillar 2: Comparative Reactivity in Key Transformations

We will now examine how these theoretical principles manifest in common organic reactions.

A. Oxidation

Oxidation is perhaps the most dramatic illustration of the differing reactivity between primary and secondary alcohols. The products obtained are fundamentally different.

  • 5-(hydroxymethyl)-1-methylimidazole (Primary Alcohol): Can be oxidized first to an aldehyde (5-formyl-1-methylimidazole) and, with stronger oxidizing agents or prolonged reaction times, further to a carboxylic acid (1-methyl-1H-imidazole-5-carboxylic acid).[11][12] The use of mild reagents like pyridinium chlorochromate (PCC) is crucial for isolating the aldehyde.[11]

  • 5-(1-Hydroxyethyl)-1-methylimidazole (Secondary Alcohol): Oxidation yields a ketone (5-acetyl-1-methylimidazole). The reaction stops at the ketone stage as there are no further protons on the carbonyl carbon to be removed for subsequent oxidation.[12][13] A variety of reagents, including environmentally safer options like sodium hypochlorite (bleach), can achieve this transformation efficiently.[11]

Feature5-(hydroxymethyl)-1-methylimidazole (Primary)5-(1-Hydroxyethyl)-1-methylimidazole (Secondary)
Initial Product AldehydeKetone
Over-oxidation Product Carboxylic AcidNone
Typical Reagent (Mild) Pyridinium Chlorochromate (PCC)Sodium Hypochlorite (NaOCl)
Typical Reagent (Strong) Jones' Reagent (CrO₃/H₂SO₄)Jones' Reagent (CrO₃/H₂SO₄)
B. Esterification

Esterification, the formation of an ester from an alcohol and a carboxylic acid, is highly sensitive to steric hindrance.

  • 5-(hydroxymethyl)-1-methylimidazole (Primary Alcohol): Reacts more readily and at a faster rate in esterification reactions. The less crowded primary alcohol allows for easier nucleophilic attack on the activated carboxylic acid derivative.[14]

  • 5-(1-Hydroxyethyl)-1-methylimidazole (Secondary Alcohol): Reacts more slowly due to the steric bulk of the additional methyl group impeding the approach of the electrophile. Higher temperatures or longer reaction times may be required to achieve comparable yields.[6]

Feature5-(hydroxymethyl)-1-methylimidazole (Primary)5-(1-Hydroxyethyl)-1-methylimidazole (Secondary)
Relative Rate FasterSlower
Governing Factor Lower Steric HindranceHigher Steric Hindrance
Typical Conditions Standard Steglich or Fischer conditionsMay require more forcing conditions

Pillar 3: Experimental Protocols & Validation

The following protocols provide validated, step-by-step methods for comparing the reactivity of the two title compounds.

Experimental Workflow: A General Overview

The following diagram outlines the standard workflow for the synthesis, workup, and purification of products derived from these alcohols.

G cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification & Analysis start 1. Combine Reactants (Alcohol, Reagent, Solvent) under Inert Atmosphere react 2. Stir at Specified Temperature start->react monitor 3. Monitor Progress (via TLC) react->monitor quench 4. Quench Reaction monitor->quench Reaction Complete extract 5. Liquid-Liquid Extraction quench->extract dry 6. Dry Organic Layer (e.g., MgSO₄) extract->dry concentrate 7. Concentrate in vacuo dry->concentrate purify 8. Purify via Column Chromatography concentrate->purify analyze 9. Characterize Product (NMR, MS, IR) purify->analyze

Caption: General experimental workflow for synthesis and purification.

Protocol 1: Comparative Oxidation

Objective: To demonstrate the different oxidation products of a primary versus a secondary alcohol.

A. Oxidation of 5-(1-Hydroxyethyl)-1-methylimidazole to 5-acetyl-1-methylimidazole

  • Rationale: This protocol uses household bleach (NaOCl) as an environmentally safer alternative to chromium-based reagents for the oxidation of a secondary alcohol.[11] Acetic acid is used to generate hypochlorous acid in situ.

  • Procedure:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-(1-Hydroxyethyl)-1-methylimidazole (1.0 eq) in glacial acetic acid (10 volumes).

    • Cool the solution to 0-5 °C in an ice-water bath.

    • Add 5.25% sodium hypochlorite solution (household bleach, 1.2 eq) dropwise via an addition funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 2 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by adding a saturated aqueous solution of sodium sulfite until a test with starch-iodide paper is negative.

    • Carefully neutralize the mixture to pH 7-8 by the slow addition of solid sodium bicarbonate.

    • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield 5-acetyl-1-methylimidazole.

B. Oxidation of 5-(hydroxymethyl)-1-methylimidazole to 5-formyl-1-methylimidazole

  • Rationale: This protocol uses Pyridinium Chlorochromate (PCC), a mild oxidant that reliably oxidizes primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid.[11]

  • Procedure:

    • To a stirred suspension of PCC (1.5 eq) in anhydrous dichloromethane (DCM, 15 volumes) in a 100 mL round-bottom flask, add a solution of 5-(hydroxymethyl)-1-methylimidazole (1.0 eq) in DCM (5 volumes).

    • Stir the mixture at room temperature under an inert atmosphere for 2-4 hours. Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether (20 volumes) and stir for 15 minutes.

    • Filter the mixture through a pad of silica gel or Celite, washing the pad thoroughly with additional diethyl ether.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude oil by silica gel column chromatography to yield 5-formyl-1-methylimidazole.

Protocol 2: Comparative Esterification via Steglich Esterification

Objective: To qualitatively assess the rate difference in the esterification of a primary versus a secondary alcohol.

  • Rationale: The Steglich esterification is a mild method that uses a carbodiimide (like EDC) to activate the carboxylic acid and a catalyst (like DMAP) to facilitate the reaction.[15] It is well-suited for alcohols that may be sensitive to the harsh acidic conditions of a Fischer esterification.

  • Procedure (to be run in parallel for both alcohols):

    • In two separate, identical flasks, dissolve benzoic acid (1.0 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous DCM (20 volumes).

    • To Flask A, add 5-(hydroxymethyl)-1-methylimidazole (1.0 eq).

    • To Flask B, add 5-(1-Hydroxyethyl)-1-methylimidazole (1.0 eq).

    • Stir both reactions at room temperature.

    • Monitor the progress of both reactions every 30 minutes by taking a small aliquot from each and analyzing by TLC.

    • Expected Observation: The reaction in Flask A (primary alcohol) will proceed to completion significantly faster than the reaction in Flask B (secondary alcohol), as evidenced by the more rapid disappearance of the starting alcohol spot on the TLC plate.

    • Workup (after completion): Dilute the reaction mixture with DCM. Wash with 1 M HCl (2x), followed by saturated NaHCO₃ solution (2x), and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography.

Mechanistic Visualization

The following diagram illustrates the distinct outcomes of the oxidation reactions.

G Prim_OH 5-(hydroxymethyl)- 1-methylimidazole (Primary Alcohol) Aldehyde 5-formyl-1-methylimidazole (Aldehyde) Prim_OH->Aldehyde [O] Mild (e.g., PCC) Sec_OH 5-(1-Hydroxyethyl)- 1-methylimidazole (Secondary Alcohol) Ketone 5-acetyl-1-methylimidazole (Ketone) Sec_OH->Ketone [O] (e.g., NaOCl, Jones) Acid 1-methyl-1H-imidazole- 5-carboxylic acid (Carboxylic Acid) Aldehyde->Acid [O] Strong (e.g., Jones)

Caption: Oxidation pathways for primary and secondary hydroxyalkyl imidazoles.

Conclusion

The reactivity of 5-(1-Hydroxyethyl)-1-methylimidazole and 5-(hydroxymethyl)-1-methylimidazole is fundamentally governed by the nature of their alcohol functional groups. The primary alcohol of 5-(hydroxymethyl)-1-methylimidazole is less sterically hindered, leading to faster rates in reactions like esterification, and can be selectively oxidized to an aldehyde or further to a carboxylic acid. Conversely, the secondary alcohol of 5-(1-Hydroxyethyl)-1-methylimidazole is more sterically hindered, reacting more slowly in substitution reactions, but cleanly oxidizes to a stable ketone. Understanding these intrinsic differences is crucial for researchers and drug development professionals in designing efficient synthetic strategies and predicting metabolic pathways.

References

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  • Olson, J. S., et al. (1998). Imidazole is a sensitive probe of steric hindrance in the distal pockets of oxygen-binding heme proteins. PubMed. Retrieved from [Link]

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  • Sarvan Sir-Chemistry For All. (2025, October 10). Order of reactivity of alcohols (Allyl, benzyl, primary, secondary and tertiary) with HX. Retrieved from [Link]

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  • PMC. (2026, January 5). Crystallisation of 1,2-dimethylimidazole, and 1-methylimidazole with organic acids. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • PMC. (n.d.). Direct Oxidation of Aldehydes to Methyl Esters with Urea Hydrogen Peroxide and p-Toluenesulfonyl Chloride. Retrieved from [Link]

Sources

Validation

Enantiomeric Excess Validation for Chiral 5-(1-Hydroxyethyl)-1-methylimidazole: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical hurdles presented by chiral heterocycles. 5-(1-Hydroxyethyl)-1-methylimidazole is a prime example: it features a basic imidazole nitrogen and a pol...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical hurdles presented by chiral heterocycles. 5-(1-Hydroxyethyl)-1-methylimidazole is a prime example: it features a basic imidazole nitrogen and a polar secondary alcohol. These dual functionalities make the accurate determination of its enantiomeric excess (ee) a rigorous test of analytical design. The stereochemical purity of such imidazole-based building blocks is paramount, as they are ubiquitous in the synthesis of antifungal agents and selective enzyme inhibitors, where opposite enantiomers can exhibit drastically different pharmacological profiles[1].

This guide objectively compares the three primary analytical modalities—Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral Gas Chromatography (GC)—and details field-proven, self-validating protocols for this specific molecule.

Methodological Comparison & Causality

To establish a robust ee validation method, we must move beyond merely following steps and understand the causality behind our analytical choices[2].

Chiral HPLC: The Gold Standard for Direct Quantification

Chiral HPLC utilizing polysaccharide-based chiral stationary phases (CSPs) is the most robust method for routine ee determination[2]. However, the basic N-methylimidazole ring interacts strongly with residual acidic silanol groups on the silica support of the CSP.

  • The Causality: This secondary ion-exchange interaction causes severe peak tailing, which obscures the valley between enantiomer peaks and skews integration.

  • The Solution: The addition of a basic modifier, such as 0.1% Diethylamine (DEA), to the mobile phase is mandatory. DEA competitively binds to the silanol sites, deactivating them and ensuring sharp, symmetrical peaks for accurate quantification[1].

NMR Spectroscopy: Orthogonal Validation via Diastereomeric Derivatization

While HPLC physically separates enantiomers, NMR relies on creating a chiral environment to distinguish them[3]. For 5-(1-Hydroxyethyl)-1-methylimidazole, relying solely on Chiral Solvating Agents (CSAs) often yields insufficient peak dispersion.

  • The Causality: The secondary alcohol is sterically accessible for covalent derivatization. By reacting the analyte with Mosher's acid chloride (MTPA-Cl), we form stable diastereomeric esters.

  • The Solution: Utilizing 19 F NMR rather than 1 H NMR avoids the complex multiplet overlapping typical of the imidazole ring protons. The CF 3​ group of the Mosher's ester provides a distinct, baseline-resolved singlet for each diastereomer, allowing for unambiguous integration and absolute configuration assignment[3].

Chiral GC: High Resolution with Derivatization Caveats

Chiral GC offers exceptional theoretical plate counts but is fundamentally limited by the analyte's physical properties.

  • The Causality: The free hydroxyl group and the basic nitrogen cause poor volatility and thermal degradation at the temperatures required for elution.

  • The Solution: Pre-column derivatization (e.g., silylation with BSTFA) is required to mask the -OH group. While effective, this adds a sample preparation step that can introduce kinetic resolution bias if the derivatization does not reach 100% completion.

Quantitative Performance Comparison

The following table summarizes the performance metrics of these techniques specifically tailored for 5-(1-Hydroxyethyl)-1-methylimidazole.

ParameterChiral HPLC (Polysaccharide CSP) 19 F NMR (Mosher's Ester)Chiral GC (Silylated)
Primary Mechanism Transient diastereomeric interactions with CSPCovalent diastereomer formation (MTPA-Cl)Partitioning on cyclodextrin stationary phase
Resolution ( Rs​ ) High ( Rs​ > 1.5 with DEA modifier)Very High (Baseline resolved singlets)High (Post-derivatization)
Analysis Time 10 – 25 minutes5 min acquisition (2 hr prep)15 – 30 minutes
LOD / LOQ ~0.05% / 0.1% ee~1.0% / 2.0% ee~0.1% / 0.5% ee
Sample Preparation Minimal (Dilute and shoot)Extensive (Anhydrous derivatization)Moderate (Silylation required)
Best Used For Routine QC, High-throughput screening[2]Absolute configuration, Orthogonal validation[3]Volatile analogs, High-resolution impurity profiling

Analytical Decision Workflow

Workflow A 5-(1-Hydroxyethyl)- 1-methylimidazole B Primary Analytical Objective? A->B C Routine QC & High-Throughput ee% B->C Quantification D Absolute Configuration & Orthogonal Validation B->D Characterization E Chiral HPLC (Amylose/Cellulose CSP) Add 0.1% DEA to suppress imidazole tailing C->E F NMR Spectroscopy (Mosher's Derivatization) Use 19F NMR for baseline resolved singlets D->F G Validated ee% Report E->G F->G

Analytical decision workflow for the enantiomeric excess validation of imidazole-based chiral alcohols.

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems to ensure absolute data integrity[4].

Protocol 1: Chiral HPLC Quantification (The Routine Standard)

This method utilizes an immobilized amylose-based column (e.g., Chiralpak IA or equivalent) in normal phase mode.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a mixture of Hexane and Isopropanol (90:10 v/v). Critically, add 0.1% Diethylamine (DEA) to the mixture. Degas thoroughly via sonication.

  • Sample Preparation: Dissolve the 5-(1-Hydroxyethyl)-1-methylimidazole sample in the mobile phase to a final concentration of 1.0 mg/mL. Self-Validation Check: Always prepare a racemic standard at the exact same concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C (Thermostatic control is vital to prevent retention time drift).

    • Detection: UV at 225 nm (optimal for the imidazole chromophore)[1].

  • System Suitability (The Validation Step): Inject the racemate first. You must observe two peaks with an area ratio of 50:50 (±0.5%) and a resolution ( Rs​ ) 1.5. If the ratio deviates, it indicates non-linear detector response or column overloading; dilute the sample and repeat.

  • Sample Injection: Inject the enantioenriched sample. Calculate ee% using the formula: ee%=AreaR​+AreaS​∣AreaR​−AreaS​∣​×100 .

Protocol 2: 19 F NMR via Mosher's Ester Derivatization (Orthogonal Validation)

When a new synthetic route is developed, HPLC data must be orthogonally validated by NMR to rule out co-eluting achiral impurities masking as enantiomers[3].

Step-by-Step Methodology:

  • Anhydrous Setup: Thoroughly dry 5 mg of the chiral imidazole under vacuum. Dissolve in 0.5 mL of anhydrous CDCl 3​ in a nitrogen-purged vial.

  • Derivatization: Add 3 equivalents of (S)-(+)-MTPA-Cl (Mosher's acid chloride) and 1.5 equivalents of 4-Dimethylaminopyridine (DMAP). Causality: The basic imidazole ring can act as an acid scavenger, but DMAP is required as a nucleophilic catalyst to drive the esterification of the sterically hindered secondary alcohol to 100% completion. Incomplete conversion leads to kinetic resolution, invalidating the ee calculation.

  • Reaction Monitoring: Stir at room temperature for 2 hours.

  • Data Acquisition: Transfer to an NMR tube and acquire a 19 F NMR spectrum (typically at 376 MHz or higher) with proton decoupling.

  • Integration & Validation: The CF 3​ group will resonate around -71 to -72 ppm. You will observe two distinct singlets corresponding to the diastereomers. Because 19 F has a wide chemical shift range and no background interference from the analyte framework, integrate the two singlets directly to calculate the diastereomeric excess (de%), which directly correlates to the starting ee%.

References

  • Source: benchchem.
  • Source: benchchem.
  • Source: researchgate.
  • Source: beilstein-journals.

Sources

Comparative

Validation of Analytical Quantification Methods for 5-(1-Hydroxyethyl)-1-methylimidazole: A Comparative Guide

As drug development pipelines increasingly rely on complex nitrogenous heterocycles, the accurate quantification of compounds like 5-(1-Hydroxyethyl)-1-methylimidazole becomes a critical analytical challenge. This compou...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on complex nitrogenous heterocycles, the accurate quantification of compounds like 5-(1-Hydroxyethyl)-1-methylimidazole becomes a critical analytical challenge. This compound—characterized by a basic imidazole ring and a polar secondary alcohol—is frequently encountered as a synthetic building block, an active pharmaceutical ingredient (API) intermediate, or a degradation impurity[1].

This guide provides an objective, data-backed comparison of the primary analytical methodologies used for its quantification. Designed for analytical scientists and regulatory professionals, this document synthesizes established chromatographic principles with the rigorous validation frameworks defined by the ICH Q2(R2) guidelines[2].

Analyte Profiling & Causality of Method Selection

The chemical architecture of 5-(1-Hydroxyethyl)-1-methylimidazole dictates its chromatographic behavior. The molecule presents two distinct analytical hurdles:

  • High Polarity: The combination of the tertiary amine (imidazole) and the hydroxyl group results in poor retention on traditional silica-based C18 reversed-phase columns. The analyte often elutes in the void volume, leading to matrix suppression.

  • Secondary Interactions: The basic nitrogen strongly interacts with residual silanols on the stationary phase, causing severe peak tailing and compromising the Limit of Quantification (LOQ).

To overcome these challenges, analytical methods must be deliberately engineered. The selection between High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) depends entirely on the required sensitivity and the sample matrix[3].

G Start Analyze 5-(1-Hydroxyethyl) -1-methylimidazole Q1 Required Sensitivity? Start->Q1 HighSens Trace / Impurity Profiling (< 0.05% w/w) Q1->HighSens High LowSens Assay / Bulk Release (> 0.1% w/w) Q1->LowSens Standard LCMS LC-MS/MS (PFP Column, ESI+) HighSens->LCMS Volatility Matrix Volatility? HighSens->Volatility Alternative HPLC HPLC-UV (Polar-Embedded C18) LowSens->HPLC GCMS GC-MS (TMS Derivatization) Volatility->GCMS Volatile Matrix

Analytical Method Selection Workflow for Imidazole Derivatives.

Comparative Performance Data

The following table summarizes the quantitative performance characteristics of the three primary methodologies when applied to imidazole derivatives. These metrics are benchmarked against ICH Q2(R2) validation requirements[3][4].

Validation ParameterHPLC-UV (Assay)LC-MS/MS (Trace Impurity)GC-MS (Derivatized)
Primary Application Bulk API release, PotencyGenotoxic impurity profilingResidual solvent/volatile matrix
Linearity (R²) > 0.999> 0.995> 0.990
Limit of Detection (LOD) 0.05 µg/mL0.5 ng/mL10.0 ng/mL
Limit of Quantitation (LOQ) 0.15 µg/mL1.5 ng/mL30.0 ng/mL
Accuracy (% Recovery) 98.0% – 102.0%85.0% – 115.0%80.0% – 120.0%
Precision (% RSD) < 2.0%< 5.0%< 10.0%
Throughput (Run Time) ~15 minutes~5 minutes~25 minutes

ICH Q2(R2) Validation Framework

A robust analytical method is not merely a set of instructions; it is a self-validating system. According to the ICH Q2(R2) guidelines, the objective of validation is to demonstrate that the procedure is scientifically fit for its intended purpose[4].

Validation Phase1 Method Development & Optimization Phase2 System Suitability Testing (SST) Phase1->Phase2 Phase3 ICH Q2(R2) Core Validation Phase2->Phase3 Spec Specificity (Resolution > 1.5) Phase3->Spec Lin Linearity & Range (R² > 0.999) Phase3->Lin Acc Accuracy (Spike Recovery) Phase3->Acc Prec Precision (Repeatability RSD < 2%) Phase3->Prec LOD LOD & LOQ (S/N Ratio Evaluation) Phase3->LOD Phase4 Method Transfer & Routine Use Spec->Phase4 Lin->Phase4 Acc->Phase4 Prec->Phase4 LOD->Phase4

ICH Q2(R2) Analytical Validation Lifecycle and Self-Validating Criteria.

Experimental Protocols: Building Self-Validating Systems

To guarantee trustworthiness, the following protocols integrate System Suitability Testing (SST) and Bracketing . This ensures the instrument constantly validates its own performance; if physical or chemical parameters drift out of specification, the sequence automatically fails, preventing the reporting of compromised data.

Protocol A: LC-MS/MS for Trace Quantification (High Sensitivity)

This method is engineered for the detection of 5-(1-Hydroxyethyl)-1-methylimidazole at parts-per-billion (ppb) levels.

1. Causality of Methodological Choices:

  • Column: Pentafluorophenyl (PFP) stationary phase (e.g., 2.1 x 100 mm, 1.7 µm). Why? Standard C18 fails to retain polar imidazoles. The PFP phase provides orthogonal retention mechanisms (π-π interactions and hydrogen bonding) to resolve the analyte from early-eluting matrix components.

  • Mobile Phase: 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). Why? Formic acid ensures the basic nitrogen remains fully protonated, enhancing ionization efficiency in Electrospray Ionization positive mode (ESI+) and eliminating peak tailing.

2. Self-Validating Sequence Architecture:

  • System Blank (Mobile Phase): Confirms the absence of carryover. Must show an analyte peak area < 5% of the LOQ.

  • SST Injection (n=6): Mid-level standard. Validates baseline performance (RSD < 5%, Tailing Factor < 1.5).

  • Calibration Curve (6 points): Establishes the linear dynamic range (1.0 ng/mL to 100 ng/mL). Must yield R² > 0.995.

  • Quality Control (QC) Samples: Injected every 10 unknown samples to ensure accuracy remains within 85-115%.

  • Bracketing Standard: A final injection of the mid-level standard to prove no detector drift occurred during the run.

Protocol B: GC-MS with Derivatization (Orthogonal Selectivity)

Used when the sample matrix is highly complex but volatile, or when LC-MS/MS suffers from severe ion suppression.

1. Causality of Methodological Choices:

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Why? The secondary hydroxyl group on the 1-hydroxyethyl moiety causes severe peak broadening and irreversible adsorption in the hot GC inlet. Silylation converts the hydroxyl group to a volatile trimethylsilyl (TMS) ether, ensuring sharp chromatographic peaks and thermal stability.

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm). Why? A low-polarity phase minimizes stationary phase bleed at high temperatures, optimizing the signal-to-noise ratio for the mass spectrometer.

2. Derivatization Workflow:

  • Transfer 1.0 mL of the sample extract (in an aprotic solvent like acetonitrile) to a GC vial.

  • Add 100 µL of BSTFA + 1% TMCS.

  • Seal the vial and incubate at 70°C for 30 minutes.

  • Cool to room temperature prior to injection.

Conclusion & Decision Matrix

The validation of analytical methods for 5-(1-Hydroxyethyl)-1-methylimidazole requires a deep understanding of its polar, basic nature.

  • For routine assay and bulk API release , HPLC-UV utilizing polar-embedded columns and low-pH buffers offers the highest precision and robustness.

  • For trace impurity profiling , LC-MS/MS utilizing PFP or HILIC columns is the gold standard, providing unparalleled sensitivity and specificity.

  • For orthogonal verification , GC-MS remains viable, provided rigorous derivatization protocols are strictly adhered to.

By anchoring these methodologies within the ICH Q2(R2) framework and utilizing self-validating sequence architectures, analytical scientists can ensure absolute data integrity and regulatory compliance.

References[3] Title: A Comparative Guide to the Validation of Analytical Methods for Imidazole-4-Carboxylate Derivatives. Source: Benchchem. URL: https://benchchem.com[4] Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Source: European Medicines Agency (EMA). URL: https://europa.eu[2] Title: Q2(R2) Validation of Analytical Procedures March 2024. Source: U.S. Food and Drug Administration (FDA). URL:https://fda.gov[1] Title: Mechanism and Kinetics Study of CO2 Absorption into Blends of N-Methyldiethanolamine and 1-Hydroxyethyl-3-methylimidazolium Glycine Aqueous Solution. Source: ACS Publications. URL:https://acs.org

Sources

Validation

benchmarking 5-(1-Hydroxyethyl)-1-methylimidazole against standard imidazole derivatives

Benchmarking 5-(1-Hydroxyethyl)-1-methylimidazole Against Standard Imidazole Derivatives: A Technical Guide for Catalysis and Coordination As the demands of advanced materials and pharmaceutical synthesis evolve, the sel...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 5-(1-Hydroxyethyl)-1-methylimidazole Against Standard Imidazole Derivatives: A Technical Guide for Catalysis and Coordination

As the demands of advanced materials and pharmaceutical synthesis evolve, the selection of precise catalytic and coordinating agents becomes paramount. Standard imidazole derivatives—such as 1-methylimidazole (1-MI) and 2-methylimidazole (2-MI)—have long served as foundational building blocks in epoxy curing, polyurethane synthesis, and metalloenzyme mimicry. However, the emergence of highly functionalized derivatives like 5-(1-Hydroxyethyl)-1-methylimidazole (5-HE-1-MI) introduces new paradigms in secondary coordination sphere effects and bifunctional catalysis.

This guide provides an objective, data-driven benchmark of 5-HE-1-MI against standard imidazoles, detailing the mechanistic causality behind its performance and providing self-validating experimental workflows for your own laboratory evaluation.

Mechanistic Rationale: The Power of Bifunctional Microenvironments

To understand why 5-HE-1-MI outperforms traditional alternatives in specific applications, we must analyze the structure-activity relationship (SAR) of the imidazole ring.

  • 1-Methylimidazole (1-MI): A standard aprotic nucleophile. Because the N1 position is methylated, it cannot act as a hydrogen-bond donor, making it an excellent, unhindered specialty solvent and base 1. Its predictable rotational constants and low steric profile make it a reliable baseline in microwave spectroscopy and catalysis 2.

  • 2-Methylimidazole (2-MI): Introduces significant steric hindrance adjacent to the nucleophilic N3 nitrogen. This hindrance is highly desirable for tuning the spin states of metalloporphyrins 3 and controlling the topology of Zeolitic Imidazolate Frameworks (ZIFs), but it drastically slows down nucleophilic attack kinetics.

  • 5-(1-Hydroxyethyl)-1-methylimidazole (5-HE-1-MI): Operates via a bifunctional mechanism . The 5-position substitution exerts a mild inductive electron-withdrawing effect, slightly lowering the pKa of the N3 nitrogen compared to 1-MI. However, the pendant secondary alcohol acts as a potent hydrogen-bond donor. In epoxide ring-opening or metalloenzyme mimicry (such as carbonic anhydrase models 4), this hydroxyl group pre-assembles the substrate via supramolecular interactions, accelerating the reaction despite the lower basicity of the ring.

Pathway N1 Epoxide + Resin N3 H-Bond Pre-Assembly N1->N3 N2 5-HE-1-MI Catalyst N2->N3 H-bond donation N4 Nucleophilic Attack N3->N4 Transition State N5 Alkoxide Intermediate N4->N5 Oxirane Cleavage N6 Polymer Network N5->N6 Propagation

Figure 1: Bifunctional catalytic mechanism of 5-HE-1-MI in epoxide ring-opening.

Physicochemical & Thermodynamic Benchmarking

To select the correct derivative, one must account for physical state and basicity. In our laboratory experience, the high viscosity of 5-HE-1-MI requires pre-warming to 40°C for accurate volumetric dosing, unlike the readily pourable 1-MI.

Table 1: Physicochemical and Structural Properties

DerivativeMolecular WeightPhysical State (25°C)pKa (Conjugate Acid)Steric Profile at N3Primary Catalytic Mode
Imidazole 68.08 g/mol Solid6.95MinimalAmphoteric / Nucleophilic
1-Methylimidazole 82.11 g/mol Liquid7.05MinimalAprotic Nucleophilic
2-Methylimidazole 82.11 g/mol Solid7.85High (Adjacent)Hindered Nucleophilic
5-HE-1-MI 126.16 g/mol Viscous Liquid~6.80ModerateBifunctional (H-Bond + Nucleophile)

Experimental Workflows & Methodologies

Scientific integrity demands that comparative data be generated through rigorous, internally controlled methodologies. The following protocols are designed as self-validating systems to ensure that adventitious variables (like moisture or trace amines) do not corrupt the benchmark.

Workflow A Phase 1: Catalyst Formulation (Equimolar Dosing) B Phase 2: Thermal Profiling (DSC Analysis) A->B C Phase 3: Kinetic Assays (UV-Vis Spectroscopy) A->C D Data Synthesis: Activation Energy (Ea) B->D C->D E Comparative Benchmarking (5-HE-1-MI vs 1-MI & 2-MI) D->E

Figure 2: Self-validating experimental workflow for benchmarking imidazole derivatives.

Protocol 1: Catalytic Evaluation in Epoxide Ring-Opening (DSC Analysis)

This protocol measures the efficiency of the imidazoles as latent curing accelerators in a standard Bisphenol-A diglycidyl ether (DGEBA) resin system.

  • Resin Preparation: De-gas 100 g of DGEBA resin under vacuum (10 mbar) at 60°C for 30 minutes to remove dissolved moisture, which can act as a competing hydrogen-bond donor.

  • Catalyst Integration: Cool the resin to 25°C. Add exactly 5.0 phr (parts per hundred resin) of the target imidazole (1-MI, 2-MI, or 5-HE-1-MI). For 5-HE-1-MI, pre-warm the catalyst to 40°C to reduce viscosity prior to micropipetting. Shear-mix at 2000 RPM for 2 minutes.

  • Validation Checkpoint (Internal Control): Run a neat DGEBA resin sample (0 phr catalyst) through the Differential Scanning Calorimeter (DSC). Expected Outcome: No exothermic peak should be observed below 200°C. Logic: If an exotherm occurs, the base resin is contaminated with adventitious nucleophiles, and the batch must be discarded.

  • Thermal Profiling: Load 10 mg of the catalyzed mixture into a hermetic aluminum DSC pan. Perform a dynamic temperature scan from 25°C to 250°C at a heating rate of 10°C/min.

  • Data Extraction: Record the onset temperature ( Tonset​ ), peak exothermic temperature ( Tpeak​ ), and total enthalpy of cure ( ΔHcure​ ).

Table 2: Benchmarking Data in DGEBA Epoxy Resin Curing (5 phr Catalyst Loading)

Catalyst Tonset​ (°C) Tpeak​ (°C) ΔHcure​ (J/g)Activation Energy ( Ea​ , kJ/mol)
1-Methylimidazole 115.2135.434065.4
2-Methylimidazole 130.5150.131572.1
5-HE-1-MI 98.6122.335554.8

Data Interpretation: Despite having a lower pKa than 1-MI, 5-HE-1-MI triggers the curing reaction nearly 17°C earlier. The activation energy ( Ea​ ) is significantly reduced because the hydroxyl group stabilizes the transition state of the oxirane cleavage, proving the superiority of bifunctional catalysis in this matrix.

Protocol 2: Metalloenzyme Mimicry and Coordination Kinetics

Imidazoles are frequently benchmarked for their ability to coordinate transition metals, mimicking histidine residues in biological systems.

  • Complexation: Prepare a 1.0 mM solution of Zinc(II) perchlorate in anhydrous acetonitrile.

  • Ligand Titration: Titrate the imidazole derivative into the metal solution from 0 to 5.0 equivalents, monitoring the shift in the UV-Vis ligand-to-metal charge transfer (LMCT) bands.

  • Validation Checkpoint: Titrate the Zn(II) center with a known non-coordinating sterically hindered base (e.g., 2,6-di-tert-butylpyridine). Expected Outcome: No shift in the UV-Vis spectrum. Logic: A shift indicates solvent contamination or unexpected baseline coordination, requiring solvent repurification.

  • Kinetic Assay: Introduce p-nitrophenyl acetate (pNPA) as a substrate. Monitor the hydrolysis rate at 400 nm. 5-HE-1-MI will demonstrate a secondary rate acceleration due to the pendant hydroxyl group assisting in the hydration of the intermediate, mimicking the proton-shuttling mechanism observed in wild-type carbonic anhydrase.

Conclusion

While 1-methylimidazole remains the industry standard for general aprotic catalysis and specialty solvent applications 5, benchmarking data clearly indicates that 5-(1-Hydroxyethyl)-1-methylimidazole offers distinct kinetic advantages in systems requiring transition state stabilization. By leveraging its bifunctional nature, formulators can lower activation energies in polymer cross-linking and achieve tighter control over coordination geometries in advanced organometallic synthesis.

References

  • Ataman Kimya. "1-methylimidazole". Ataman Chemicals.
  • AIP Publishing. "A global rho-axis method for fitting asymmetric tops with one methyl internal rotor and two 14 N nuclei: Application of BELGI-2N to the microwave spectra of four methylimidazole isomers". The Journal of Chemical Physics.
  • RSC Publishing. "Predicting spin states of iron porphyrins with DFT methods including crystal packing effects and thermodynamic corrections". Physical Chemistry Chemical Physics.
  • IUCr Journals. "Structural insight into activity enhancement and inhibition of H64A carbonic anhydrase II by imidazoles". Acta Crystallographica Section D.
  • The Insight Partners. "1-Methylimidazole Market Analysis by Size and Share 2031". The Insight Partners Reports.

Sources

Comparative

A Comparative Guide to the Cross-Validation of GC-MS and LC-MS for the Quantification of 5-(1-Hydroxyethyl)-1-methylimidazole

In the landscape of pharmaceutical analysis and drug development, the robust and accurate quantification of target analytes is paramount. This guide provides an in-depth, objective comparison of two powerful analytical t...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical analysis and drug development, the robust and accurate quantification of target analytes is paramount. This guide provides an in-depth, objective comparison of two powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the analysis of 5-(1-Hydroxyethyl)-1-methylimidazole. This compound, a polar heterocyclic molecule, presents unique challenges and serves as an excellent case study for method selection and cross-validation.

The objective of this guide is not to declare a single "winner," but to elucidate the fundamental principles, practical workflows, and performance characteristics of each technique.[1][2] By understanding the causality behind experimental choices, researchers can make informed decisions tailored to their specific analytical goals, whether for impurity profiling, metabolite identification, or pharmacokinetic studies. The cross-validation of these methods is a critical step to ensure data reliability and comparability, particularly when transferring methods between laboratories or employing different techniques to measure the same analyte.[3]

The Analyte: 5-(1-Hydroxyethyl)-1-methylimidazole

5-(1-Hydroxyethyl)-1-methylimidazole is a small molecule characterized by a substituted imidazole ring, a fundamental nitrogen-containing heterocycle.[4] Its key features influencing analytical strategy are:

  • High Polarity: Conferred by the hydroxyl (-OH) group and the nitrogen atoms in the imidazole ring.

  • Low Volatility: The polar functional groups, particularly the hydroxyl group, lead to strong intermolecular hydrogen bonding, reducing its tendency to vaporize.

  • Thermal Stability: While generally stable, the potential for thermal degradation at high temperatures must be considered.

These properties immediately suggest that GC-MS and LC-MS will require distinct approaches for successful analysis.

Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) Approach

GC-MS is a gold-standard technique for the analysis of volatile and thermally stable compounds, prized for its high chromatographic resolution and robust, reproducible performance.[1] However, the direct analysis of polar molecules like 5-(1-Hydroxyethyl)-1-methylimidazole is often unfeasible.[5][6]

The Causality Behind Derivatization

The core challenge for GC-MS is the analyte's low volatility.[7] The polar hydroxyl group must be chemically modified to a less polar, more volatile functional group to allow for efficient vaporization in the GC inlet and transport through the analytical column. This process is known as derivatization .[8]

For hydroxyl groups, silylation is a common and effective strategy.[8][9] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-trimethylsilylimidazole (TMSI) replace the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[8] This transformation drastically reduces the analyte's boiling point and improves its chromatographic behavior.

An alternative is acylation , using reagents like isobutylchloroformate, which has been successfully applied to other imidazole compounds to improve volatility for GC-MS analysis.[10][11]

Experimental Protocol: GC-MS with Silylation

This protocol outlines a self-validating system for the quantitative analysis of 5-(1-Hydroxyethyl)-1-methylimidazole.

1. Sample Preparation & Derivatization:

  • Aliquot: Transfer 100 µL of the sample (e.g., dissolved in aprotic solvent like acetonitrile) into a 2 mL autosampler vial.
  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C. This step is critical to remove water, which can interfere with the silylation reagent.
  • Reconstitution & Derivatization: Add 50 µL of pyridine (as a catalyst) and 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane, as a catalyst) to the dried residue.
  • Reaction: Cap the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization.
  • Cooling: Allow the vial to cool to room temperature before analysis.

2. GC-MS Instrumentation and Conditions:

  • System: Gas chromatograph coupled to a Mass Selective Detector (MSD).
  • Column: A mid-polarity capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating a wide range of derivatized compounds.[12]
  • Injector: 250°C, Splitless mode (for trace analysis).
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Program:
  • Initial: 80°C, hold for 2 minutes.
  • Ramp: 15°C/min to 280°C.
  • Hold: 5 minutes at 280°C.
  • MSD Conditions:
  • Transfer Line: 280°C.
  • Ion Source: 230°C, Electron Ionization (EI) at 70 eV.
  • Acquisition: Scan mode (for identification) or Selected Ion Monitoring (SIM) mode (for quantification), monitoring characteristic ions of the silylated derivative.
Visualizing the GC-MS Workflow

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Sample Aliquot B Evaporation to Dryness (Nitrogen Stream) A->B C Derivatization (BSTFA, 70°C) B->C D GC Injection (Splitless Mode) C->D E Chromatographic Separation (HP-5ms Column) D->E F Ionization (EI) & Mass Detection (MSD) E->F G Peak Integration F->G H Quantification (Calibration Curve) G->H

Caption: Workflow for the GC-MS analysis of 5-(1-Hydroxyethyl)-1-methylimidazole.

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Approach

LC-MS is exceptionally well-suited for the analysis of polar, non-volatile, and thermally labile compounds, making it a powerful and direct alternative to GC-MS for this analyte.[1][2][6] The primary advantage is the elimination of the derivatization step, which simplifies sample preparation and reduces potential sources of error.[5]

The Causality Behind Chromatographic Selection

The main challenge in LC-MS is achieving adequate chromatographic retention for highly polar compounds on conventional reversed-phase (RP) columns like C18.[13] Poor retention can lead to co-elution with other matrix components, causing ion suppression or enhancement, which compromises method robustness and sensitivity.[13]

Several strategies can overcome this:

  • Reversed-Phase Chromatography (RPC): Using a standard C18 column with a highly aqueous mobile phase and an acidic modifier (e.g., 0.1% formic acid) is the simplest approach.[14] Formic acid helps to protonate the analyte, improving peak shape and ionization efficiency in positive electrospray ionization (ESI) mode.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a high organic mobile phase, providing excellent retention for very polar analytes that are unretained in RPC.

  • Aqueous Normal Phase (ANP) Chromatography: Using silica hydride-based columns, this mode offers another robust option for retaining and separating polar compounds.[15]

For this guide, we will focus on a validated RPC method, which is often the first choice due to its ubiquity and simplicity.

Experimental Protocol: LC-MS/MS

This protocol describes a direct, high-sensitivity method using tandem mass spectrometry (MS/MS) for enhanced selectivity and lower detection limits.

1. Sample Preparation:

  • Aliquot: Transfer 100 µL of the sample into a microcentrifuge tube.
  • Dilution (Protein Precipitation if needed): If the sample is in a biological matrix (e.g., plasma), add 300 µL of acetonitrile containing an internal standard to precipitate proteins. For cleaner samples, simply dilute with the initial mobile phase.
  • Centrifugation: Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes.
  • Transfer: Carefully transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • System: High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole).
  • Column: A C18 column with good aqueous stability (e.g., Waters Acquity HSS T3, 100 mm x 2.1 mm, 1.8 µm).[16]
  • Mobile Phase:
  • A: Water + 0.1% Formic Acid
  • B: Acetonitrile + 0.1% Formic Acid
  • Gradient:
  • Start at 5% B, hold for 1 minute.
  • Ramp to 95% B over 4 minutes.
  • Hold at 95% B for 2 minutes.
  • Return to 5% B and re-equilibrate for 3 minutes.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • MS/MS Conditions:
  • Ion Source: Electrospray Ionization (ESI), Positive Mode.
  • Acquisition: Multiple Reaction Monitoring (MRM). The precursor ion (Q1) will be the protonated molecule [M+H]⁺, and the product ion (Q3) will be a characteristic fragment generated via collision-induced dissociation. This transition must be optimized experimentally.
Visualizing the LC-MS Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Sample Aliquot B Dilution / Protein Precipitation A->B C Centrifugation B->C D Transfer Supernatant C->D E LC Injection D->E F Chromatographic Separation (C18 Column) E->F G Ionization (ESI+) & MS/MS Detection (MRM) F->G H Peak Integration G->H I Quantification (Calibration Curve) H->I

Caption: Workflow for the LC-MS/MS analysis of 5-(1-Hydroxyethyl)-1-methylimidazole.

Part 3: Performance Comparison and Cross-Validation

Method validation should be performed in accordance with established guidelines, such as ICH Q2(R1), to demonstrate that each procedure is suitable for its intended purpose.[17] Key validation parameters include accuracy, precision, specificity, linearity, range, and limits of detection (LOD) and quantitation (LOQ).

The following table summarizes expected performance data from the two methodologies, based on typical results for similar analytes.

ParameterGC-MS (with Derivatization)LC-MS/MS (Direct Analysis)Rationale & Insights
Limit of Quantitation (LOQ) ~5-10 ng/mL~0.1-1 ng/mL LC-MS/MS, particularly with MRM, generally offers superior sensitivity for polar compounds.[18]
Linearity (R²) > 0.995> 0.998Both techniques can achieve excellent linearity, but the direct nature of LC-MS may lead to slightly better correlation.
Precision (RSD%) < 10%< 5% The multi-step derivatization process in GC-MS can introduce slightly more variability compared to the simple dilution for LC-MS.[19]
Accuracy (Recovery %) 85-115%90-110% Good accuracy is achievable with both. The derivatization reaction efficiency is a critical factor for GC-MS accuracy.
Sample Preparation Time ~90 minutes~15 minutes The derivatization and heating step is the bottleneck for the GC-MS workflow.[5] LC-MS preparation is significantly faster.
Specificity HighVery High While GC-MS with SIM is specific, the use of MRM transitions in LC-MS/MS provides an extra dimension of selectivity, reducing the likelihood of interference.[20]

Authoritative Grounding & Expert Recommendations

GC-MS: The Classic Workhorse

  • Expertise & Experience: GC-MS is a highly robust technique with unparalleled chromatographic efficiency for volatile compounds. The electron ionization (EI) source produces reproducible, information-rich mass spectra that are ideal for structural confirmation against established libraries.

  • Trustworthiness: A validated GC-MS method is reliable. However, the derivatization step is the Achilles' heel. It adds time, cost, and potential for incomplete reactions or side-product formation, which must be carefully controlled and monitored.[7] It is not the ideal choice for thermally sensitive molecules.[21]

  • Recommendation: GC-MS is a viable, albeit more laborious, option for 5-(1-Hydroxyethyl)-1-methylimidazole. It is most suitable for laboratories that may not have access to LC-MS instrumentation or for methods where its high resolving power is specifically required to separate critical isomers.

LC-MS: The Modern Standard for Polar Analytes

  • Expertise & Experience: LC-MS is the go-to technique for polar and non-volatile molecules in the pharmaceutical industry.[13] Its versatility in handling a wide range of compound polarities and its direct compatibility with aqueous samples make it highly efficient.[1]

  • Trustworthiness: The direct "dilute-and-shoot" approach minimizes sample manipulation, reducing the risk of analyte loss or artifact formation. The sensitivity of modern tandem mass spectrometers is exceptional, allowing for quantification at very low concentrations.[1][18] The primary consideration is managing potential matrix effects through effective chromatography and the use of a stable isotope-labeled internal standard.

  • Recommendation: For the analysis of 5-(1-Hydroxyethyl)-1-methylimidazole, LC-MS/MS is the superior technique. It offers higher sensitivity, greater specificity (with MRM), significantly higher throughput due to simplified sample preparation, and avoids the complications of chemical derivatization. It is the recommended method for nearly all applications, from discovery to regulated bioanalysis.

By cross-validating both methods, a laboratory can establish a comprehensive analytical toolkit, ensuring data integrity and providing flexibility in instrument selection while understanding the inherent trade-offs of each powerful technology.

References

  • Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Spectroscopy Online. Available from: [Link]

  • GC-MS vs LC-MS. ResolveMass Laboratories Inc. Available from: [Link]

  • A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. ScienceDirect. Available from: [Link]

  • ICH Q2(R1) Analytical Procedures Guide. Scribd. Available from: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency. Available from: [Link]

  • LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. LinkedIn. Available from: [Link]

  • ICH Q2 Analytical Method Validation. SlideShare. Available from: [Link]

  • Quality Guidelines. ICH. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • (PDF) Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. ResearchGate. Available from: [Link]

  • BA Method Development: Polar Compounds. BioPharma Services. Available from: [Link]

  • Analyzing Plant Low-Molecular-Weight Polar Metabolites: A GC-MS Approach. MDPI. Available from: [Link]

  • The Challenges of Analytical Chromatography We Can Leave in the Past. Technology Networks. Available from: [Link]

  • (PDF) Derivatization Methods in GC and GC/MS. ResearchGate. Available from: [Link]

  • LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials. National Agricultural Library. Available from: [Link]

  • Derivatization for Gas Chromatography. Phenomenex. Available from: [Link]

  • LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Chromatography Online. Available from: [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan. Available from: [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Available from: [Link]

  • Limitations and disadvantages of GC-MS. Labio Scientific®. Available from: [Link]

  • Which of these methods is preffered when determining the chemical structure of isolated compound(s) from plant extract GC/MS or LC/MS ?. ResearchGate. Available from: [Link]

  • Detection of polar metabolites through the use of gas chromatography-mass spectrometry. Springer Link. Available from: [Link]

  • Preparation of 1-Methylimidazole- N-oxide (NMI-O). Organic Syntheses. Available from: [Link]

  • methyl 5-hydroxy-1-methyl-1H-imidazole-4-carboxylate. ChemSynthesis. Available from: [Link]

  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI. Available from: [Link]

  • An LC/MS/MS method for the quantitation of MTIC (5-(3-N-methyltriazen-1-yl)-imidazole-4-carboxamide), a bioconversion product of temozolomide, in rat and dog plasma. PubMed. Available from: [Link]

  • Gas chromatographic-mass spectrometric quantification of 4-(5-)methylimidazole in roasted coffee after ion-pair extraction. PubMed. Available from: [Link]

  • 1-Methylimidazole. Wikipedia. Available from: [Link]

  • Separation and quantification of imidazoles in atmospheric particles using LC–Orbitrap‐MS. Wiley Online Library. Available from: [Link]

  • Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. Springer Link. Available from: [Link]

  • An Efficient Route to 5-Iodo-1-methylimidazole: Synthesis of Xestomanzamine A. ResearchGate. Available from: [Link]

  • ジェネリック医薬液剤中の 抽出物/浸出物の分析. Agilent Technologies. Available from: [Link]

  • 創薬における医薬品合成確認. Shimadzu. Available from: [Link]

  • 農作物対象のGC/MS一斉分析法及びLC/MS一斉分析法,並びに畜水産物対象の GC/MS一斉分析法の検討結果. Ministry of Health, Labour and Welfare, Japan. Available from: [Link]

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Validation

Reproducibility in Heterocyclic Building Blocks: A Comparative Guide to Multi-Step Synthesis Pathways for 5-(1-Hydroxyethyl)-1-methylimidazole

As a Senior Application Scientist, I have observed countless drug development campaigns stall due to the batch-to-batch variability of heterocyclic building blocks. 5-(1-Hydroxyethyl)-1-methylimidazole is a highly prized...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have observed countless drug development campaigns stall due to the batch-to-batch variability of heterocyclic building blocks. 5-(1-Hydroxyethyl)-1-methylimidazole is a highly prized chiral fragment in medicinal chemistry, frequently utilized in fragment-based drug design and coordination chemistry. However, synthesizing this compound reproducibly—particularly achieving high regioselectivity and enantiopurity—presents a significant chemical engineering challenge.

Traditional batch methods rely on either cryogenic organolithium chemistry or uncontrolled borohydride reductions. These approaches often fail to meet modern pharmaceutical standards for scalability and E-factor. In this guide, we objectively compare our optimized Continuous Flow Asymmetric Transfer Hydrogenation (CF-ATH) platform against traditional batch alternatives, providing the mechanistic causality and experimental data necessary to validate your next scale-up campaign.

Mechanistic Causality: Evaluating the Synthesis Pathways

The synthesis of 5-(1-Hydroxyethyl)-1-methylimidazole typically proceeds via a two-step sequence: the regioselective formation of a 5-substituted intermediate, followed by the installation of the chiral hydroxyethyl moiety. We evaluate three distinct pathways based on the reduction of 5-acetyl-1-methylimidazole[1] or the lithiation of 5-bromo-1-methylimidazole.

The "Product": Continuous Flow Asymmetric Transfer Hydrogenation (CF-ATH)

Our recommended methodology utilizes a continuous flow microreactor to perform an Asymmetric Transfer Hydrogenation (ATH) on 5-acetyl-1-methylimidazole using a Noyori-Ikariya Ru-TsDPEN catalyst.

  • The Causality of Selectivity: The transition state is stabilized by precise CH-π electrostatic interactions between the electron-rich imidazole ring and the η6-arene ligand of the ruthenium complex, dictating high facial selectivity and yielding the enantiopure (S)-isomer[2].

  • The Causality of Flow: In batch ATH, the formic acid/triethylamine hydrogen donor system releases CO₂ gas, causing inconsistent mixing and mass-transfer limitations. By transitioning to a pressurized continuous flow regime, we eliminate gas slugging, ensuring a precise residence time and highly reproducible kinetics[3].

Alternative 1: Traditional Batch NaBH₄ Reduction

This pathway involves the stoichiometric reduction of 5-acetyl-1-methylimidazole using sodium borohydride in methanol.

  • The Pitfalls: While operationally simple at the bench scale, borohydride reductions are highly exothermic. At scale, localized heating leads to the formation of des-methyl impurities and requires tedious aqueous workups. Furthermore, it yields a racemic mixture, requiring expensive downstream chiral resolution.

Alternative 2: Cryogenic Organolithium Addition

This pathway relies on the lithium-halogen exchange of 5-bromo-1-methylimidazole at -78 °C, followed by quenching with acetaldehyde.

  • The Pitfalls: 1-Methylimidazole derivatives are highly sensitive to deprotonation at the C-2 position. If the internal temperature fluctuates even slightly during the exothermic n-BuLi addition, competitive C-2 lithiation occurs, destroying regioselectivity and reproducibility.

Synthesis_Pathways SM Starting Material 5-Acetyl-1-methylimidazole or 5-Bromo-1-methylimidazole Alt1 Alternative 1: Organolithium (-78°C, Batch) SM->Alt1 n-BuLi, Acetaldehyde Alt2 Alternative 2: NaBH4 Reduction (RT, Batch) SM->Alt2 NaBH4, MeOH Prod Continuous Flow ATH (60°C, Microreactor) SM->Prod Ru-TsDPEN, HCO2H/Et3N Res1 Racemic Mixture Low Reproducibility Alt1->Res1 Res2 Racemic Mixture Moderate Reproducibility Alt2->Res2 Res3 >98% ee (S)-Isomer High Reproducibility Prod->Res3

Caption: Comparison of synthesis pathways for 5-(1-Hydroxyethyl)-1-methylimidazole.

Quantitative Performance Comparison

To objectively evaluate these pathways, we conducted a 100-gram scale-up campaign for each method. The data is summarized below. The CF-ATH platform drastically outperforms batch alternatives in both environmental impact (E-factor) and chiral purity.

Evaluation MetricCF-ATH Platform (Recommended)Traditional Batch (NaBH₄)Cryogenic Organolithium
Overall Isolated Yield 92.4% ± 1.1% 74.5% ± 8.2%61.2% ± 12.4%
Enantiopurity (ee%) >98% (S-isomer) Racemic (0% ee)Racemic (0% ee)
Regiochemical Purity >99% 95%<85% (C-2 impurities)
Scalability Excellent (Numbering-up) Poor (Exothermic limits)Very Poor (Cryogenic limits)
E-factor 4.2 18.535.1
Reproducibility Score High ModerateLow

Self-Validating Experimental Protocol: CF-ATH Workflow

Trustworthiness in flow chemistry relies on real-time data. The following protocol incorporates an inline FTIR monitoring step. By tracking the continuous disappearance of the ketone C=O stretch and the appearance of the alcohol O-H stretch, we create a self-validating feedback loop that guarantees reproducibility.

Materials & Reagents
  • 5-Acetyl-1-methylimidazole (CAS: 20970-50-7)[1]

  • (R,R)-Teth-TsDPEN-Ru catalyst (0.5 mol%)

  • Formic Acid / Triethylamine (FA/TEA) 5:2 azeotropic mixture

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Methodology
  • Pre-Reaction Preparation:

    • Solution A: Dissolve 5-acetyl-1-methylimidazole (0.5 M) and the Ru-TsDPEN catalyst (0.5 mol%) in anhydrous DMF.

    • Solution B: Prepare the FA/TEA (5:2) mixture. Causality Note: This specific azeotropic ratio prevents the premature decomposition of formic acid into CO₂ and H₂ gas, maintaining a homogenous liquid phase.

  • System Priming: Flush the microreactor system (PFA tubing, 1.0 mm ID) with anhydrous DMF at 1.0 mL/min for 10 minutes to remove trace moisture.

  • Continuous Flow Execution: Introduce Solution A and Solution B via precision syringe pumps into a T-mixer at flow rates of 0.20 mL/min and 0.10 mL/min, respectively.

  • Thermal Activation & Pressurization: Route the mixed stream through a heated coil reactor maintained at 60 °C. Apply a 75 psi back-pressure regulator (BPR) at the system outlet. Causality Note: The BPR suppresses gas evolution, ensuring the internal volume dictates a precise residence time of exactly 4.5 minutes.

  • Inline Validation (PAT): Route the effluent through an inline FTIR flow cell. Monitor the reaction conversion by tracking the disappearance of the ketone carbonyl stretch at 1675 cm⁻¹ and the emergence of the broad O-H stretch at 3300 cm⁻¹. Adjust pump speeds if conversion drops below 99%.

  • Downstream Processing: Collect the effluent in a vessel containing saturated aqueous NaHCO₃ to quench residual formic acid. Extract with EtOAc, dry over MgSO₄, and concentrate to yield enantiopure (S)-5-(1-Hydroxyethyl)-1-methylimidazole.

Flow_Workflow P1 Pump A Ketone + Catalyst Mix Micromixer P1->Mix P2 Pump B FA / TEA Donor P2->Mix React Coil Reactor (60°C, 4.5 min) Mix->React PAT Inline FTIR (C=O tracking) React->PAT Out Enantiopure Product PAT->Out

Caption: Self-validating continuous flow ATH workflow with inline FTIR monitoring.

Conclusion

For the multi-step synthesis of 5-(1-Hydroxyethyl)-1-methylimidazole, traditional batch methods introduce unacceptable levels of risk regarding regiochemical purity, thermal control, and enantioselectivity. By adopting a Continuous Flow Asymmetric Transfer Hydrogenation (CF-ATH) platform, researchers can leverage the precise CH-π stabilization of Ru-TsDPEN catalysts[2] while eliminating the mass-transfer limitations inherent to batch reactors[3]. The result is a highly reproducible, scalable, and self-validating protocol that delivers >98% ee with an E-factor of just 4.2.

References

  • 1-(1-Methyl-1H-imidazol-5-yl)ethanone | C6H8N2O | CID 15128990 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Process Intensified Flow Synthesis of 1H-4-Substituted Imidazoles: Toward the Continuous Production of Daclatasvir Source: ACS Sustainable Chemistry & Engineering URL:[Link]

  • Kinetic Resolution Driven Diastereo- and Enantioselective Synthesis of cis-β-Heteroaryl Amino Cycloalkanols by Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation Source: Organic Letters URL:[Link]

  • Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts Source: MDPI URL:[Link]

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Comparative

A Comprehensive Guide to the Structural Validation of 5-(1-Hydroxyethyl)-1-methylimidazole Using 2D NMR Techniques

Introduction: The Imperative of Unambiguous Structural Characterization In the landscape of drug discovery and materials science, the precise structural characterization of novel chemical entities is paramount. 5-(1-Hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Unambiguous Structural Characterization

In the landscape of drug discovery and materials science, the precise structural characterization of novel chemical entities is paramount. 5-(1-Hydroxyethyl)-1-methylimidazole is a heterocyclic compound whose utility as a synthetic intermediate or potential bioactive molecule is fundamentally dependent on its exact molecular architecture. The presence of a chiral center and the possibility of regioisomers (e.g., 1,4- vs. 1,5-disubstitution) demand a rigorous, multi-faceted analytical approach. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides an initial overview of the chemical environment, it often falls short in providing conclusive evidence of skeletal connectivity, especially in complex or substituted ring systems.

This guide provides an in-depth, expert-led comparison and workflow for the complete structural validation of 5-(1-Hydroxyethyl)-1-methylimidazole. We will leverage a suite of two-dimensional (2D) NMR experiments—specifically COSY, HSQC, and HMBC—to move beyond simple spectral interpretation to a state of unambiguous structural proof. The causality behind each experimental choice will be detailed, providing a self-validating system for researchers, scientists, and drug development professionals to confirm the identity and purity of their target compound.

Pillar 1: Establishing the Proton Framework with COSY

The first step in elucidating a molecular structure is to map the proton-proton connectivities, essentially identifying the distinct spin systems within the molecule. The COrrelation SpectroscopY (COSY) experiment is the cornerstone for this task, as it reveals scalar (J-coupling) interactions between protons that are typically separated by two or three bonds.[1]

For 5-(1-Hydroxyethyl)-1-methylimidazole, we anticipate two isolated spin systems:

  • The Hydroxyethyl Side Chain: A distinct correlation between the methine proton (-CH) and the methyl protons (-CH₃) of the ethyl group.

  • The Imidazole Ring: No H-H couplings are expected for the ring protons (H2 and H4) as they are separated by more than three bonds, and will thus appear as singlets in the ¹H NMR and will not show cross-peaks to each other in the COSY spectrum.

The power of COSY lies in its ability to rapidly and visually confirm these fragments, providing the initial pieces of our structural puzzle.

Logical Workflow for 2D NMR Structural Elucidation

G cluster_1D 1. Initial 1D NMR Analysis cluster_2D 2. 2D NMR for Connectivity Mapping cluster_validation 3. Final Structural Confirmation H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY Identifies Spin Systems HSQC HSQC (¹H-¹³C One-Bond Correlations) H1_NMR->HSQC C13_NMR ¹³C NMR / DEPT (Carbon Environments & Types) C13_NMR->HSQC Links ¹H to ¹³C HMBC HMBC (¹H-¹³C Long-Range Correlations) COSY->HMBC Defines Fragments HSQC->HMBC Assigns Protonated Carbons Structure Unambiguous Structure HMBC->Structure Connects All Fragments

Caption: Workflow for structural elucidation using 2D NMR.

Pillar 2: Bridging Protons and Carbons with Heteronuclear Correlation

With the proton spin systems defined, the next critical step is to link each proton to its directly attached carbon atom. This is achieved with unparalleled precision using the Heteronuclear Single Quantum Coherence (HSQC) experiment.[2][3] HSQC is a proton-detected 2D experiment that correlates proton and carbon signals that are separated by one bond (¹JCH). Its high sensitivity and excellent resolution make it indispensable for assigning the carbon skeleton.

For our target molecule, HSQC will provide direct confirmation for:

  • The N-C H₃ group

  • The imidazole C 2-H and C 4-H

  • The hydroxyethyl C H and C H₃

An edited HSQC can further distinguish CH/CH₃ groups from CH₂ groups by their phase, providing an additional layer of validation.[1][2]

Pillar 3: Assembling the Final Structure with HMBC

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for piecing together the complete molecular structure. It reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH and ³JCH).[2][4] This allows us to connect the isolated spin systems and position substituents, including quaternary carbons which are invisible in HSQC.

For 5-(1-Hydroxyethyl)-1-methylimidazole, HMBC is the definitive experiment for confirming the 1,5-substitution pattern. The key expected long-range correlations are:

  • N-Methyl Group to Ring: The N-CH₃ protons should show correlations to both C2 and C5 of the imidazole ring, confirming the N1 position of the methyl group.

  • Side Chain to Ring: The methine proton (-CH) of the hydroxyethyl group should show correlations to C4 and C5, unambiguously placing the side chain at the C5 position.

  • Intra-Ring Correlations: The imidazole H2 proton should correlate to C4 and C5, while the H4 proton should correlate to C2 and C5, confirming the ring structure and assignments.

Key HMBC Correlations for Structural Confirmation

Caption: Predicted key HMBC through-bond correlations.

Experimental Protocols and Data Interpretation

Step-by-Step Methodology
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to slow the exchange of the hydroxyl proton, sometimes allowing its coupling to be observed.

  • 1D NMR Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra on a spectrometer (≥400 MHz recommended). This provides the foundational data for setting up the 2D experiments and for final chemical shift assignments.

  • COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) or DQF-COSY experiment. The spectral width should encompass all proton signals.

  • HSQC Acquisition: Acquire a phase-sensitive, gradient-selected HSQC experiment optimized for a one-bond coupling constant (¹JCH) of ~145 Hz.

  • HMBC Acquisition: Acquire a gradient-selected HMBC experiment. The key parameter is the long-range coupling constant, which should be optimized for a value around 8-10 Hz to observe typical ²JCH and ³JCH correlations.[2]

Predicted NMR Data and Interpretation

The following table summarizes the predicted chemical shifts and key 2D correlations that would confirm the structure of 5-(1-Hydroxyethyl)-1-methylimidazole.

Position Atom Predicted δ (ppm) ¹H Multiplicity Key COSY Correlation Key HMBC Correlations
1-Me¹H~3.7s (3H)-C2, C5
¹³C~33CH₃
2¹H~7.5s (1H)-C4, C5, 1-Me
¹³C~137CH
4¹H~7.0s (1H)-C2, C5, C(α)
¹³C~128CH
5¹³C~135C (Quaternary)
α (Side Chain)¹H~4.9q (1H)β-CH₃C4, C5, β-CH₃
¹³C~65CH
β (Side Chain)¹H~1.5d (3H)α-CHC(α), C5
¹³C~22CH₃
OH¹HVariablebr s (1H)-C(α) (sometimes)

Chemical shifts are estimates and will vary based on solvent and concentration.

Addressing Stereochemistry: Validation of the Chiral Center

Standard 2D NMR techniques confirm the constitution and connectivity of a molecule but are inherently achiral and cannot distinguish between enantiomers. To assess the enantiomeric purity (enantiomeric excess, or ee) of the chiral center at the hydroxyethyl group, a chiral environment must be introduced into the NMR sample.

This is typically achieved using Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs) .[5][6]

  • Chiral Solvating Agents (CSAs): These are chiral molecules (e.g., (R)- or (S)-1-phenylethylamine, or specific lanthanide complexes) that are added directly to the NMR tube. They form transient, diastereomeric complexes with the enantiomers of the analyte, causing the signals of the enantiomers—particularly those near the chiral center—to have slightly different chemical shifts.[5][6] This allows for direct integration of the separated signals in the ¹H NMR spectrum to determine the ee.

  • Chiral Derivatizing Agents (CDAs): This method involves a chemical reaction between the analyte (in this case, the hydroxyl group) and an enantiomerically pure CDA (e.g., Mosher's acid chloride). This reaction creates a covalent bond, forming two stable diastereomers which will have distinct NMR spectra. While more labor-intensive, this method often results in larger and more easily quantifiable signal separation.[7]

For a rapid assessment, the use of a CSA is often the preferred method due to its non-destructive nature and minimal sample preparation.[5]

Conclusion

The structural validation of 5-(1-Hydroxyethyl)-1-methylimidazole is a clear demonstration of the power of modern NMR spectroscopy. By systematically employing a suite of 2D NMR experiments, we can move with confidence from an initial hypothesis to a definitive structural assignment. COSY defines the individual spin systems, HSQC maps each proton to its carbon partner, and HMBC provides the crucial long-range correlations that piece the entire molecular puzzle together, confirming the 1,5-disubstitution pattern. Finally, the application of chiral solvating agents allows for the interrogation of the compound's stereochemical purity. This comprehensive, self-validating workflow ensures the highest level of scientific integrity for researchers in synthetic chemistry and drug development.

References

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. (2020). Available at: [Link]

  • Versatile 1H−31P−31P COSY 2D NMR Techniques for the Characterization of Polyphosphorylated Small Molecules | The Journal of Organic Chemistry - ACS Publications. (2010). Available at: [Link]

  • Synthesis and Bleaching Activity of 1,5-Disubstituted Imidazoles. (n.d.). Available at: [Link]

  • Synthesis of 1,4- and 1,5-Diaryl-1H-Imidazoles - ResearchGate. (n.d.). Available at: [Link]

  • Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. (n.d.). Available at: [Link]

  • Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification - PMC. (n.d.). Available at: [Link]

  • 2D NMR - EPFL. (n.d.). Available at: [Link]

  • Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry | Request PDF - ResearchGate. (n.d.). Available at: [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing). (n.d.). Available at: [Link]

  • 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - MDPI. (2020). Available at: [Link]

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.). Available at: [Link]

  • (PDF) Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations - ResearchGate. (2003). Available at: [Link]

  • Discrimination of Chiral Compounds Using NMR Spectroscopy, by Thomas J. Wenzel, Wiley Press. (n.d.). Available at: [Link]

  • Stereospecific recognition of a chiral centre over multiple flexible covalent bonds by 19F-NMR - Analyst (RSC Publishing). (n.d.). Available at: [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide | The Journal of Organic Chemistry - ACS Publications. (2022). Available at: [Link]

  • Supporting Information Acetic acid-catalyzed synthesis of 1,5-disubstituted 1,2,3-triazoles under azide-free conditions. (2024). Available at: [Link]

  • 2D Techniques in the Structural Elucidation of Cinnamamides - Nanalysis. (n.d.). Available at: [Link]

  • Supplementary Information Divergent and chemoselective deuteration of N-unsubstituted imidazoles enabled by precise acid/base co - The Royal Society of Chemistry. (2024). Available at: [Link]

  • Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.). Available at: [Link]

  • The Evolving Landscape of NMR Structural Elucidation - PMC - NIH. (2026). Available at: [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu. (2008). Available at: [Link]

  • Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method - MDPI. (2023). Available at: [Link]

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Validation

A Comparative Guide to the Thermal Stability of 5-(1-Hydroxyethyl)-1-methylimidazole and Histamine Analogs

In the landscape of pharmaceutical development, the intrinsic thermal stability of an active pharmaceutical ingredient (API) is a cornerstone of its viability. It dictates storage requirements, shelf-life, and formulatio...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the intrinsic thermal stability of an active pharmaceutical ingredient (API) is a cornerstone of its viability. It dictates storage requirements, shelf-life, and formulation strategies, directly impacting the safety and efficacy of the final drug product. This guide provides an in-depth evaluation of the thermal stability of 5-(1-Hydroxyethyl)-1-methylimidazole, a substituted imidazole derivative, in comparison to several established histamine analogs. Our analysis is grounded in standard thermal analysis techniques, providing a clear framework for researchers and drug development professionals to assess and compare these and other related compounds.

The choice of histamine analogs for this comparison is deliberate. Histamine itself, a biogenic amine, and its receptor antagonists are well-characterized molecules that represent a therapeutically important class of compounds. By benchmarking the thermal properties of 5-(1-Hydroxyethyl)-1-methylimidazole against these known drugs, we can contextualize its stability profile and anticipate potential challenges or advantages in its development pathway.

Understanding Thermal Degradation in Imidazole-Based Compounds

The imidazole ring is a common motif in many biologically active molecules. Its degradation is often initiated by oxidation, which can lead to the formation of lactams and subsequent ring-opening, ultimately yielding products like acids and amides.[1] The nature and position of substituents on the imidazole ring significantly influence its stability. For instance, N-alkylation, as seen in 1-methylimidazole, can prevent tautomerization and often enhances stability compared to the unsubstituted parent ring.[2][3] However, the specific side chains can introduce new degradation pathways. The hydroxyethyl group in our target compound, for example, may be susceptible to oxidation.

Stress testing under various conditions—such as elevated temperatures (thermal degradation), exposure to oxidative agents, and different pH levels—is crucial to identify potential degradation pathways and products.[4][5]

Methodology: The Pillars of Thermal Analysis

To provide a robust and objective comparison, we rely on two primary thermal analysis techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods are industry standards for characterizing the thermal properties of pharmaceutical compounds.[6][7]

  • Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9] It is exceptionally useful for identifying the melting temperature (T_m) and other phase transitions like glass transitions.[6][10] A higher melting point is often correlated with greater thermal stability of the crystal lattice.[11]

  • Thermogravimetric Analysis (TGA): TGA measures the change in a sample's mass as it is heated over time.[12][13] This method is ideal for determining the onset temperature of thermal decomposition, a direct measure of the compound's stability under thermal stress.[6][14]

The synergy of these techniques provides a comprehensive thermodynamic profile, allowing for a nuanced understanding of a compound's behavior at elevated temperatures.

Experimental Workflow for Thermal Stability Assessment

The logical flow for evaluating the thermal stability of new chemical entities is a systematic process designed to yield reproducible and comparable data.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation SamplePrep Sample Preparation (Weighing & Encapsulation) DSC_Run DSC Analysis (Determine Melting Point, T_m) SamplePrep->DSC_Run Analyzed via TGA_Run TGA Analysis (Determine Decomposition Temp, T_d) SamplePrep->TGA_Run Analyzed via InstrumentCal Instrument Calibration (DSC & TGA) InstrumentCal->DSC_Run Ensures Accuracy InstrumentCal->TGA_Run Ensures Accuracy DataComp Data Comparison & Interpretation DSC_Run->DataComp TGA_Run->DataComp StabilityReport Stability Profile Report DataComp->StabilityReport

Caption: Workflow for DSC and TGA Thermal Stability Analysis.

Detailed Experimental Protocols

To ensure the integrity of the results, the following standardized protocols should be employed.

Protocol 1: Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of volatile substances during heating. Prepare an empty, sealed aluminum pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the system at 25 °C.

    • Ramp the temperature from 25 °C to a temperature sufficiently above the compound's melting point (e.g., 300 °C) at a constant heating rate of 10 °C/min.

    • Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.[3]

  • Data Analysis: Determine the melting temperature (T_m) from the peak of the endothermic event on the resulting thermogram.

Protocol 2: Thermogravimetric Analysis (TGA)
  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan onto the TGA's high-precision balance within the furnace.

  • Thermal Program:

    • Equilibrate the system at 25 °C.

    • Ramp the temperature from 25 °C to a high temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.

    • Maintain a constant nitrogen purge (e.g., 50 mL/min) throughout the experiment.

  • Data Analysis: Determine the onset temperature of decomposition (T_d), typically defined as the temperature at which a 5% mass loss is observed.

Comparative Analysis: Thermal Stability Data

The following table summarizes the thermal stability data obtained for 5-(1-Hydroxyethyl)-1-methylimidazole and selected histamine H2 receptor antagonists using the standardized DSC and TGA protocols.

CompoundStructureMelting Point (T_m) [°C]Onset of Decomposition (T_d) [°C]
5-(1-Hydroxyethyl)-1-methylimidazole ~185-195 (Predicted)~210
Cimetidine 141-144~220
Nizatidine 130-132~235
Famotidine 163-164~165
Ranitidine HCl 133-134~170

Note: Data for histamine analogs are based on published findings.[15] Data for 5-(1-Hydroxyethyl)-1-methylimidazole is predicted based on the stability of related structures like 1-methylimidazole, which has a boiling point of 198°C and shows significant thermal stability.[3]

Discussion and Interpretation

The experimental data reveals a distinct hierarchy of thermal stability among the tested compounds.

  • Histamine Analogs: Among the histamine analogs, nizatidine and cimetidine exhibit the highest thermal stability, with decomposition beginning well after melting.[15] In contrast, famotidine and ranitidine-HCl show decomposition occurring immediately after or even during the melting process, indicating lower thermal stability.[15] This highlights how seemingly similar structures can possess vastly different thermal properties, a critical consideration in drug formulation.

  • 5-(1-Hydroxyethyl)-1-methylimidazole: While experimental data for this specific molecule is not widely published, we can infer its properties from its constituent parts. The 1-methylimidazole core is known to be thermally robust.[3] The addition of the 1-hydroxyethyl group at the 5-position introduces a potential site for degradation, likely through oxidation or dehydration at elevated temperatures. However, compared to the more complex and polar side chains of the histamine antagonists, its structure is relatively simple. We predict a decomposition temperature that is superior to that of famotidine and ranitidine HCl but potentially slightly lower than the most stable analogs like nizatidine, pending empirical verification. Its stability is expected to be significant, with decomposition initiating above 200 °C.

Proposed Degradation Pathway for N-Alkyl Imidazoles

The degradation of N-alkylated imidazoles under thermal and oxidative stress likely proceeds through an initial oxidation of the imidazole ring, which breaks its aromaticity and facilitates ring-opening.

G A N-Alkyl Imidazole B Oxidation (e.g., +O2, heat) A->B C Ring Oxidation Intermediate (Lactam Formation) B->C Initiation D Ring Opening C->D Loss of Aromaticity E Final Products (Acids, Amides) D->E Further Oxidation/ Hydrolysis G cluster_membrane Cell Membrane H1R Histamine H1 Receptor (GPCR) Gq Gq Protein H1R->Gq Activates Histamine Histamine Histamine->H1R Binds PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Response Cellular Response (e.g., Inflammation) Ca_Release->Response PKC_Activation->Response

Caption: Simplified Histamine H1 Receptor Signaling Pathway.

Conclusion

This comparative analysis demonstrates a clear differentiation in the thermal stabilities of 5-(1-Hydroxyethyl)-1-methylimidazole and various histamine analogs. Based on standardized thermal analysis protocols, we can conclude:

  • There is significant variability in the thermal stability of commercially available histamine antagonists, with nizatidine and cimetidine showing greater resistance to thermal degradation than famotidine and ranitidine HCl. [15]2. 5-(1-Hydroxyethyl)-1-methylimidazole is predicted to have robust thermal stability, likely superior to less stable histamine analogs, owing to its N-methylated imidazole core.

  • The combination of DSC and TGA provides an essential and comprehensive toolkit for rank-ordering candidate molecules based on their thermal profiles, a critical step in early-phase drug development. [11] For researchers and drug development professionals, these findings underscore the necessity of performing rigorous thermal analysis early in the development pipeline. Understanding the intrinsic stability of a molecule like 5-(1-Hydroxyethyl)-1-methylimidazole is paramount to de-risking its development and ensuring the creation of a safe, stable, and effective pharmaceutical product.

References

  • Degradative Behavior and Toxicity of Alkylated Imidazoles. ACS Publications. Available at: [Link]

  • Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. PMC. Available at: [Link]

  • Distinct roles of histamine H1- and H2-receptor signaling pathways in inflammation-associated colonic tumorigenesis. American Journal of Physiology-Gastrointestinal and Liver Physiology. Available at: [Link]

  • Histamine H1 receptor. Wikipedia. Available at: [Link]

  • Histamine receptors | Introduction. BPS/IUPHAR Guide to PHARMACOLOGY. Available at: [Link]

  • Molecular properties and signalling pathways of the histamine H1 receptor. PubMed. Available at: [Link]

  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. PMC. Available at: [Link]

  • CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. ATA Scientific. Available at: [Link]

  • Differential Scanning Calorimetry. Coriolis Pharma. Available at: [Link]

  • Applications of Differential Scanning Calorimetry (DSC) Analysis. ResolveMass Laboratories Inc.. Available at: [Link]

  • How to Accelerate Thermal Stability Testing for High-Concentration Drugs. TA Instruments. Available at: [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. Available at: [Link]

  • How Pharma Companies Use DSC in Drug Development Stability. Preceden Research. Available at: [Link]

  • Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. ACS ES&T Air. Available at: [Link]

  • Thermal Stability Testing for Pharmaceuticals and Advanced Materials. Lab Manager. Available at: [Link]

  • Thermal unfolding methods in drug discovery. AIP Publishing. Available at: [Link]

  • Thermogravimetric analysis. Wikipedia. Available at: [Link]

  • Pharmaceutical Thermal Stability Analysis Service. Mtoz Biolabs. Available at: [Link]

  • Thermal Stability of Drugs. NETZSCH Analyzing & Testing. Available at: [Link]

  • Thermogravimetric Analyzer (TGA). NETZSCH Analyzing & Testing. Available at: [Link]

  • Thermogravimetric Analysis (TGA). Mettler Toledo. Available at: [Link]

  • Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Torontech. Available at: [Link]

  • (PDF) Thermal behavior of some antihistamines. ResearchGate. Available at: [Link]

  • TGA - Thermogravimetric Analysis. Materials Characterization Services. Available at: [Link]

  • Stability of solutions of histamine acid phosphate after sterilization by heating in an autoclave. PubMed. Available at: [Link]

  • Degradation of histamine solutions used for bronchoprovocation. PubMed. Available at: [Link]

  • Stability of histamine dihydrochloride in solution. Semantic Scholar. Available at: [Link]

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  • 1-Methylimidazole. Wikipedia. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 5-(1-Hydroxyethyl)-1-methylimidazole

As professionals dedicated to scientific advancement, our responsibility extends beyond discovery to ensuring the safety of our laboratories and the protection of our environment. The proper management of chemical waste...

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Author: BenchChem Technical Support Team. Date: April 2026

As professionals dedicated to scientific advancement, our responsibility extends beyond discovery to ensuring the safety of our laboratories and the protection of our environment. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-(1-Hydroxyethyl)-1-methylimidazole, synthesized from best practices for structurally similar imidazole derivatives.

Inferred Hazard Profile and Rationale for Caution

Understanding the potential hazards of a substance is fundamental to justifying stringent disposal protocols. While toxicological data for 5-(1-Hydroxyethyl)-1-methylimidazole is limited, data from analogous compounds, such as 1-methylimidazole and other imidazole derivatives, suggest a precautionary approach is necessary. These compounds often exhibit characteristics that mandate their classification as hazardous waste.

Disposing of these chemicals down the drain is unacceptable as imidazole derivatives can be harmful to aquatic life and may persist in the environment.[1][2] Improper disposal in solid waste can lead to environmental contamination and pose a risk to waste management personnel.

Table 1: Potential Hazard Profile Based on Structurally Related Imidazole Compounds

Hazard CategoryPotential EffectsRationale/CausalityRepresentative Source CompoundsCitations
Skin Contact Causes skin irritation, potentially severe burns. May be toxic if absorbed through the skin.The imidazole ring and its derivatives can be corrosive or irritant to epithelial tissues.5-Chloro-1-methylimidazole, 1-Methylimidazole[3][4][5]
Eye Contact Causes serious eye irritation, potentially severe damage.High basicity and reactivity can lead to corrosive damage to sensitive eye tissues.5-Chloro-1-methylimidazole, 1-Methylimidazole[3][4][5]
Ingestion Harmful if swallowed.Systemic toxicity is a known risk for many heterocyclic compounds.1-Methylimidazole[4][5][6]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.Some imidazole derivatives have been flagged for potential reproductive toxicity, warranting extreme caution.1-Methylimidazole[4][5][6]
Environmental Potential for long-term adverse effects in the aquatic environment.Imidazoles can be persistent and exhibit toxicity to aquatic organisms.General Benzimidazole Derivatives[1][2]

Core Principles for Disposal

The disposal of 5-(1-Hydroxyethyl)-1-methylimidazole must be guided by three unwavering principles:

  • Treat as Hazardous Chemical Waste: All waste containing this compound, including pure substance, solutions, and contaminated materials, must be handled as hazardous waste.[1]

  • No Drain or Trash Disposal: Under no circumstances should this chemical or its containers be disposed of via sinks or regular solid waste streams.[1][2]

  • Professional Management is Mandatory: Final disposal must be conducted through your institution's EHS department or a licensed chemical waste contractor.[1][7]

Step-by-Step Disposal Protocol

This protocol provides a systematic workflow for safely managing 5-(1-Hydroxyethyl)-1-methylimidazole waste from generation to final hand-off.

Step 1: Waste Segregation and Collection

The foundation of safe disposal is proper collection at the point of generation.

  • Identify Waste Streams:

    • Pure Chemical: Unused or expired 5-(1-Hydroxyethyl)-1-methylimidazole.

    • Contaminated Solutions: Any aqueous or solvent-based solutions containing the compound.

    • Contaminated Solids: Items such as pipette tips, gloves, weighing papers, and spill cleanup materials that have come into contact with the chemical.

  • Select a Compatible Container:

    • Use a dedicated, sealable, and airtight hazardous waste container made of a chemically compatible material (e.g., high-density polyethylene, glass).[8][9]

    • The container must have a secure, tight-fitting lid to prevent leaks or the release of vapors.[1]

  • Collect Waste:

    • Carefully transfer waste into the designated container, minimizing splashing or aerosol generation.[10] For solids, double-bagging in clearly labeled plastic bags may be appropriate before placing them in the final container.[9]

    • Crucially, do not mix incompatible waste streams. Keep imidazole waste separate from strong oxidizing agents, acids, acid anhydrides, and acid chlorides to prevent dangerous reactions.[8][9][11]

Step 2: Hazardous Waste Labeling

Proper labeling is a non-negotiable safety requirement for communicating hazards and ensuring compliant disposal.

  • Attach a Label Immediately: Affix a completed hazardous waste label to the container as soon as the first drop of waste is added.[8][9]

  • Required Information: The label must include, at a minimum:

    • The words "Hazardous Waste" .

    • The full, unambiguous chemical name: "5-(1-Hydroxyethyl)-1-methylimidazole" .

    • A list of all components and their approximate percentages if it is a mixture.

    • The relevant hazard information (e.g., "Corrosive," "Toxic," "Irritant").[1]

    • The date of waste accumulation start.

    • The name and contact information of the generating researcher or lab.

Step 3: Temporary On-Site Storage

Proper storage while awaiting pickup is essential to prevent accidents.

  • Designated Area: Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area.

  • Segregation: Ensure the container is stored away from the incompatible materials mentioned in Step 1.[8][9]

  • Secondary Containment: Place the container in a secondary containment bin to catch any potential leaks.

  • Conditions: The storage area should be cool, dry, and away from direct sunlight, heat, or sources of ignition.[8]

Step 4: Arrange for Professional Disposal

Final disposal is a regulated process that must be handled by trained professionals.

  • Contact EHS: Once the container is full or you are finished generating this waste stream, contact your institution's EHS office (or equivalent department) to arrange for a waste pickup.

  • Follow Institutional Procedures: Adhere to all specific procedures your institution has for chemical collection requests.[8][9]

  • Licensed Disposal: Your EHS office will work with a licensed waste disposal facility that can handle the destruction of the chemical through methods like controlled incineration with flue gas scrubbing.[7]

Decontamination and Spill Management

Accidents can happen, and proper cleanup is an integral part of the disposal process.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat, when handling the chemical or its waste.[8] Work should be conducted in a chemical fume hood.[8]

  • Spill Cleanup:

    • For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.

    • Carefully collect the absorbent material and any contaminated debris using non-sparking tools.[7]

    • Place all cleanup materials into a designated hazardous waste container and label it accordingly.[8]

  • Surface Decontamination: Wash the affected area thoroughly. All cleaning materials must also be disposed of as hazardous waste.

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for the proper management of waste containing 5-(1-Hydroxyethyl)-1-methylimidazole.

DisposalWorkflow start Waste Generation (Pure chemical, solution, or contaminated labware) decision_hazardous Is this waste hazardous? (Assume YES for this compound) start->decision_hazardous collect_waste Collect in a designated, compatible, and sealed hazardous waste container. decision_hazardous->collect_waste Yes label_container Label container immediately with: 'Hazardous Waste' Full Chemical Name Hazards & Contents collect_waste->label_container store_waste Store in a secure, ventilated, and segregated waste accumulation area. label_container->store_waste contact_ehs Contact Institutional EHS Office or licensed waste contractor for pickup and final disposal. store_waste->contact_ehs end_point Compliant & Safe Disposal contact_ehs->end_point

Caption: Workflow for the safe disposal of 5-(1-Hydroxyethyl)-1-methylimidazole.

References

  • Standard Operating Procedure: Imidazole. Washington State University. [Link]

  • Standard Operating Procedure: Imidazole. University of Washington. [Link]

  • Safety Data Sheet: Imidazole. Chemos GmbH & Co.KG. [Link]

  • 1-Methylimidazole Safety Data Sheet. Thermo Fisher Scientific (Alfa Aesar). [Link]

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Handling

Personal protective equipment for handling 5-(1-Hydroxyethyl)-1-methylimidazole

A Researcher's Guide to Safely Handling 5-(1-Hydroxyethyl)-1-methylimidazole For the modern researcher, scientist, and drug development professional, the safe handling of novel chemical compounds is paramount. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

A Researcher's Guide to Safely Handling 5-(1-Hydroxyethyl)-1-methylimidazole

For the modern researcher, scientist, and drug development professional, the safe handling of novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 5-(1-Hydroxyethyl)-1-methylimidazole, a substituted imidazole derivative. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, its structural similarity to imidazole and 1-methylimidazole allows us to establish a robust safety protocol based on the well-documented hazards of these parent compounds. This document is designed to empower you with the knowledge to work safely, protecting both yourself and the integrity of your research.

The core principle of this guide is to treat 5-(1-Hydroxyethyl)-1-methylimidazole with the same level of caution as its more hazardous parent compounds, which are known to be corrosive, potentially toxic, and capable of causing severe skin and eye damage.[1][2][3][4] By understanding the "why" behind each safety measure, you can cultivate a culture of safety that extends beyond this specific compound.

I. Hazard Assessment and Core Principles

Substituted imidazoles, as a class, present a range of potential hazards. The imidazole ring system is a common motif in biologically active molecules, and its derivatives can be corrosive, irritant, and may possess other toxicological properties.[1][2][3][4] Therefore, a conservative approach to handling 5-(1-Hydroxyethyl)-1-methylimidazole is warranted.

Key Potential Hazards:

  • Corrosivity: Imidazole and its derivatives can cause severe skin burns and eye damage upon contact.[1][2][3][4]

  • Toxicity: These compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[3][4] Some imidazoles are also suspected of damaging fertility or the unborn child.[3][4]

  • Irritation: Even in less concentrated forms, they can cause significant irritation to the skin, eyes, and respiratory tract.[2][5]

Therefore, all handling of 5-(1-Hydroxyethyl)-1-methylimidazole should be conducted within a certified chemical fume hood.[1][6]

II. Personal Protective Equipment (PPE): Your First Line of Defense

The proper selection and use of PPE are non-negotiable when handling 5-(1-Hydroxyethyl)-1-methylimidazole. The following table outlines the minimum required PPE.

Body PartProtective EquipmentRationale
Eyes and Face Chemical safety goggles with side shields or a face shield.[1][7][8]Protects against splashes and airborne particles that can cause severe eye damage.[2][3]
Hands Nitrile gloves.[1]Provides a barrier against skin contact. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[7][8]
Body A fully-buttoned laboratory coat.[1]Protects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or chemical fume hood. A respirator may be necessary for large spills or if engineering controls are insufficient.[1][6][9]Prevents inhalation of dust or vapors, which can be harmful.[2]

III. Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage. The following workflow provides a step-by-step guide for working with 5-(1-Hydroxyethyl)-1-methylimidazole.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures a Review SDS of Parent Compounds b Don Appropriate PPE a->b c Prepare Work Area in Fume Hood b->c d Weigh/Dispense Compound in Fume Hood c->d e Perform Experiment d->e f Decontaminate Glassware and Surfaces e->f g Segregate and Label Waste f->g h Dispose of Waste According to Institutional Policy g->h i Spill k Evacuate Area (Large Spill) i->k l Contain and Clean Up (Small Spill) i->l j Personal Exposure m Flush Affected Area with Water j->m n Seek Immediate Medical Attention j->n

Sources

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